Product packaging for Meadowestolide(Cat. No.:CAS No. 182305-52-8)

Meadowestolide

Cat. No.: B15188809
CAS No.: 182305-52-8
M. Wt: 621.0 g/mol
InChI Key: FUDUPJKAUNIFJZ-BYCLXTJYSA-N
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Description

Meadowestolide (CAS Registered: 68937-92-8; Molecular Formula: C40H76O4) is a unique, functionally significant estolide derived from Meadowfoam Seed Oil, representing a sophisticated level of advanced ingredient technology for cosmetic science research . This dimeric molecule is structurally sophisticated and functionally active, serving as a plant-based bioactive analogue of Ceramide . Its primary research value lies in its multifunctional applications for studying skin barrier function, hair fiber integrity, and cosmetic formulation performance. Researchers utilize this compound to investigate mechanisms of intra-fiber moisture retention in hair, which imparts protection from thermal damage while restoring elasticity and reducing the coefficient of friction of the hair cuticle surface to prevent mechanical damage . In skin care research models, this estolide helps adjust hydration levels of interstitial spaces and provides significant moisturization benefits, which are typically measured as softer, more pliant tissue and protection from various environmental stressors . The compound has also shown significant experimental utility in decorative cosmetics research, where it demonstrates improved elegance in product texture and, for pigment delivery systems, considerably better color "pay-off" . This compound is compliant with relevant industry standards including COSMOS, Vegan, and ISO 16128, making it suitable for research on sustainable and natural cosmetic formulations . This product is classified For Research Use Only and is strictly not for diagnostic, therapeutic, or personal application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H76O4 B15188809 Meadowestolide CAS No. 182305-52-8

Properties

CAS No.

182305-52-8

Molecular Formula

C40H76O4

Molecular Weight

621.0 g/mol

IUPAC Name

5-[(E)-icos-5-enoyl]oxyicosanoic acid

InChI

InChI=1S/C40H76O4/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-37-40(43)44-38(35-33-36-39(41)42)34-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h26,28,38H,3-25,27,29-37H2,1-2H3,(H,41,42)/b28-26+

InChI Key

FUDUPJKAUNIFJZ-BYCLXTJYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCC/C=C/CCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCC=CCCCCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

Meadowestolide: A Technical Guide to its Chemical Structure, Properties, and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meadowestolide, with the IUPAC name 5-[(E)-icos-5-enoyl]oxyicosanoic acid, is a naturally derived estolide from Meadowfoam Seed Oil (Limnanthes alba)[1][2]. An estolide is an oligomeric fatty acid characterized by secondary ester linkages on the alkyl backbone[3]. This compound has garnered significant attention in the cosmetic and personal care industries for its pronounced moisturizing and protective properties for both skin and hair[1][4]. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, along with relevant experimental methodologies.

Chemical Structure and Identifiers

This compound is a C40 long-chain fatty acid derivative. Its structure features a secondary ester bond, which is a defining characteristic of estolides.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name 5-[(E)-icos-5-enoyl]oxyicosanoic acidN/A
Molecular Formula C₄₀H₇₆O₄N/A
CAS Number 182305-52-8N/A
SMILES CCCCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCC/C=C/CCCCCCCCCCCCCCN/A

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValueMethodSource
Molecular Weight 621.0 g/mol ComputedN/A
XLogP3 16.2ComputedN/A
Appearance Viscous, clear liquid with a yellow tintN/A[1]
Solubility Oil-solubleN/A[1]
Stability Resistant to oxidation and has a high tolerance to heatN/A[1]

Synthesis

A specific, detailed synthesis protocol for 5-[(E)-icos-5-enoyl]oxyicosanoic acid is not widely published in scientific literature. However, the general synthesis of estolides from unsaturated fatty acids can be achieved through acid-catalyzed condensation reactions. This typically involves the reaction of an unsaturated fatty acid, such as eicosenoic acid found in meadowfoam oil, in the presence of a mineral acid catalyst at elevated temperatures. The reaction proceeds via the protonation of the double bond, followed by nucleophilic attack by the carboxylic acid group of another fatty acid molecule to form the characteristic secondary ester linkage.

Spectroscopic Analysis

Detailed NMR and mass spectrometry data for this compound are not publicly available. However, the characterization of similar long-chain estolides has been described in the literature, providing a methodological framework for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For similar estolides, ¹H NMR and ¹³C NMR spectroscopy are utilized to confirm the structure. Key signals would include those corresponding to the ester linkage, the olefinic protons of the unsaturated chain, and the terminal carboxylic acid group.

Mass Spectrometry (MS)

Mass spectrometry, particularly coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), would be employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Biological Activity and Mechanism of Action

This compound's primary biological activities are centered around its ability to moisturize and protect the skin and hair.

Skin Moisturization and Barrier Function

This compound is structurally similar to ceramides, which are essential lipid molecules in the stratum corneum that play a crucial role in maintaining the skin's barrier function and preventing transepidermal water loss (TEWL)[5]. It is proposed that this compound acts as a ceramide analogue, integrating into the lipid matrix of the epidermis to enhance its barrier properties and increase hydration[5]. While the precise signaling pathways have not been elucidated, its mechanism is believed to involve the restoration of the lipid barrier, thereby reducing water evaporation from the skin.

Hair Care Properties

In hair care applications, this compound is reported to improve intra-fiber moisture retention and protect against thermal damage[4]. It is thought to form a protective film on the hair cuticle, smoothing its surface and reducing friction, which helps to prevent mechanical damage.

Experimental Protocols

General Protocol for Estolide Synthesis

A general procedure for the acid-catalyzed synthesis of estolides from unsaturated fatty acids involves heating the fatty acid (e.g., eicosenoic acid) with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) under vacuum or with nitrogen sparging to remove water formed during the reaction. The reaction temperature is typically maintained between 80°C and 150°C for several hours. The resulting estolide can be purified using column chromatography.

Protocol for In-Vivo Skin Hydration Study

An in-vivo study to assess the skin hydration effects of a formulation containing this compound could be conducted as follows:

  • Subject Recruitment: A panel of healthy volunteers with dry to moderately dry skin.

  • Test Product: A cream or lotion containing a specified concentration of this compound (e.g., 2%). A placebo formulation without this compound serves as the control.

  • Application: A standardized amount of the test and placebo products are applied to designated areas on the forearms of the subjects.

  • Measurements: Skin hydration is measured at baseline and at specified time points (e.g., 1, 2, 4, 8, and 24 hours) post-application using a Corneometer®. Transepidermal water loss (TEWL) can be measured using a Tewameter®.

  • Data Analysis: Changes in skin hydration and TEWL from baseline are calculated and statistically compared between the this compound-containing product and the placebo.

Protocol for Hair Moisture Retention Analysis

The ability of a hair care product containing this compound to improve moisture retention can be evaluated using a gravimetric method:

  • Sample Preparation: Standardized human hair tresses are washed and dried.

  • Treatment: Tresses are treated with a shampoo or conditioner containing this compound or a placebo product.

  • Hydration and Drying: The tresses are then soaked in water for a defined period, blotted to remove excess water, and their initial wet weight is recorded. The tresses are then allowed to dry under controlled conditions (e.g., constant temperature and humidity), and their weight is recorded at regular intervals.

  • Data Analysis: The rate of water loss is calculated for both the treated and placebo groups. A slower rate of water loss in the this compound-treated group would indicate improved moisture retention.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in the synthesis and analysis of this compound, as well as a typical workflow for evaluating its efficacy.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Meadowfoam_Oil Meadowfoam Seed Oil Fatty_Acids Eicosenoic Acid Meadowfoam_Oil->Fatty_Acids Hydrolysis Reaction Condensation Reaction Fatty_Acids->Reaction Catalyst Acid Catalyst Catalyst->Reaction Purification Purification Reaction->Purification Meadowestolide_Product This compound Purification->Meadowestolide_Product NMR NMR Spectroscopy Meadowestolide_Product->NMR MS Mass Spectrometry Meadowestolide_Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis and structural analysis of this compound.

Efficacy_Evaluation_Workflow cluster_skin Skin Efficacy cluster_hair Hair Efficacy Skin_Hydration_Study In-Vivo Skin Hydration Study Corneometer Corneometer Measurements Skin_Hydration_Study->Corneometer TEWL TEWL Measurements Skin_Hydration_Study->TEWL Skin_Barrier_Improvement Improved Skin Barrier Function Corneometer->Skin_Barrier_Improvement TEWL->Skin_Barrier_Improvement Hair_Moisture_Study Hair Moisture Retention Study Gravimetric_Analysis Gravimetric Analysis Hair_Moisture_Study->Gravimetric_Analysis Improved_Moisture_Retention Improved Moisture Retention Gravimetric_Analysis->Improved_Moisture_Retention Meadowestolide_Formulation Formulation with this compound Meadowestolide_Formulation->Skin_Hydration_Study Meadowestolide_Formulation->Hair_Moisture_Study

Caption: Workflow for evaluating the efficacy of this compound in skin and hair care.

References

Meadowfoam Estolide: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of meadowfoam estolide, a unique and highly stable biomaterial with significant potential in cosmetic, pharmaceutical, and industrial applications. This document details the underlying chemistry, experimental protocols, and analytical characterization of meadowfoam estolide, offering valuable insights for researchers and professionals in drug development and materials science.

Introduction to Meadowfoam Estolide

Meadowfoam estolide is a novel polymer derived from the fatty acids of meadowfoam (Limnanthes alba) seed oil.[1] What sets meadowfoam oil apart is its unique fatty acid composition, consisting of over 95% long-chain fatty acids (C20 and C22), which contributes to its exceptional oxidative stability.[2] An estolide is formed by linking the carboxylic acid group of one fatty acid to the site of unsaturation of another, creating a secondary ester linkage. This process results in a branched, oligomeric structure with enhanced lubricity, viscosity, and oxidative stability compared to the parent oil. These properties make meadowfoam estolide a compelling candidate for various high-performance applications, including as a biolubricant, emollient, and a component in drug delivery systems.[3][4]

Synthesis of Meadowfoam Estolide

The primary method for synthesizing estolides from unsaturated fatty acids is through acid catalysis. This process involves the protonation of a double bond in one fatty acid chain, creating a carbocation that is then attacked by the carboxylic acid group of another fatty acid molecule.

Starting Material: Meadowfoam Seed Oil Fatty Acid Composition

The synthesis of meadowfoam estolide begins with the fatty acids derived from meadowfoam seed oil. The typical fatty acid profile of meadowfoam oil is presented in Table 1. The high concentration of long-chain monounsaturated fatty acids is crucial for the formation of stable estolides.

Fatty AcidAbbreviationPercentage (%)
5-Eicosenoic acidC20:1~63
5,13-Docosadienoic acidC22:2~17
5-Docosenoic acid (Erucic acid)C22:1~15
Oleic acidC18:1~2
Other-~3

Table 1: Typical Fatty Acid Composition of Meadowfoam Seed Oil.

Synthesis Pathway

The synthesis of meadowfoam estolide via acid catalysis can be visualized as a multi-step process, initiated by the protonation of a double bond in the fatty acid chain. The subsequent nucleophilic attack by a carboxylic acid group leads to the formation of the characteristic estolide linkage. This process can continue, leading to the formation of di- and tri-estolides.

Synthesis_Pathway cluster_product Product MFA1 Meadowfoam Fatty Acid 1 (with C=C double bond) Carbocation Carbocation Intermediate MFA1->Carbocation MFA2 Meadowfoam Fatty Acid 2 (with -COOH group) Estolide Meadowfoam Estolide Catalyst H+ (Acid Catalyst) Carbocation->Estolide Nucleophilic Attack by MFA2

Diagram 1: Synthesis Pathway of Meadowfoam Estolide.
Experimental Protocol: Acid-Catalyzed Synthesis

The following is a representative protocol for the synthesis of meadowfoam estolide based on established methods for estolide formation from unsaturated fatty acids.[5] Researchers should note that optimization of reaction conditions may be necessary to achieve desired product specifications.

Materials:

  • Meadowfoam fatty acids (derived from hydrolyzed meadowfoam seed oil)

  • Concentrated sulfuric acid (H₂SO₄) or perchloric acid (HClO₄)

  • Anhydrous sodium sulfate

  • Hexane (B92381)

  • Ethanol

  • Potassium hydroxide (B78521) (KOH)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Vacuum pump and vacuum trap

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry three-neck round-bottom flask, add meadowfoam fatty acids. The flask is equipped with a magnetic stirrer, a thermometer, and a connection to a vacuum line.

  • Initiation of Reaction: Begin stirring the fatty acids and heat the mixture to 60°C under a gentle vacuum.

  • Catalyst Addition: Once the temperature has stabilized, slowly add the acid catalyst (e.g., 2-5% by weight of the fatty acids). Caution: The addition of strong acid is exothermic and should be done carefully.

  • Reaction: Continue stirring the mixture at 60°C under vacuum for 12-24 hours. The vacuum helps to remove any water formed during the reaction, driving the equilibrium towards product formation.

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Dilute the crude product with hexane and transfer it to a separatory funnel. Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with distilled water until the aqueous layer is neutral.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the mixture to remove the drying agent. Remove the hexane using a rotary evaporator to yield the crude meadowfoam estolide.

  • Purification (Optional): Further purification can be achieved using column chromatography on silica (B1680970) gel if a higher purity product is required.

Characterization of Meadowfoam Estolide

A thorough characterization of the synthesized meadowfoam estolide is essential to determine its physical and chemical properties. The following sections detail the key analytical techniques employed.

Characterization Workflow

The characterization of meadowfoam estolide typically involves a series of analytical techniques to assess its structure, purity, and physical properties.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Property Measurement cluster_chromatography Chromatographic Analysis Start Synthesized Meadowfoam Estolide FTIR FTIR Spectroscopy Start->FTIR Functional Group Identification NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation Viscosity Viscosity Measurement Start->Viscosity Flow Properties Oxidative_Stability Oxidative Stability Index (OSI) Start->Oxidative_Stability Shelf-life and Stability GPC Gel Permeation Chromatography (GPC) Start->GPC Molecular Weight Distribution

References

Meadowestolide's Mechanism of Action in the Stratum Corneum: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meadowestolide, a derivative of Meadowfoam Seed Oil, is a functionally significant ingredient in dermatological and cosmetic formulations, primarily recognized for its profound impact on skin hydration and barrier integrity. This technical guide elucidates the multifaceted mechanism of action of this compound within the stratum corneum. Structurally analogous to natural ceramides, this compound directly contributes to the lipid barrier, minimizing transepidermal water loss. Furthermore, this document posits a molecular mechanism whereby the constituent long-chain fatty acids of this compound act as signaling molecules, potentially modulating the expression of key structural proteins essential for a robust epidermal barrier. This guide synthesizes available data, details experimental methodologies, and provides visual representations of the proposed pathways to offer a comprehensive understanding for researchers and drug development professionals.

Introduction: The Role of the Stratum Corneum and the Impact of this compound

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier against environmental insults and prevents excessive water loss from the body. This barrier function is critically dependent on the SC's unique "brick and mortar" structure, composed of protein-rich corneocytes (the "bricks") embedded in a lipid-rich intercellular matrix (the "mortar"). The integrity of this lipid matrix, which is predominantly composed of ceramides, cholesterol, and free fatty acids, is paramount for maintaining skin hydration and overall health.

This compound, with the INCI name Meadowfoam Estolide, is derived from Meadowfoam Seed Oil (Limnanthes alba). This oil is distinguished by its unique composition of over 95% long-chain fatty acids, primarily eicosenoic acid (C20:1), docosenoic acid (C22:1), and docosadienoic acid (C22:2). This compound itself is an estolide, a type of polyester (B1180765) formed by the esterification of a fatty acid's hydroxyl group to the carboxyl group of another fatty acid. This structure imparts significant stability and unique sensorial properties.

Functionally, this compound acts as a bioactive analogue of ceramides, specifically demonstrating structural similarities to ceramide 3B.[1][2] Its efficacy in enhancing skin hydration and reinforcing the skin's barrier has been substantiated through in-vivo studies.[2][3]

Core Mechanism of Action: A Dual-Pronged Approach

The mechanism of action of this compound in the stratum corneum is proposed to be twofold: a direct, structural reinforcement of the lipid barrier and an indirect, molecular signaling pathway that potentially upregulates the expression of key barrier proteins.

Direct Structural Reinforcement: A Ceramide Analogue

This compound's primary and most direct mechanism is its function as a ceramide mimetic.[1] Its molecular structure, featuring a long, non-polar lipid tail and a polar, hydrophilic head, allows it to integrate into the lamellar lipid structures of the stratum corneum. This integration helps to fortify the lipid barrier, reducing its permeability and thereby decreasing transepidermal water loss (TEWL). The hydroxyl groups present in the this compound molecule contribute to its strong water-binding capacity, further enhancing skin hydration.[1][2]

Experimental Protocols

In-Vivo Skin Hydration Study
  • Objective: To assess the skin hydration effects of a cream containing this compound compared to a base cream.[2][3]

  • Participants: Seven male and female subjects.[2][3]

  • Test Formulations:

    • Base cream (vehicle control).

    • Base cream containing 2% this compound.

  • Instrumentation:

    • Novameter DPM 9003BT™: Measures skin hydration via impedance, providing a relative measure of retained water content as a function of the skin's dielectric value. Higher DPM values indicate greater skin moisture.[2]

    • Corneometer® CM 825: Measures skin surface hydration through capacitance.[4]

  • Methodology:

    • Acclimatization: Subjects were acclimatized in a controlled environment (e.g., 21°C and 40% relative humidity) before measurements.[4]

    • Baseline Measurement: Initial hydration levels of the test sites (hand and forearm) were measured using the Novameter and/or Corneometer.[2][4]

    • Single Application Protocol:

      • A single application of the base cream and the this compound-containing cream was applied to designated test sites.[2]

      • Hydration measurements were taken at regular intervals (e.g., every hour for 4 hours) post-application.[2]

    • Multiple Application Protocol:

      • Creams were applied to the test sites five times over a period of two days.[2]

      • A final hydration measurement was taken after the completion of the application period.[2]

    • Data Analysis: The change in hydration from baseline was calculated for each time point and for each formulation. Statistical analysis was performed to determine the significance of the differences between the test and control groups.

Lip Moisturization Study
  • Objective: To compare the moisturization effect of a lipstick with and without this compound.[4]

  • Participants: 13 female subjects (aged 40-63) with mild to moderately dry lips.[4]

  • Test Formulations:

    • Lipstick base (control).

    • Lipstick containing 3% this compound.[4]

  • Instrumentation: Corneometer® CM 825 PC.[4]

  • Methodology:

    • Acclimatization: Subjects were in a controlled environment (21°C and 40% relative humidity).[4]

    • Baseline Measurement: Three Corneometer measurements were taken on the middle of the upper and lower lips to establish a baseline reading.[4]

    • Application: The control and test lipsticks were applied to the respective test sites.[4]

    • Post-Application Measurement: Corneometer measurements were repeated after 4 hours.[4]

    • Data Analysis: The difference in moisturization between the control and this compound-containing lipstick was calculated and statistically analyzed.

Quantitative Data

Table 1: In-Vivo Skin Hydration Study with 2% this compound Cream

Time PointApplication ProtocolMeasurement Site% Increase in Skin Hydration (vs. Base Cream)
90 minutesSingle ApplicationHand47.6%[1]
160 minutesSingle ApplicationHandData indicates sustained hydration above baseline[1]
240 minutesSingle ApplicationHandData indicates sustained hydration above baseline[1]
320 minutesSingle ApplicationHandData indicates sustained hydration above baseline[1]
2 days5 ApplicationsHandStatistically significant increase over base cream[1]
2 days5 ApplicationsForearmStatistically significant increase over base cream[1]

Table 2: Lip Moisturization Study with 3% this compound Lipstick

Time PointOutcomeResult
4 hoursIncreased Hydration69% of participants showed increased hydration[4]
4 hoursDecreased Hydration16% of participants showed decreased hydration[4]

Proposed Molecular Signaling Pathway

Based on the known composition of Meadowfoam Seed Oil and the established roles of long-chain fatty acids in skin biology, a plausible molecular signaling pathway for this compound's action on the stratum corneum is proposed. The long-chain fatty acids (eicosenoic acid, docosenoic acid) that are constituents of this compound are hypothesized to act as signaling molecules that can influence the expression of key structural proteins in keratinocytes.

Meadowestolide_Mechanism This compound This compound (Topical Application) SC_Lipids Stratum Corneum Lipid Matrix This compound->SC_Lipids Direct Integration (Ceramide Analogue) LCFA Long-Chain Fatty Acids (e.g., Eicosenoic, Docosenoic) This compound->LCFA Hydrolysis Barrier_Function Enhanced Skin Barrier Function SC_Lipids->Barrier_Function Reduced TEWL Keratinocyte Keratinocyte PPARs PPARs (Peroxisome Proliferator- Activated Receptors) Keratinocyte->PPARs Activation LCFA->Keratinocyte Uptake Gene_Expression Gene Expression Modulation PPARs->Gene_Expression Transcription Factor Activity Barrier_Proteins Barrier Proteins: - Filaggrin - Loricrin - Involucrin Gene_Expression->Barrier_Proteins Upregulation Barrier_Proteins->Barrier_Function Structural Reinforcement

Caption: Proposed dual mechanism of this compound in the stratum corneum.

Experimental Workflow for In-Vivo Hydration Study

The following diagram illustrates the typical workflow for an in-vivo study assessing the hydrating effects of a topical product like this compound.

Hydration_Study_Workflow Start Start: Recruit Subjects Acclimatization Acclimatization (Controlled Environment) Start->Acclimatization Baseline Baseline Measurement (Corneometer/Novameter) Acclimatization->Baseline Application Product Application (Test & Control) Baseline->Application Measurements Post-Application Measurements (Timed Intervals) Application->Measurements Data_Analysis Data Analysis (Statistical Comparison) Measurements->Data_Analysis End End: Report Findings Data_Analysis->End

References

Physical and chemical properties of Meadowfoam Estolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meadowfoam Estolide is a novel, plant-derived biomaterial with significant potential in cosmetic and pharmaceutical applications. Derived from the seeds of the Meadowfoam plant (Limnanthes alba), this estolide offers exceptional stability and unique physicochemical properties that make it a compelling ingredient for advanced formulations.[1] This technical guide provides an in-depth overview of the physical and chemical properties of Meadowfoam Estolide, detailed experimental methodologies for its characterization, and a visualization of its mechanism of action.

Chemical Identity and Structure

Meadowfoam Estolide is an oligomeric ester primarily composed of long-chain fatty acids derived from Meadowfoam seed oil.[1][2][3] The predominant fatty acid is 5-eicosenoic acid, and the estolide is mainly comprised of 5-(5-eicosenoyloxy)eicosanoic acid.[4] Its IUPAC name is 5-[(E)-icos-5-enoyl]oxyicosanoic acid, with the chemical formula C40H76O4 and a molecular weight of approximately 621.0 g/mol .[5] The unique structure, featuring a secondary ester linkage on the fatty acid backbone, contributes to its remarkable properties.[6]

Physical and Chemical Properties

Meadowfoam Estolide is characterized by its high stability and unique sensory profile. It is a viscous, clear, yellow-to-amber liquid at 35°C.[7] Its resistance to oxidation and heat makes it a durable component in various formulations.[1]

Quantitative Physical and Chemical Data

The following tables summarize the key quantitative properties of Meadowfoam Estolide based on available technical data.

PropertyValue
Appearance @ 35°C Clear, Yellow to Amber Liquid
Acid Value 50 - 100
Refractive Index 1.455 - 1.475
Iodine Value 40 - 70
Specific Gravity @ 25°C (g/mL) 0.88 - 0.94
Chemical IdentifierValue
INCI Name Meadowfoam Estolide
CAS Number 182305-52-8
Molecular Formula C40H76O4
Molecular Weight ~621.0 g/mol

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of Meadowfoam Estolide are crucial for its application and development. The following sections outline the general methodologies.

Synthesis of Meadowfoam Estolide

The synthesis of Meadowfoam Estolide involves the acid-catalyzed condensation of fatty acids derived from Meadowfoam seed oil.

Materials:

  • Meadowfoam fatty acids

  • Acid catalyst (e.g., sulfuric acid, perchloric acid)

  • Round bottom flask

  • Magnetic stirrer and heating mantle

  • Vacuum pump

Procedure:

  • Combine Meadowfoam fatty acids in a round bottom flask.

  • Heat the mixture to a constant temperature (e.g., 60°C).

  • Add the acid catalyst to the reaction mixture.

  • Apply a vacuum and stir the reaction for a specified duration (e.g., 24 hours).[8]

  • Monitor the reaction progress by measuring the acid value.

  • Upon completion, neutralize the catalyst and purify the resulting estolide.

G cluster_synthesis Synthesis Workflow Meadowfoam_Fatty_Acids Meadowfoam Fatty Acids Reaction_Vessel Reaction Vessel Meadowfoam_Fatty_Acids->Reaction_Vessel Heating_Stirring Heating & Stirring (e.g., 60°C) Reaction_Vessel->Heating_Stirring Catalyst_Addition Acid Catalyst Addition Heating_Stirring->Catalyst_Addition Vacuum_Application Vacuum Application (24h) Catalyst_Addition->Vacuum_Application Neutralization_Purification Neutralization & Purification Vacuum_Application->Neutralization_Purification Meadowfoam_Estolide_Product Meadowfoam Estolide Neutralization_Purification->Meadowfoam_Estolide_Product

A simplified workflow for the synthesis of Meadowfoam Estolide.
Characterization of Physical and Chemical Properties

1. Acid Value Determination: The acid value is determined by titration. A known weight of the Meadowfoam Estolide sample is dissolved in a suitable solvent (e.g., a mixture of ethanol (B145695) and diethyl ether) and titrated with a standardized solution of potassium hydroxide (B78521) (KOH) using a phenolphthalein (B1677637) indicator. The acid value is expressed as the milligrams of KOH required to neutralize the free fatty acids in one gram of the sample.

2. Refractive Index Measurement: The refractive index is measured using a refractometer at a specified temperature, typically 25°C. A drop of the Meadowfoam Estolide is placed on the prism of the refractometer, and the refractive index is read directly from the instrument's scale.

3. Iodine Value Determination: The iodine value, a measure of the degree of unsaturation, is determined by the Wijs method. The sample is treated with an excess of iodine monochloride solution in the dark. The unreacted iodine monochloride is then determined by titration with a standard solution of sodium thiosulfate.

4. Specific Gravity Measurement: The specific gravity is determined using a pycnometer or a density meter at 25°C. The weight of a specific volume of the Meadowfoam Estolide is compared to the weight of the same volume of water.

5. Oxidative Stability (Rancimat Method): The oxidative stability is assessed using the Rancimat method, an accelerated oxidation test.[9][10][11]

  • A sample of Meadowfoam Estolide is heated in a reaction vessel while a continuous stream of dry air is passed through it.[9][11]

  • Volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.[9]

  • The conductivity of the water is continuously measured. A sharp increase in conductivity indicates the induction time, which is a measure of the oil's resistance to oxidation.[10][11]

G cluster_characterization Characterization Workflow Sample Meadowfoam Estolide Sample Acid_Value Acid Value (Titration) Sample->Acid_Value Refractive_Index Refractive Index (Refractometer) Sample->Refractive_Index Iodine_Value Iodine Value (Wijs Method) Sample->Iodine_Value Specific_Gravity Specific Gravity (Pycnometer) Sample->Specific_Gravity Oxidative_Stability Oxidative Stability (Rancimat) Sample->Oxidative_Stability Data_Analysis Data Analysis & Specification Comparison Acid_Value->Data_Analysis Refractive_Index->Data_Analysis Iodine_Value->Data_Analysis Specific_Gravity->Data_Analysis Oxidative_Stability->Data_Analysis

General experimental workflow for characterizing Meadowfoam Estolide.

Mechanism of Action in Skin Hydration

Meadowfoam Estolide is recognized for its significant moisturizing properties, acting as a bioactive analog to ceramides (B1148491).[12][13] Ceramides are essential lipids in the stratum corneum that maintain the skin's barrier function and prevent transepidermal water loss (TEWL). The structural similarity of Meadowfoam Estolide to ceramides allows it to integrate into the lipid matrix of the skin, reinforcing the barrier and enhancing moisture retention.[14] This mechanism is primarily physical, involving the formation of a protective layer that locks in moisture, rather than a classical signaling pathway.

G cluster_skin_barrier Mechanism of Action on Skin Barrier cluster_stratum Stratum Corneum Corneocytes Corneocytes Lipid_Matrix Lipid Matrix (Ceramides, Cholesterol, Fatty Acids) Reinforced_Barrier Reinforced Lipid Barrier Lipid_Matrix->Reinforced_Barrier Meadowfoam_Estolide Meadowfoam Estolide Meadowfoam_Estolide->Lipid_Matrix Integrates into (Ceramide-like action) Reduced_TEWL Reduced Transepidermal Water Loss (TEWL) Reinforced_Barrier->Reduced_TEWL Improved_Hydration Improved Skin Hydration Reduced_TEWL->Improved_Hydration

Functional relationship of Meadowfoam Estolide with the skin barrier.

Applications in Drug Development

The excellent stability, moisturizing properties, and biocompatibility of Meadowfoam Estolide make it a promising excipient in topical and transdermal drug delivery systems. Its ability to enhance skin hydration can improve the penetration of active pharmaceutical ingredients (APIs). Furthermore, its non-greasy feel and emollient properties can contribute to the elegance and patient compliance of dermatological formulations.

Conclusion

Meadowfoam Estolide is a highly versatile and stable biomaterial with a well-defined physicochemical profile. Its unique properties, derived from its estolide structure, offer significant advantages in formulations requiring enhanced moisturization and stability. The methodologies outlined in this guide provide a framework for its consistent characterization, and the understanding of its ceramide-like mechanism of action opens avenues for its innovative use in cosmetic and pharmaceutical product development. Further research into its interactions with various APIs and formulation types will continue to unlock its full potential.

References

Meadowestolide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Meadowestolide is a naturally derived estolide from Meadowfoam Seed Oil (Limnanthes alba). It is recognized for its significant moisturizing and protective properties, making it a valuable ingredient in the cosmetic and personal care industries. Functionally, this compound acts as a bioactive analog of ceramides (B1148491), which are essential lipids for maintaining the skin's barrier function and retaining moisture. This technical guide provides an in-depth overview of this compound, including its chemical properties, proposed mechanism of action, and relevant experimental data, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is characterized by the following properties:

PropertyValueSource
CAS Number 182305-52-8Not specified
Molecular Weight 621.0 g/mol Not specified
INCI Name Meadowfoam EstolideNot specified
Origin Derived from Meadowfoam Seed OilNot specified

Proposed Mechanism of Action: A Ceramide Analog

This compound's efficacy in skin and hair care is attributed to its structural similarity to naturally occurring ceramides, particularly ceramide 3B. Ceramides are a class of fatty acids called lipids. In the skin, they are a major component of the stratum corneum, the outermost layer of the epidermis. Ceramides play a crucial role in forming a protective layer that prevents moisture loss and protects the skin from environmental stressors.

This compound is believed to mimic the function of endogenous ceramides, thereby reinforcing the skin's natural barrier and enhancing its water-retention capacity. This proposed mechanism involves the integration of this compound into the lipid matrix of the epidermis, where it helps to maintain the integrity and fluidity of the cell membranes.

This compound Mechanism of Action cluster_0 Epidermal Layer This compound This compound SkinBarrier Skin Barrier (Stratum Corneum) This compound->SkinBarrier Reinforces Ceramide Endogenous Ceramides Ceramide->SkinBarrier Maintains MoistureRetention Improved Moisture Retention SkinBarrier->MoistureRetention Protection Enhanced Protection (Environmental Stressors) SkinBarrier->Protection

Proposed mechanism of this compound as a ceramide analog.

Synthesis of this compound

While a specific, detailed industrial synthesis protocol for this compound is proprietary, the general synthesis of estolides from fatty acids is well-documented in scientific literature and patents. These processes typically involve the acid-catalyzed or enzymatic esterification of fatty acids. For this compound, the precursor fatty acids are derived from Meadowfoam Seed Oil.

General Acid-Catalyzed Synthesis: This method involves the direct esterification of unsaturated fatty acids from Meadowfoam oil in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures. The reaction proceeds through the protonation of the carboxylic acid group, followed by nucleophilic attack by the hydroxyl group of another fatty acid molecule.

General Enzymatic Synthesis: Enzymatic synthesis offers a milder and more specific alternative to acid catalysis. Lipases are commonly used enzymes for the esterification of fatty acids to produce estolides. This method is often preferred for its higher selectivity and reduced formation of byproducts. The reaction is typically carried out in a solvent-free system or in an organic solvent.

Experimental Protocols: In-Vivo Skin Hydration Study

An in-vivo study was conducted to evaluate the skin hydration effects of a cream containing 2% this compound compared to a base cream.

ParameterDescription
Study Design A comparative in-vivo study.
Participants 7 male and female subjects.
Test Product Base skin cream with 2% this compound.
Control Base skin cream without this compound.
Application Area Hand and forearm.
Application Method One Finger Tip Unit (FTU) of the cream was applied.
Measurement Schedule Measurements were taken every hour for 4 hours after a single application, and a final measurement was taken after 5 applications over 2 days.
Instrumentation Novameter DPM 9003BT®, which measures the relative retained water content of the skin based on its dielectric value.

The results of this study demonstrated a significant increase in skin hydration for the skin treated with the this compound-containing cream compared to the base cream.

Experimental Workflow for Skin Hydration Study start Participant Recruitment (n=7) application Application of Test & Control Creams start->application measurement1 Single Application: Measure Hydration (hourly for 4h) application->measurement1 application2 Repeated Application: 5 applications over 2 days measurement1->application2 measurement2 Final Hydration Measurement application2->measurement2 analysis Data Analysis & Comparison measurement2->analysis end Conclusion analysis->end

Generalized workflow for an in-vivo skin hydration study.

Signaling Pathways

The precise signaling pathways modulated by this compound have not been extensively elucidated in publicly available research. However, given its role as a ceramide analog, it is hypothesized to influence the same signaling cascades that are regulated by endogenous ceramides in the skin.

Ceramides are known to be involved in regulating a variety of cellular processes, including proliferation, differentiation, and apoptosis of keratinocytes. They can act as second messengers in signaling pathways that control the synthesis of lipids and proteins essential for the formation and maintenance of the skin barrier. For instance, ceramides can influence the expression of genes involved in the differentiation of epidermal cells and the production of structural proteins like loricrin and filaggrin. Further research is required to determine the specific interactions of this compound with these cellular signaling pathways.

Applications in Research and Drug Development

The unique properties of this compound present several opportunities for researchers and drug development professionals:

  • Topical Drug Delivery: Its ability to enhance skin hydration and barrier function could be leveraged to improve the delivery and efficacy of topically applied active pharmaceutical ingredients (APIs).

  • Dermatological Formulations: this compound can be incorporated into therapeutic formulations for conditions characterized by a compromised skin barrier, such as atopic dermatitis (eczema) and psoriasis.

  • Hair Care Treatments: In hair care, it improves intra-fiber moisture retention and provides protection from thermal damage.[1][2][3][4][5] This suggests its potential use in treatments for damaged or dry hair.

This compound is a promising, naturally derived ingredient with significant potential in skin and hair care applications. Its function as a ceramide analog provides a strong basis for its moisturizing and protective effects. While further research is needed to fully elucidate its specific mechanism of action and interaction with cellular signaling pathways, the existing data supports its utility in formulations aimed at improving skin barrier function and hydration. For researchers and drug development professionals, this compound offers an intriguing molecule for the development of advanced dermatological and cosmetic products.

References

Origin and sustainable sourcing of Meadowfoam Estolide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals exploring the origin, sustainable sourcing, and synthesis of Meadowfoam Estolide.

Introduction to Meadowfoam Estolide

Meadowfoam Estolide is a unique bio-derived polymer synthesized from Meadowfoam (Limnanthes alba) seed oil. It is an oligomeric ester valued for its exceptional oxidative stability, moisturizing properties, and sustainable origins.[1][2] Unlike many vegetable-derived oils, Meadowfoam Estolide possesses a distinctive molecular structure that imparts a long shelf-life and high thermal resistance, making it a compelling ingredient for applications in cosmetics, personal care, and potentially as a specialty lubricant or excipient in drug delivery systems.[1][3] This guide provides a comprehensive overview of its lifecycle, from the agricultural practices of its source crop to its chemical synthesis and key physicochemical properties.

Origin and Sustainable Cultivation of Limnanthes alba

Botanical Origin

Limnanthes alba, commonly known as Meadowfoam, is a low-growing, herbaceous winter annual native to the Pacific Northwest regions of North America, specifically northern California, southern Oregon, and Vancouver Island.[4][5] The plant is well-adapted to the cool, moist winters and poorly drained soils characteristic of this region.[6][7] Its common name is derived from the appearance of its dense canopy of creamy white flowers, which at full bloom resemble sea foam.[4][5] The vast majority, approximately 90%, of the world's commercial Meadowfoam Seed Oil supply originates from the Willamette Valley in Oregon.[8]

Sustainable Sourcing Framework

The commercial cultivation of Meadowfoam is intrinsically linked with sustainable agricultural practices, primarily driven by its role as a rotational crop for the region's grass seed industry.[3][8]

  • Crop Rotation and Soil Health : Meadowfoam is planted in rotation with grass crops, which helps to break harmful insect and disease cycles that affect grassy species.[2][3] This rotation mitigates soil disease and reduces the burden of specific weeds, enhancing long-term soil health.[7][8] As a broadleaf crop, it allows for the use of specific herbicides that control problematic grass weeds in subsequent grass seed plantings.[7]

  • Low-Input Agriculture : The crop is adapted to the wet climate of the Willamette Valley, typically requiring no irrigation.[8] Furthermore, Meadowfoam has lower fertilizer requirements compared to many other field crops.[7]

  • Conservation Tillage : Many Meadowfoam farms employ no-till or conservation tillage planting techniques.[8][9] This practice involves planting seeds directly into the stubble of the previous crop, which significantly reduces diesel fuel consumption, minimizes carbon emissions, prevents soil erosion, and helps build soil organic matter over time.[3][9]

  • Support for Pollinators : As an insect-pollinated crop, Meadowfoam relies primarily on honey bees for seed set.[10][11] While its flowers provide abundant pollen, nectar production can be low, presenting a challenge for bee colony maintenance.[10][12] This has spurred research into enhancing its value to both managed honey bees and native pollinators, making it an important part of the agricultural ecosystem for pollinator health.[12]

Sustainable_Sourcing_Lifecycle Harvest Harvest Rotation Rotation Harvest->Rotation Planting Planting Soil Soil Planting->Soil GHG GHG Planting->GHG Cultivation Cultivation Water Water Cultivation->Water Pollination Pollination Biodiversity Biodiversity Pollination->Biodiversity

Synthesis of Meadowfoam Estolide

Meadowfoam Estolide is not naturally present in the seed oil; it is a synthetic derivative created through the chemical process of estolide formation. An estolide is an oligomer formed when the carboxylic acid group of one fatty acid molecule forms a secondary ester bond with the alkyl backbone of another.[4][7]

Feedstock: Meadowfoam Seed Oil

The unique properties of Meadowfoam Estolide are a direct result of the fatty acid composition of its source oil. Meadowfoam seed oil contains over 95% long-chain fatty acids (LCFAs), primarily C20 and C22, with a rare placement of double bonds.[13] This composition is responsible for the oil's exceptional oxidative stability.[14]

Chemical Synthesis Pathway

The primary method for synthesizing estolides from unsaturated fatty acids, such as those in Meadowfoam oil, is through acid catalysis.[4] The general workflow is as follows:

  • Hydrolysis : The triglycerides in Meadowfoam seed oil are first hydrolyzed to yield free fatty acids (FFAs).

  • Estolide Formation : The resulting mixture of LCFAs is subjected to an acid-catalyzed reaction. A strong mineral acid, such as perchloric acid or sulfuric acid, acts as a catalyst.[5][10] The carboxylic acid moiety of one fatty acid molecule undergoes an electrophilic addition reaction across the double bond (unsaturation) of another fatty acid molecule, forming a secondary ester linkage.[4]

  • Oligomerization : This process can continue, creating oligomers of varying lengths. The average number of fatty acids added to a base molecule is known as the Estolide Number (EN).[10] Meadowfoam Estolide is typically a dimeric molecule.[2][15]

  • Purification : The final product is purified to remove the catalyst and any unreacted fatty acids.

Synthesis_Workflow cluster_input Raw Materials cluster_output Final Product Oil Meadowfoam Seed Oil (Triglycerides) Hydrolysis Hydrolysis Oil->Hydrolysis Input Catalyst Acid Catalyst (e.g., H₂SO₄) Reaction Reaction Catalyst->Reaction Catalyzes Reaction Estolide Meadowfoam Estolide Hydrolysis->Reaction Yields Free Fatty Acids Purification Purification Reaction->Purification Crude Product Purification->Estolide Final Product

Physicochemical and Performance Data

The unique chemical nature of both the source oil and the resulting estolide translates to a distinct set of physical properties. All quantitative data is summarized in the tables below for clarity and comparison.

Table 1: Typical Fatty Acid Composition of Source Meadowfoam (Limnanthes alba) Seed Oil

Fatty Acid Carbon Chain:Double Bonds Typical Percentage (%)
Eicosenoic Acid C20:1 61.0 - 65.0[9][12][13]
Docosadienoic Acid C22:2 15.0 - 21.0[12][16]
Erucic Acid (Docosenoic) C22:1 13.0 - 16.0[9][12]
Oleic Acid C18:1 ~2.0[17]

| Other Saturated/Unsaturated | - | < 4.0[17] |

Table 2: Key Physicochemical Properties of Meadowfoam Estolide

Property Value / Finding Test Method
Appearance Viscous, clear liquid with a yellow tint.[1] Visual
INCI Name Meadowfoam Estolide[2] -
Chemical Description Oligomeric ester, primarily 5-(5-eicosenoyloxy)eicosanoic acid.[18][19] -
Oxidative Stability Highly resistant to oxidation and heat.[1] Source oil OSI is >60 hours.[14] AOCS Cd 12b-92 (OSI)[9]
Biodegradability Readily biodegradable; a representative estolide formulation showed 68.1% biodegradation in 28 days.[4] OECD 301B[4]
Solubility Oil-soluble.[1] -
Low-Temperature Properties Noted to have poor low-temperature properties compared to other estolides.[20][21] ASTM D97 (Pour Point)

| Shelf Life | 2 years from date of manufacture.[2] | - |

Experimental Protocols

Protocol: Synthesis of Estolides from Unsaturated Fatty Acids

This protocol is a representative example of acid-catalyzed estolide synthesis adapted from published methodologies.[5][10] Note: This procedure involves strong acids and should only be performed by trained personnel with appropriate personal protective equipment (PPE) in a fume hood.

Materials:

  • Meadowfoam free fatty acids (hydrolyzed from seed oil)

  • Concentrated sulfuric acid (H₂SO₄) or perchloric acid (HClO₄)

  • Three-neck round bottom flask

  • Magnetic stirrer and heating mantle

  • Vacuum pump

  • Neutralizing agent (e.g., sodium bicarbonate solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Methodology:

  • Charge the three-neck round bottom flask with Meadowfoam free fatty acids.

  • Begin stirring and heat the flask to the target reaction temperature (e.g., 55-60°C) using the heating mantle.[5][10]

  • Once the temperature is stable, slowly add the acid catalyst (e.g., 0.4 equivalents of perchloric acid or 5% sulfuric acid by weight) to the reaction mixture.[5][10]

  • Place the reaction flask under vacuum to facilitate the removal of any water formed during potential side reactions.

  • Maintain the reaction at the target temperature with continuous stirring for the specified duration (e.g., 8-24 hours).[5][11] The reaction progress can be monitored by techniques such as titration to measure the decrease in acid value.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the crude product with a suitable organic solvent (e.g., hexanes) and wash it with a neutralizing solution (e.g., saturated sodium bicarbonate) to remove the acid catalyst.

  • Wash the organic layer with brine and then dry it over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent.

  • Remove the solvent using a rotary evaporator to yield the purified Meadowfoam Estolide.

Protocol: Characterization by Oxidative Stability Index (OSI)

This protocol describes the determination of oxidative stability based on the AOCS Official Method Cd 12b-92.[9][22]

Apparatus:

  • Oxidative Stability Instrument (e.g., Rancimat)

  • Reaction vessels

  • Air source (purified, dry air)

  • Measuring vessel with deionized water and a conductivity electrode

Methodology:

  • Calibrate the instrument according to the manufacturer's instructions.

  • Pipette a precise amount of the Meadowfoam Estolide sample (typically 5 g) into a clean, dry reaction vessel.

  • Place the reaction vessel into the heating block of the instrument, which is maintained at a constant temperature (e.g., 110°C).[22]

  • Insert the air supply tube into the sample, ensuring the tip is submerged.

  • Connect the effluent air tube from the reaction vessel to the measuring vessel containing deionized water.

  • Start the analysis. A constant flow of purified air is bubbled through the sample, causing it to oxidize.

  • Volatile organic acids are formed as the sample oxidizes. These are carried by the air stream into the deionized water, causing an increase in its conductivity.

  • The instrument continuously monitors and records the conductivity of the water.

  • The induction period is the time until a rapid increase in conductivity occurs. This point of maximum change in the rate of oxidation is determined automatically by the instrument's software.

  • The time elapsed to reach this induction point is reported in hours as the Oxidative Stability Index (OSI). A higher OSI value indicates greater stability.[14]

Conclusion

Meadowfoam Estolide is a high-performance biomaterial with a compelling profile for scientific and industrial applications. Its origin is rooted in the sustainable agricultural ecosystem of the Pacific Northwest, where its source crop, Limnanthes alba, serves as an environmentally beneficial rotational crop. The synthetic conversion of its unique, oxidatively stable seed oil yields an estolide with remarkable resistance to thermal and oxidative degradation. While its low-temperature performance may be a limitation for certain applications, its moisturizing properties, stability, and sustainable lifecycle make it a prime candidate for advanced research in cosmetics, personal care formulations, and other fields requiring stable, bio-based polymers.

References

Meadowestolide: A Bioactive Ceramide Analogue for Enhanced Skin Barrier Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The skin barrier, primarily governed by the intricate lipid matrix of the stratum corneum, is crucial for maintaining hydration and protecting against external aggressors. Ceramides (B1148491) are a cornerstone of this barrier, and their depletion is linked to various skin conditions. Meadowestolide, a naturally derived estolide from Meadowfoam Seed Oil, presents a promising approach to skin barrier restoration.[1][2] Structurally analogous to ceramides, this compound offers significant moisturization and skin conditioning benefits. This technical guide provides a comprehensive overview of this compound's role as a ceramide analogue, detailing its effects on skin barrier function, relevant signaling pathways, and the experimental methodologies used for its evaluation.

Introduction: The Skin Barrier and the Role of Ceramides

The stratum corneum (SC), the outermost layer of the epidermis, functions as the primary permeability barrier of the skin.[3][4] This barrier is often conceptualized as a "brick and mortar" model, where the corneocytes ("bricks") are embedded in a lipid-rich extracellular matrix ("mortar").[4] This lipid matrix is predominantly composed of ceramides (approximately 45-50%), cholesterol, and free fatty acids.[4][5]

Ceramides are a complex class of sphingolipids that play a critical role in structuring and maintaining the water-impermeable barrier of the skin.[3][6] They are involved in regulating cell proliferation, differentiation, and apoptosis in epidermal keratinocytes.[7] Deficiencies in ceramide content are associated with impaired skin barrier function, leading to conditions such as atopic dermatitis, psoriasis, and xerosis (dry skin).[3][6] Consequently, the topical application of ceramides or their analogues is a key strategy in dermatology and cosmetic science to restore and enhance skin barrier integrity.[3][6]

This compound: A Plant-Derived Ceramide Analogue

This compound is a unique, dimeric estolide derived from Meadowfoam Seed Oil (Limnanthes Alba).[1][2] It is presented as a bioactive analogue of ceramides, offering formulation versatility and significant skin and hair care benefits.[1][8] Structurally, this compound shares similarities with Ceramide 3B, which is essential for water retention in the epidermis.[4][5] Its hydroxyl groups contribute to its strong water-binding capacity, enabling it to function as an effective barrier to water loss.[4][5]

Mechanism of Action: Enhancing Skin Barrier Function

This compound's primary mechanism of action lies in its ability to mimic the function of endogenous ceramides within the stratum corneum, thereby reinforcing the skin's natural barrier.

Improving Skin Hydration

In-vivo studies have demonstrated this compound's capacity to significantly improve skin hydration. By integrating into the interstitial spaces of the stratum corneum, it helps to adjust hydration levels, leading to softer and more pliant skin.[1][2][8]

Potential Interaction with PPAR Signaling Pathways

While direct studies on this compound are limited, the established role of ceramides and other lipid molecules in activating Peroxisome Proliferator-Activated Receptors (PPARs) in keratinocytes provides a plausible signaling pathway for its action. PPARs are nuclear receptors that play a crucial role in keratinocyte differentiation and lipid synthesis, both of which are vital for skin barrier formation and maintenance.[1][9][10]

  • PPARα and PPARβ/δ activation by lipids has been shown to upregulate the expression of genes involved in keratinocyte differentiation (e.g., involucrin, loricrin, filaggrin) and ceramide synthesis.[1][9][11][12]

  • Ceramides themselves can stimulate the expression of ABCA12 , a transporter critical for delivering glucosylceramides to lamellar bodies, via a PPARδ-mediated pathway.[13] Lamellar bodies are secretory organelles in keratinocytes that release lipids into the extracellular space to form the skin barrier.

The structural similarity of this compound to ceramides suggests it may also modulate these PPAR-mediated pathways, leading to an enhanced production of barrier-related proteins and lipids.

Quantitative Data on Efficacy

The following tables summarize the available quantitative data from in-vivo studies on this compound, primarily focusing on its skin hydration effects.

Table 1: In-Vivo Skin Hydration Study (Single Application) [4][5]

Time (minutes)% Increase in Skin Hydration (Blank Cream)% Increase in Skin Hydration (2% this compound Cream)
000
9047.644.8
16026.728.5
24015.221.6
32017.019.2

Table 2: In-Vivo Skin Hydration Study (Multiple Applications) [4][5]

TreatmentObservation
5 applications of 2% this compound cream over 2 days on the forearmStronger increase in skin moisture compared to blank cream.
5 applications of 2% this compound cream over 2 days on the handStronger increase in skin moisture compared to blank cream.

Table 3: Comparative In-Vivo Tissue Hydration Study (this compound vs. Ceramide IIIB) [14][15]

Time (hours)Percent Increase in Tissue Hydration (1% Ceramide IIIB)Percent Increase in Tissue Hydration (1% this compound)
0.000
0.5~25%~35%
2.0~20%~30%
4.0~18%~28%

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the efficacy of ceramide analogues like this compound.

In-Vivo Skin Hydration Measurement

5.1.1. Corneometer® Measurement

  • Principle: The Corneometer® measures the capacitance of the skin's surface. Since water has a higher dielectric constant than other skin components, changes in capacitance are directly related to the hydration level of the stratum corneum.[11][12] The measurement depth is shallow (10-20 µm), ensuring that the reading reflects the moisture content of the stratum corneum.[11]

  • Protocol:

    • Acclimatization: Subjects acclimatize in a temperature and humidity-controlled room (e.g., 20-22°C, 40-60% relative humidity) for at least 15-20 minutes before measurements.[12]

    • Baseline Measurement: A baseline reading is taken from the designated test area (e.g., volar forearm) before product application.

    • Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the test area.

    • Post-Application Measurements: Measurements are taken at specified time points (e.g., 30 minutes, 1, 2, 4, and 8 hours) after product application. The probe is pressed onto the skin with a constant pressure, and the capacitance value is recorded.[16]

5.1.2. MoistureMap MM 100

  • Principle: The MoistureMap uses capacitance imaging to provide a graphical representation of the near-surface hydration distribution and micro-topography of the skin.[17][18][19] Darker pixels indicate higher moisture content due to increased conductivity.[17][18]

  • Protocol:

    • Acclimatization and Baseline: Similar to the Corneometer® protocol.

    • Image Capture: The sensor is placed on the skin surface, and a live stream of the hydration map is observed. Images are captured at baseline and at various time points after product application.

    • Image Analysis: The software analyzes the captured images to provide information on the evenness of hydration distribution.[18]

In-Vivo Transepidermal Water Loss (TEWL) Measurement

5.2.1. Tewameter® Measurement

  • Principle: The Tewameter® measures the rate of water vapor evaporation from the skin surface in g/h/m².[20] It uses an "open chamber" method with sensors that measure the humidity gradient, which is proportional to the TEWL.[20] An intact skin barrier has a low TEWL, while a damaged barrier exhibits a higher TEWL.[8][21]

  • Protocol:

    • Acclimatization: A stable environment is crucial for accurate TEWL measurements. Subjects should rest for at least 20-30 minutes in a room with controlled temperature and humidity, free from drafts.[22]

    • Probe Placement: The probe is held perpendicular to the skin surface without excessive pressure.

    • Measurement: The instrument records the water vapor flux over a set period (e.g., 30-60 seconds) until a stable reading is obtained.

    • Data Collection: Measurements are taken at baseline and at specified intervals after product application to assess the product's effect on barrier function.

In-Vitro Skin Barrier Model using Reconstructed Human Epidermis (RHE)
  • Principle: RHE models are three-dimensional cultures of human keratinocytes that form a stratified epidermis closely mimicking native human skin.[23][24][25] These models are used to assess the efficacy and safety of topical ingredients in a controlled laboratory setting.[23][24]

  • Protocol:

    • Model Preparation: Commercially available RHE models (e.g., EpiDerm™, SkinEthic™) are cultured at the air-liquid interface according to the manufacturer's instructions.

    • Barrier Disruption (Optional): To model a compromised barrier, the RHE can be treated with a chemical irritant (e.g., sodium dodecyl sulfate) or physically damaged (e.g., tape stripping).

    • Product Application: The test material (e.g., a formulation containing this compound) is applied topically to the RHE surface.

    • Efficacy Assessment: After a defined incubation period, the efficacy of the test material can be assessed by:

      • TEWL measurement: Using a specialized probe for in-vitro setups.

      • Cell Viability Assay (MTT assay): To assess cytotoxicity or protective effects.[24]

      • Gene Expression Analysis (qPCR): To measure the expression of genes related to keratinocyte differentiation (e.g., filaggrin, loricrin, involucrin) and lipid synthesis.[20][26]

      • Histology/Immunohistochemistry: To visualize the structure of the reconstructed epidermis and the localization of specific proteins.[27]

Analysis of Stratum Corneum Lipid Composition
  • Principle: This involves the extraction and quantification of lipids from the stratum corneum to determine the effect of a topical product on the lipid profile.

  • Protocol:

    • Sample Collection: Stratum corneum samples are collected from subjects using tape stripping.[28]

    • Lipid Extraction: Lipids are extracted from the tape strips using organic solvents.

    • Lipid Analysis: The extracted lipids are analyzed using techniques such as High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify different ceramide species, cholesterol, and free fatty acids.[22][29][30][31]

Visualizations: Pathways and Workflows

Proposed Signaling Pathway for this compound in Keratinocytes

Meadowestolide_Signaling_Pathway This compound This compound (Ceramide Analogue) PPAR PPARs (PPARα, PPARβ/δ) This compound->PPAR Activates TargetGenes Target Gene Expression PPAR->TargetGenes Induces Differentiation Keratinocyte Differentiation (Filaggrin, Loricrin) TargetGenes->Differentiation LipidSynthesis Lipid Synthesis (Ceramide Synthases, ABCA12) TargetGenes->LipidSynthesis SkinBarrier Improved Skin Barrier Function Differentiation->SkinBarrier LipidSynthesis->SkinBarrier

Caption: Proposed mechanism of this compound via PPAR activation.

Experimental Workflow for Efficacy Testing

Efficacy_Testing_Workflow cluster_invitro In-Vitro Screening cluster_invivo In-Vivo Validation RHE_model Reconstructed Human Epidermis (RHE) Model Barrier_Disruption Barrier Disruption (e.g., SDS treatment) RHE_model->Barrier_Disruption Meadowestolide_Application_vitro Topical Application of This compound Formulation Barrier_Disruption->Meadowestolide_Application_vitro InVitro_Endpoints Endpoint Analysis: - TEWL - Cell Viability (MTT) - Gene Expression (qPCR) - Histology Meadowestolide_Application_vitro->InVitro_Endpoints Subject_Recruitment Subject Recruitment (Dry Skin Panel) InVitro_Endpoints->Subject_Recruitment Promising results lead to Baseline_Measurements Baseline Measurements: - Corneometer - Tewameter - MoistureMap Subject_Recruitment->Baseline_Measurements Meadowestolide_Application_vivo Product Application (Split-face/Split-arm design) Baseline_Measurements->Meadowestolide_Application_vivo Post_Application_Measurements Post-Application Measurements (Time course) Meadowestolide_Application_vivo->Post_Application_Measurements Data_Analysis Statistical Analysis of Results Post_Application_Measurements->Data_Analysis

Caption: Integrated workflow for testing this compound's efficacy.

Logical Relationship of this compound's Action

Logical_Relationship Meadowestolide_prop This compound (Ceramide Analogue) Structural_Similarity Structural Similarity to Endogenous Ceramides Meadowestolide_prop->Structural_Similarity Integration_SC Integration into Stratum Corneum Lipid Matrix Structural_Similarity->Integration_SC Water_Binding Enhanced Water Binding Capacity Structural_Similarity->Water_Binding PPAR_Activation_hypo Hypothesized PPAR Activation Structural_Similarity->PPAR_Activation_hypo Reinforced_Barrier Reinforced Lipid Barrier Integration_SC->Reinforced_Barrier Increased_Hydration Increased Skin Hydration Water_Binding->Increased_Hydration PPAR_Activation_hypo->Reinforced_Barrier Reduced_TEWL Reduced Transepidermal Water Loss (TEWL) Reinforced_Barrier->Reduced_TEWL Improved_Function Improved Skin Barrier Function Increased_Hydration->Improved_Function Reduced_TEWL->Improved_Function

Caption: Logical flow of this compound's skin barrier benefits.

Conclusion

This compound stands out as a potent, plant-derived ceramide analogue with demonstrated efficacy in improving skin hydration and, by extension, skin barrier function. Its structural similarity to endogenous ceramides allows it to seamlessly integrate into the stratum corneum's lipid matrix, reinforcing the skin's natural defense system. While further research is warranted to fully elucidate its interaction with specific molecular pathways such as PPAR signaling, the existing evidence strongly supports its use as a key active ingredient in formulations aimed at restoring and maintaining a healthy skin barrier. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and validation of this compound and other novel ceramide analogues in the field of dermatology and cosmetic science.

References

Spectroscopic Analysis of Meadowfoam Estolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize Meadowfoam Estolide, a unique lipid biomaterial with significant potential in various scientific and industrial applications. Due to the limited availability of specific experimental data for Meadowfoam Estolide in publicly accessible literature, this guide presents representative methodologies and data based on the analysis of structurally similar estolides and the known chemical structure of Meadowfoam Estolide.

Introduction to Meadowfoam Estolide

Meadowfoam Estolide is an oligomeric ester derived from the fatty acids of Meadowfoam (Limnanthes alba) seed oil. Its primary component is 5-[(E)-icos-5-enoyl]oxyicosanoic acid, with a chemical formula of C₄₀H₇₆O₄ and a molecular weight of 621.0 g/mol . The unique structure, featuring a secondary ester linkage along the fatty acid chain, imparts exceptional oxidative stability, lubricity, and film-forming properties, making it a subject of interest in cosmetics, personal care, and potentially in drug delivery systems. Accurate spectroscopic analysis is paramount for its structural elucidation, quality control, and the development of novel applications.

Spectroscopic Characterization Methods

The characterization of Meadowfoam Estolide typically involves a combination of spectroscopic techniques to elucidate its molecular structure, functional groups, and purity. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of Meadowfoam Estolide. Both ¹H and ¹³C NMR are employed to identify the different chemical environments of the hydrogen and carbon atoms within the molecule.

  • Sample Preparation: Dissolve approximately 10-20 mg of Meadowfoam Estolide in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • Data Acquisition:

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

    • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.34m2HOlefinic protons (-CH=CH-)
~4.85m1HMethine proton at the estolide linkage (-CH-O-C=O)
~2.28t4HMethylene protons adjacent to carbonyl groups (-CH₂-COO-)
~2.01m4HMethylene protons adjacent to the double bond (-CH₂-CH=)
~1.60m4HMethylene protons β to carbonyl and ester groups
~1.25br s~52HMethylene protons of the fatty acid chains (-(CH₂)n-)
~0.88t6HTerminal methyl protons (-CH₃)

Note: This is representative data; actual chemical shifts and multiplicities may vary slightly.

Chemical Shift (δ, ppm)Assignment
~179.5Carboxylic acid carbonyl carbon (-COOH)
~173.2Ester carbonyl carbon (-COO-)
~130.0Olefinic carbons (-CH=CH-)
~74.0Methine carbon at the estolide linkage (-CH-O-C=O)
~34.0 - 35.0Methylene carbons adjacent to carbonyl groups (-CH₂-COO-)
~22.0 - 32.0Methylene carbons of the fatty acid chains (-(CH₂)n-)
~14.1Terminal methyl carbons (-CH₃)

Note: This is representative data; actual chemical shifts may vary slightly.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in Meadowfoam Estolide. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular chemical bonds.

  • Sample Preparation: Apply a thin film of neat Meadowfoam Estolide liquid onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the clean salt plate or ATR crystal.

Wavenumber (cm⁻¹)IntensityAssignment
~3005Medium=C-H stretching (olefinic)
2925, 2854StrongC-H stretching (aliphatic CH₂ and CH₃)
~1738StrongC=O stretching (ester)
~1710StrongC=O stretching (carboxylic acid)
~1465MediumC-H bending (aliphatic CH₂)
~1165StrongC-O stretching (ester)
~722Weak-(CH₂)n- rocking
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of Meadowfoam Estolide, confirming its identity and providing further structural information. Techniques such as Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) are commonly used.

  • Sample Preparation: Prepare a dilute solution of Meadowfoam Estolide (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, often with the addition of a small amount of an ionizing agent like sodium acetate (B1210297) to promote the formation of adduct ions.

  • Instrumentation: Use a high-resolution mass spectrometer equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire mass spectra in both positive and negative ion modes.

    • Positive Ion Mode: Expect to observe protonated molecules [M+H]⁺ and/or sodium adducts [M+Na]⁺.

    • Negative Ion Mode: Expect to observe deprotonated molecules [M-H]⁻.

  • Data Processing: Analyze the resulting mass spectra to determine the accurate mass of the molecular ions and compare it with the theoretical mass of Meadowfoam Estolide.

IonCalculated m/zObserved m/z
[C₄₀H₇₆O₄+H]⁺621.5769~621.5771
[C₄₀H₇₆O₄+Na]⁺643.5588~643.5590
[C₄₀H₇₅O₄]⁻619.5619~619.5622

Workflow and Data Integration

The comprehensive analysis of Meadowfoam Estolide involves a logical workflow that integrates the data from these different spectroscopic techniques to build a complete picture of its molecular identity and purity.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Meadowfoam Estolide Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (ESI-MS) Sample->MS Structure Molecular Structure (Connectivity, Functional Groups) NMR->Structure FTIR->Structure MW Molecular Weight & Formula MS->MW Characterization Complete Structural Characterization Structure->Characterization MW->Characterization

Caption: Integrated workflow for the spectroscopic analysis of Meadowfoam Estolide.

Conclusion

The spectroscopic analysis of Meadowfoam Estolide, through the combined application of NMR, FTIR, and MS, provides a robust framework for its comprehensive characterization. While this guide offers a foundational understanding based on established principles and data from similar compounds, further research publishing the specific experimental spectra of Meadowfoam Estolide is encouraged to build a more complete and publicly accessible knowledge base for this promising biomaterial. Such data will be invaluable for quality assurance, regulatory compliance, and the advancement of its applications in research and development.

Methodological & Application

Application Notes and Protocols: Meadowfoam Estolide Formulation Techniques for Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meadowfoam Estolide, a unique emollient derived from Meadowfoam Seed Oil, offers exceptional moisturizing, and stabilizing properties for emulsion formulations.[1] Its inherent resistance to oxidation and heat makes it a valuable ingredient for creating stable and aesthetically pleasing creams, lotions, and other emulsified products.[2][3] This document provides detailed application notes and protocols for the effective formulation of both oil-in-water (O/W) and water-in-oil (W/O) emulsions incorporating Meadowfoam Estolide.

Meadowfoam Estolide is an oil-soluble, viscous liquid that is known to improve skin texture and provide long-lasting hydration without a greasy feel.[1][2] It is structurally similar to ceramides, which are essential for maintaining the skin's moisture barrier.[4] In formulations, it can also enhance the efficacy of other active ingredients due to its stabilizing properties.[1] Typical addition levels in cosmetic formulations range from 0.1% to 10%.[5]

Data Presentation: Quantitative Parameters in Emulsion Formulation

The following tables summarize key quantitative parameters and their target ranges for typical cosmetic emulsions. While specific values for formulations containing Meadowfoam Estolide will depend on the complete ingredient list and processing conditions, these tables provide a general framework for evaluation.

Table 1: Physicochemical Properties of Emulsions

ParameterO/W EmulsionW/O EmulsionMethod of Analysis
Viscosity (cP) 5,000 - 50,00010,000 - 100,000+Rotational Viscometer/Rheometer
Particle Size (μm) 0.5 - 5.01.0 - 10.0Laser Diffraction/Dynamic Light Scattering
pH 4.5 - 6.5Not applicable (measure aqueous phase before emulsification)pH Meter
Zeta Potential (mV) -25 to -50+/- 20Electrophoretic Light Scattering
Stability (Centrifugation) No separation at 3000 rpm for 30 minNo separation at 3000 rpm for 30 minCentrifugation
Stability (Freeze-Thaw) Stable through 3 cycles (-10°C to 25°C)Stable through 3 cycles (-10°C to 25°C)Freeze-Thaw Cycling

Table 2: Sensory Attributes of Emulsions

AttributeO/W EmulsionW/O EmulsionMethod of Analysis
Spreadability HighModerate to HighSensory Panel/Texture Analyzer
Absorbency Fast to ModerateSlow to ModerateSensory Panel
After-feel Light, non-greasyRich, occlusiveSensory Panel
Tackiness LowLow to ModerateSensory Panel
Greasiness LowModerate to HighSensory Panel

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Moisturizing Cream with Meadowfoam Estolide

This protocol outlines the preparation of a stable and moisturizing O/W cream.

Materials:

  • Oil Phase:

    • Meadowfoam Estolide: 2.0 - 5.0%

    • Cetearyl Alcohol: 2.0%

    • Glyceryl Stearate: 2.0%

    • Caprylic/Capric Triglyceride: 5.0%

  • Water Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 3.0%

    • Xanthan Gum: 0.3%

  • Cool-Down Phase:

    • Preservative (e.g., Phenoxyethanol, Ethylhexylglycerin): 1.0%

    • Fragrance/Essential Oil: 0.1 - 0.5%

Equipment:

  • Two heat-resistant beakers

  • Water bath or heating mantle

  • Overhead stirrer or homogenizer

  • Spatulas and weighing balance

  • pH meter

Procedure:

  • Phase Preparation:

    • In one beaker, combine all oil phase ingredients.

    • In a separate beaker, disperse the xanthan gum in glycerin to form a slurry, then add the deionized water and mix until the gum is fully hydrated.

  • Heating:

    • Heat both the oil and water phases separately to 75-80°C in a water bath.

  • Emulsification:

    • Slowly add the oil phase to the water phase while mixing with an overhead stirrer or homogenizer.

    • Continue mixing at a moderate speed for 10-15 minutes to form a uniform emulsion.

  • Cooling:

    • Remove the emulsion from the heat and continue to stir gently as it cools.

  • Cool-Down Phase Addition:

    • Once the emulsion has cooled to below 40°C, add the preservative and fragrance.

    • Mix until uniform.

  • Final Adjustments:

    • Check the pH of the final cream and adjust if necessary to the desired range (typically 4.5-6.5).

Protocol 2: Preparation of a Water-in-Oil (W/O) Protective Cream with Meadowfoam Estolide

This protocol describes the formulation of a rich and protective W/O cream.

Materials:

  • Oil Phase:

    • Meadowfoam Estolide: 5.0 - 10.0%

    • Polyglyceryl-3 Diisostearate (W/O emulsifier): 4.0%

    • Beeswax: 3.0%

    • Shea Butter: 5.0%

  • Water Phase:

  • Cool-Down Phase:

    • Preservative (e.g., Phenoxyethanol, Ethylhexylglycerin): 1.0%

Equipment:

  • Two heat-resistant beakers

  • Water bath or heating mantle

  • Homogenizer

  • Spatulas and weighing balance

  • pH meter (for the water phase)

Procedure:

  • Phase Preparation:

    • In one beaker, combine all oil phase ingredients.

    • In a separate beaker, dissolve the magnesium sulfate in the deionized water, then add the glycerin.

  • Heating:

    • Heat both phases separately to 75-80°C.

  • Emulsification:

    • Slowly add the water phase to the oil phase while mixing with a homogenizer.

    • Increase the homogenization speed and mix for 5-10 minutes until a stable emulsion is formed.

  • Cooling:

    • Continue to stir the emulsion gently as it cools.

  • Cool-Down Phase Addition:

    • Once the emulsion has cooled to below 40°C, add the preservative.

    • Mix until uniform.

  • pH Measurement:

    • The pH of the final W/O emulsion cannot be measured directly. The pH of the water phase should be checked and adjusted before emulsification.

Visualization of Experimental Workflows

O_W_Emulsion_Workflow cluster_prep Phase Preparation cluster_heat Heating Oil_Phase Combine Meadowfoam Estolide, Cetearyl Alcohol, Glyceryl Stearate, Caprylic/Capric Triglyceride Heat_Oil Heat Oil Phase to 75-80°C Oil_Phase->Heat_Oil Water_Phase Disperse Xanthan Gum in Glycerin, add Deionized Water Heat_Water Heat Water Phase to 75-80°C Water_Phase->Heat_Water Emulsification Emulsification: Slowly add Oil Phase to Water Phase with homogenization (10-15 min) Heat_Oil->Emulsification Heat_Water->Emulsification Cooling Cool emulsion with gentle stirring Emulsification->Cooling Add_Cooldown Add Preservative & Fragrance (below 40°C) Cooling->Add_Cooldown Final_Product Final O/W Cream Add_Cooldown->Final_Product

Caption: Workflow for O/W Emulsion Preparation.

W_O_Emulsion_Workflow cluster_prep Phase Preparation cluster_heat Heating Oil_Phase Combine Meadowfoam Estolide, Emulsifier, Beeswax, Shea Butter Heat_Oil Heat Oil Phase to 75-80°C Oil_Phase->Heat_Oil Water_Phase Dissolve Magnesium Sulfate in Water, add Glycerin Heat_Water Heat Water Phase to 75-80°C Water_Phase->Heat_Water Emulsification Emulsification: Slowly add Water Phase to Oil Phase with homogenization (5-10 min) Heat_Oil->Emulsification Heat_Water->Emulsification Cooling Cool emulsion with gentle stirring Emulsification->Cooling Add_Cooldown Add Preservative (below 40°C) Cooling->Add_Cooldown Final_Product Final W/O Cream Add_Cooldown->Final_Product

Caption: Workflow for W/O Emulsion Preparation.

Logical Relationships in Emulsion Stability Testing

Emulsion_Stability_Testing cluster_tests Stability Assessment cluster_evaluation Evaluation Parameters Emulsion Emulsion Sample Centrifugation Centrifugation Test (Mechanical Stress) Emulsion->Centrifugation Freeze_Thaw Freeze-Thaw Cycles (Thermal Stress) Emulsion->Freeze_Thaw Elevated_Temp Elevated Temperature (Thermal Stress) Emulsion->Elevated_Temp Phase_Separation Phase Separation Centrifugation->Phase_Separation Freeze_Thaw->Phase_Separation Viscosity_Change Viscosity Change Freeze_Thaw->Viscosity_Change Particle_Size_Change Particle Size Change Freeze_Thaw->Particle_Size_Change Elevated_Temp->Phase_Separation Elevated_Temp->Viscosity_Change Elevated_Temp->Particle_Size_Change pH_Change pH Change (O/W) Elevated_Temp->pH_Change

Caption: Emulsion Stability Testing Relationships.

References

Meadowestolide in Anhydrous Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to incorporating Meadowestolide®, a derivative of Limnanthes alba (meadowfoam) seed oil, into various anhydrous formulations. This compound is a functionally active estolide that offers significant moisturization and skin barrier enhancement benefits, making it a valuable ingredient in water-free products such as ointments, balms, serums, and sticks. Its structural similarity to ceramides (B1148491) allows it to integrate into the skin's natural lipid barrier, promoting hydration and protection.[1][2][3][4][5][6][7][8]

Physicochemical Properties and Handling

This compound is a viscous, yellow to amber liquid at room temperature.[8] Due to its lipid-based nature, it is readily soluble in a variety of cosmetic oils and esters. However, specific quantitative solubility data is not widely available in public literature. Based on information for the raw material, Meadowfoam Seed Oil, and general knowledge of estolides, the following qualitative solubility and compatibility observations can be made. It is crucial to perform solubility and compatibility studies with the specific excipients intended for a formulation.

Handling Precautions: In colder temperatures, this compound may form a precipitate. It is recommended to warm the material to approximately 35°C and mix until uniform before use to ensure homogeneity.[8]

Table 1: Qualitative Solubility and Compatibility of this compound

Excipient ClassExcipient ExampleSolubility/CompatibilityNotes
Cosmetic Oils & Esters Caprylic/Capric TriglycerideSolubleExpected to be readily soluble. Provides a light, non-greasy feel.
Isopropyl MyristateSolubleGood solvent for many lipophilic actives.
C12-15 Alkyl BenzoateSolubleOffers good spreadability and a pleasant sensory profile.
Silicones Cyclomethicone (volatile)Likely Soluble/DispersibleEstolides have been suggested as potential silicone replacements, indicating good compatibility.[9]
Dimethicone (non-volatile)Likely Soluble/DispersibleCan impart a smooth, silky feel to formulations.
Waxes BeeswaxCompatibleWill form a solid matrix with this compound upon cooling.
Carnauba WaxCompatibleContributes to the hardness and gloss of stick formulations.
Candelilla WaxCompatibleProvides structure and a smooth application to balms and sticks.
Butters Shea ButterCompatibleWill form a creamy, emollient base with this compound.
Cocoa ButterCompatibleOffers a rich texture and occlusive properties.
Mango ButterCompatibleProvides a non-greasy, moisturizing feel.

Note: The information in this table is based on general chemical principles and available data for similar materials. It is essential to conduct laboratory trials to determine the precise solubility and compatibility for your specific formulation.

Mechanism of Action: Skin Barrier Support

This compound's efficacy is attributed to its structural resemblance to endogenous ceramides, which are crucial components of the stratum corneum and play a vital role in maintaining the skin's barrier function.[1][2][3][4] Ceramides are involved in regulating keratinocyte differentiation and forming the lamellar lipid structure that prevents transepidermal water loss (TEWL).

Signaling Pathway of Ceramide in Skin Barrier Formation

The following diagram illustrates the key steps in ceramide synthesis and its role in keratinocyte differentiation, ultimately leading to the formation of a healthy skin barrier. This compound, with its ceramide-like structure, is believed to support these natural processes.

Ceramide_Pathway cluster_epidermis Epidermal Layers cluster_ceramide_synthesis Ceramide Synthesis & Signaling BasalLayer Stratum Basale (Proliferating Keratinocytes) SpinosumLayer Stratum Spinosum (Early Differentiation) BasalLayer->SpinosumLayer Differentiation GranulosumLayer Stratum Granulosum (Terminal Differentiation) SpinosumLayer->GranulosumLayer Differentiation SPT SPT (Serine Palmitoyltransferase) SpinosumLayer->SPT CorneumLayer Stratum Corneum (Barrier Formation) GranulosumLayer->CorneumLayer Cornification LamellarBodies Lamellar Body Formation GranulosumLayer->LamellarBodies ExtracellularLipids Extracellular Lipid Lamellae CorneumLayer->ExtracellularLipids Serine Serine + Palmitoyl-CoA Serine->SPT Dihydroceramide Dihydroceramide SPT->Dihydroceramide DES1 DES1 (Dihydroceramide Desaturase) Dihydroceramide->DES1 Ceramide Ceramide DES1->Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide->LamellarBodies LamellarBodies->ExtracellularLipids Secretion This compound This compound (Ceramide-like) This compound->ExtracellularLipids Supports Barrier Structure

Ceramide synthesis and its role in skin barrier formation.

Application Protocols for Anhydrous Formulations

The recommended use level for this compound in most formulations is between 0.1% and 10%.[8] It should be incorporated into the oil phase of the formulation.

General Protocol for Ointments and Balms

This protocol is suitable for creating simple, effective ointments and balms.

Table 2: Ointment/Balm Formulation Protocol

StepProcedure
1.In a suitable vessel, combine the oil-soluble ingredients (e.g., waxes, butters, liquid oils) except for this compound and any heat-sensitive ingredients.
2.Heat the mixture to 75-80°C with gentle stirring until all components are melted and the mixture is uniform.
3.Begin to cool the mixture while stirring gently.
4.When the temperature of the mixture is below 40°C, add this compound and any other heat-sensitive ingredients (e.g., essential oils, antioxidants).
5.Continue stirring until the mixture is uniform.
6.Pour the mixture into the final containers and allow it to cool to room temperature until solid.
General Protocol for Anhydrous Serums and Oils

This protocol is designed for creating clear, oil-based serums.

Table 3: Anhydrous Serum/Oil Formulation Protocol

StepProcedure
1.In a suitable vessel, combine all oil-soluble ingredients, including this compound.
2.Stir at room temperature until the mixture is completely uniform. Gentle warming (to 35-40°C) can be used to expedite the dissolution of any solid lipids, but is often not necessary.
3.If using silicones, add them to the oil phase and stir until homogeneous.
4.Package in appropriate containers, such as dropper bottles.

Experimental Protocols for Efficacy and Stability Testing

To substantiate claims of moisturization and barrier repair, as well as to ensure product stability, the following experimental protocols are recommended.

Skin Hydration Assessment (Corneometry)

Objective: To measure the hydration level of the stratum corneum after application of a formulation containing this compound.

Table 4: Corneometry Protocol

ParameterDescription
Instrument Corneometer® (e.g., CM 825, Courage + Khazaka)
Test Area Volar forearm of human volunteers.
Acclimatization Subjects should be acclimatized in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20 minutes before measurements.
Procedure 1. Baseline hydration measurements are taken on designated test sites. 2. A standardized amount of the test formulation is applied to the test site. 3. Hydration measurements are taken at specified time points (e.g., 1, 2, 4, and 8 hours) after application. 4. A control site (untreated or vehicle-treated) should be included for comparison.
Data Analysis The change in skin hydration from baseline is calculated and compared between the test and control sites.
Skin Barrier Function Assessment (Transepidermal Water Loss - TEWL)

Objective: To evaluate the effect of a formulation containing this compound on the skin's barrier function by measuring TEWL.

Table 5: TEWL Measurement Protocol

ParameterDescription
Instrument Tewameter® (e.g., TM 300, Courage + Khazaka) or other open-chamber evaporimeter.
Test Area Volar forearm of human volunteers.
Acclimatization Subjects should be acclimatized in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20 minutes before measurements.
Procedure 1. Baseline TEWL measurements are taken on designated test sites. 2. A standardized amount of the test formulation is applied to the test site. 3. TEWL measurements are taken at specified time points (e.g., 1, 2, 4, and 8 hours) after application. 4. A control site (untreated or vehicle-treated) should be included for comparison.
Data Analysis A decrease in TEWL indicates an improvement in skin barrier function. The percentage change from baseline is calculated and compared between the test and control sites.
Stability Testing of Anhydrous Formulations

Objective: To assess the physical and chemical stability of the anhydrous formulation containing this compound under accelerated conditions.

Table 6: Accelerated Stability Testing Protocol

ParameterDescription
Storage Conditions - Room Temperature (20-25°C) - Accelerated Temperature (40°C ± 2°C / 75% RH ± 5% RH) - Freeze-Thaw Cycles (-10°C to 25°C, 3 cycles)
Time Points 1, 2, and 3 months for accelerated conditions.
Packaging The formulation should be stored in the final intended packaging.
Parameters to Evaluate - Physical: Appearance, color, odor, viscosity, phase separation, crystallization. - Chemical: pH (if applicable, though unlikely for anhydrous), peroxide value (to assess lipid oxidation), and quantification of this compound.
Analytical Method for this compound High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., ELSD or CAD) is recommended for the quantification of estolides. A C8 or C18 reverse-phase column can be used.

Experimental Workflow for Formulation Development and Testing

Formulation_Workflow DefineTarget Define Target Product Profile (e.g., Balm, Serum) ExcipientSelection Excipient Selection & Solubility/Compatibility Screening DefineTarget->ExcipientSelection PrototypeFormulation Prototype Formulation (incorporating this compound) ExcipientSelection->PrototypeFormulation StabilityTesting Accelerated Stability Testing (Physical & Chemical) PrototypeFormulation->StabilityTesting EfficacyTesting In-Vivo Efficacy Testing (Hydration & Barrier Function) PrototypeFormulation->EfficacyTesting Optimization Formulation Optimization StabilityTesting->Optimization Feedback EfficacyTesting->Optimization Feedback FinalFormulation Final Formulation & Scale-Up Optimization->FinalFormulation

Workflow for developing and testing anhydrous formulations.

Conclusion

This compound is a versatile and effective ingredient for enhancing the moisturizing and protective properties of anhydrous formulations. Its ceramide-like structure supports the skin's natural barrier function, making it an excellent choice for products targeting dry, compromised, or sensitive skin. By following the provided protocols for formulation, efficacy testing, and stability assessment, researchers and formulators can successfully develop high-performance anhydrous products that deliver tangible benefits to consumers.

References

Application Note: Quantification of Meadowestolide in Cosmetic Formulations using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive analytical method for the quantification of Meadowestolide in various cosmetic formulations, such as creams and lotions. This compound, a dimeric estolide derived from Meadowfoam Seed Oil, is a large, non-volatile molecule increasingly used in cosmetics for its moisturizing and protective properties.[1][2][3] The developed method utilizes High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), providing the necessary selectivity and sensitivity for accurate quantification in complex cosmetic matrices. This method is intended for use by researchers, scientists, and quality control professionals in the cosmetic and drug development industries.

Introduction

This compound is a functionally significant derivative of Meadowfoam Seed Oil, characterized as a structurally sophisticated dimeric molecule.[1][2][3][4] Its unique properties contribute to enhanced moisture retention and protection in skin and hair care products.[1][5] To ensure product quality and efficacy, a reliable analytical method for the quantification of this compound in final formulations is essential. Due to its high molecular weight (C40H76O4, 621.0 g/mol ) and lack of a strong chromophore, traditional HPLC-UV methods may lack the required sensitivity and selectivity.[6] Therefore, an HPLC-MS method is proposed as the most suitable analytical approach. This method is based on established principles for the analysis of similar large lipid molecules, such as ceramides (B1148491) and other estolides, in cosmetic matrices.

Experimental Protocol

Materials and Reagents
  • Solvents: HPLC-grade acetonitrile, isopropanol, methanol, chloroform, and water.

  • Reagents: Formic acid (LC-MS grade), ammonium (B1175870) formate (B1220265) (LC-MS grade).

  • Standards: this compound analytical standard (purity ≥95%).

  • Cosmetic Matrix: Placebo cream or lotion (without this compound).

Instrumentation
  • HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Chromatographic Column: A C8 or C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).

Sample Preparation

A liquid-liquid extraction procedure is employed to isolate this compound from the cosmetic matrix.

  • Weighing: Accurately weigh approximately 100 mg of the cosmetic cream or lotion into a 15 mL polypropylene (B1209903) centrifuge tube.

  • Extraction Solvent Addition: Add 5 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure complete dispersion of the sample.

  • Phase Separation: Add 1 mL of water to the mixture and vortex for another minute.

  • Centrifugation: Centrifuge the sample at 5,000 x g for 10 minutes to achieve phase separation.

  • Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipid-soluble this compound using a glass Pasteur pipette and transfer it to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of isopropanol:acetonitrile (1:1, v/v) and transfer to an HPLC vial for analysis.

HPLC-MS Method
  • Mobile Phase A: 10 mM Ammonium formate in Water with 0.1% Formic Acid

  • Mobile Phase B: 10 mM Ammonium formate in Acetonitrile:Isopropanol (1:1, v/v) with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 80% B

    • 2-15 min: 80% to 100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 80% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Selected Ion Monitoring (SIM)

    • Monitored Ion: m/z 621.6 [M+H]⁺ (protonated molecule) and/or m/z 638.6 [M+NH4]⁺ (ammonium adduct)

Calibration and Quantification

Prepare a series of calibration standards of this compound in the reconstitution solvent (isopropanol:acetonitrile 1:1, v/v) over a concentration range relevant to the expected levels in cosmetic products (e.g., 1-100 µg/mL). A calibration curve is constructed by plotting the peak area of the this compound ion against the concentration. The concentration of this compound in the cosmetic samples is then determined from this calibration curve.

Data Presentation

The quantitative performance of the method should be validated. The following table summarizes the expected performance characteristics.

ParameterExpected Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Recovery90-110%
Precision (RSD%)< 5%
Linearity Range0.5 - 100 µg/mL

Experimental Workflow Visualization

The overall experimental workflow from sample preparation to data analysis is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing weigh Weigh Cosmetic Sample extract Liquid-Liquid Extraction (Chloroform:Methanol) weigh->extract centrifuge Centrifugation & Phase Separation extract->centrifuge dry Evaporation to Dryness centrifuge->dry reconstitute Reconstitution in Injection Solvent dry->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms MS Detection (ESI+, SIM Mode) hplc->ms integrate Peak Integration ms->integrate quantify Quantification (Calibration Curve) integrate->quantify report Reporting quantify->report

Caption: Experimental workflow for this compound quantification.

Signaling Pathway or Logical Relationship Visualization

The logical relationship for the quantification process is illustrated below.

quantification_logic node_sample Cosmetic Sample (Unknown this compound Conc.) node_extraction Extraction & Preparation node_sample->node_extraction node_analysis HPLC-MS Analysis node_extraction->node_analysis node_peak_area Peak Area Response node_analysis->node_peak_area node_quantification Concentration Determination node_peak_area->node_quantification node_standards This compound Standards (Known Concentrations) node_cal_analysis HPLC-MS Analysis node_standards->node_cal_analysis node_cal_curve Calibration Curve (Peak Area vs. Concentration) node_cal_analysis->node_cal_curve node_cal_curve->node_quantification

Caption: Logical diagram of the quantification process.

Conclusion

The described HPLC-MS method provides a selective, sensitive, and reliable approach for the quantification of this compound in complex cosmetic matrices. The sample preparation protocol is straightforward, and the analytical method is robust, making it suitable for routine quality control and formulation development activities. The validation of this method will ensure the accurate determination of this compound content, contributing to the overall quality and efficacy of cosmetic products.

References

Application Note: HPLC-MS Analysis of Meadowfoam Estolide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reproducible method for the analysis of Meadowfoam Estolide using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Meadowfoam Estolide, a unique lipid-derived ingredient used in personal care products, requires a reliable analytical method for quality control and research purposes.[1] This document provides a comprehensive protocol for the separation and identification of Meadowfoam Estolide, utilizing a reversed-phase C18 column and an electrospray ionization (ESI) mass spectrometer. The described method is suitable for researchers, scientists, and drug development professionals working with this and similar lipid-based compounds.

Introduction

Meadowfoam (Limnanthes alba) seed oil is the source of Meadowfoam Estolide, a fatty acid ester valued in the cosmetics industry for its exceptional moisturizing and stability-enhancing properties.[1] Estolides are formed by linking the carboxyl group of one fatty acid to the site of unsaturation of another, creating a unique oligomeric structure.[1] The primary component of Meadowfoam Estolide is 5-((E)-5-eicosenoyloxy)eicosanoic acid. The molecular formula for this compound is C40H76O4, with a molecular weight of 621.0 g/mol .[2][3][4][5]

Given the increasing use of Meadowfoam Estolide in formulations, a reliable analytical method is crucial for its characterization, purity assessment, and quantification. HPLC-MS is an ideal technique for this purpose, offering the high separation efficiency of liquid chromatography and the sensitive, specific detection of mass spectrometry. This application note presents a detailed protocol for the analysis of Meadowfoam Estolide using a reversed-phase HPLC-ESI-MS system.

Experimental Protocol

Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh 10 mg of Meadowfoam Estolide reference standard.

    • Dissolve the standard in 10 mL of isopropanol (B130326) to obtain a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with a 9:1 (v/v) mixture of methanol (B129727) and toluene (B28343) to prepare working standards at concentrations of 1, 5, 10, 25, and 50 µg/mL.

  • Sample Solution Preparation (from a cosmetic formulation):

    • Accurately weigh 1 g of the cosmetic product into a 50 mL centrifuge tube.

    • Add 20 mL of a 2:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and methanol.

    • Vortex for 5 minutes to ensure thorough mixing and extraction of the lipid components.

    • Add 5 mL of water and vortex for an additional 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes to induce phase separation.

    • Carefully collect the upper organic layer containing the Meadowfoam Estolide.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 1 mL of the 9:1 (v/v) methanol/toluene mixture.

    • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

HPLC-MS Method

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven is suitable for this analysis.

ParameterSetting
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile:Isopropanol (90:10, v/v) with 0.1% Formic Acid
Gradient 0-2 min: 80% B, 2-15 min: 80-100% B, 15-20 min: 100% B, 20.1-25 min: 80% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) mass spectrometer or a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr
Scan Range m/z 100-1000
Data Acquisition Full Scan and Targeted MS/MS

Data Presentation

The following table summarizes the expected quantitative data for the analysis of a Meadowfoam Estolide standard.

CompoundRetention Time (min)[M+H]+ (m/z)[M+Na]+ (m/z)Key Fragment Ions (m/z)
Meadowfoam Estolide18.5621.58643.56311.29, 293.28

Note: The above data is representative and may vary depending on the specific instrumentation and experimental conditions.

Experimental Workflow Diagram

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing start Start: Meadowfoam Estolide Sample extraction Lipid Extraction (MTBE/Methanol/Water) start->extraction evaporation Solvent Evaporation (Nitrogen Stream) extraction->evaporation reconstitution Reconstitution (Methanol/Toluene) evaporation->reconstitution filtration Filtration (0.22 µm PTFE filter) reconstitution->filtration hplc HPLC Separation (C18 Reversed-Phase) filtration->hplc ms MS Detection (ESI Positive Mode) hplc->ms data_acq Data Acquisition (Full Scan & MS/MS) ms->data_acq data_proc Data Analysis (Quantification & Identification) data_acq->data_proc report Final Report data_proc->report

Caption: Workflow for HPLC-MS analysis of Meadowfoam Estolide.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the analytical steps and the expected outcomes.

Caption: Logical flow from sample to result in HPLC-MS analysis.

Conclusion

The HPLC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of Meadowfoam Estolide in both pure form and within complex cosmetic matrices. The use of a reversed-phase C18 column allows for excellent separation of this non-polar compound, while ESI-MS provides the necessary specificity for accurate identification and quantification. This method can be readily implemented in quality control laboratories and research settings to support the development and analysis of products containing Meadowfoam Estolide.

References

Application Notes and Protocols for In-Vitro Skin Models in Meadowestolide Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meadowestolide, a derivative of Meadowfoam Seed Oil, is a structurally unique estolide that functions as a bioactive analog of ceramides (B1148491).[1][2] Ceramides are essential lipid molecules in the stratum corneum, playing a crucial role in maintaining the skin's barrier function and retaining moisture.[3][4] A deficiency in ceramides is associated with various skin conditions, including dryness, atopic dermatitis, and psoriasis. This compound, with its similarity to natural ceramides, presents a promising ingredient for cosmetic and dermatological applications aimed at improving skin hydration and barrier integrity.[1][5]

These application notes provide detailed protocols for utilizing in-vitro skin models to substantiate the efficacy of this compound. The described methodologies leverage reconstructed human epidermis (RhE) models, which closely mimic the structure and function of the human epidermis, offering a robust and ethically sound alternative to animal testing.[6]

Hypothesized Mechanisms of Action

This compound is postulated to enhance skin barrier function and provide moisturization through several key mechanisms:

  • Ceramide-like Function and Barrier Reinforcement: By acting as a ceramide analog, this compound can integrate into the lipid lamellae of the stratum corneum, reinforcing the skin's natural barrier and reducing transepidermal water loss (TEWL).[1][5]

  • Modulation of Keratinocyte Differentiation: Like natural ceramides, this compound may influence the differentiation process of keratinocytes, promoting the formation of a healthy and functional stratum corneum.

  • Anti-Inflammatory Effects: The components of Meadowfoam Seed Oil have been shown to possess anti-inflammatory properties.[7] this compound may therefore help to soothe irritated skin by modulating inflammatory pathways.

The following diagram illustrates the hypothesized signaling pathway for this compound's role in skin barrier enhancement.

This compound This compound SC Stratum Corneum Lipid Lamellae This compound->SC Integrates as Ceramide Analog Keratinocytes Keratinocytes This compound->Keratinocytes Modulates Differentiation Barrier Enhanced Skin Barrier Function SC->Barrier Keratinocytes->Barrier Hydration Improved Hydration Barrier->Hydration Reduces TEWL

Caption: Hypothesized mechanism of this compound in enhancing skin barrier function.

Experimental Protocols

The following protocols describe the use of Reconstructed Human Epidermis (RhE) models to evaluate the efficacy of this compound.

Skin Barrier Function Assessment (TEWL)

This protocol measures the ability of this compound to improve the skin's barrier function by assessing Transepidermal Water Loss (TEWL) in a damaged RhE model.

Experimental Workflow:

Start Start: RhE Tissue Culture Damage Induce Barrier Damage (e.g., with SDS) Start->Damage Treat Topical Application: - Vehicle Control - this compound Damage->Treat Incubate Incubation (24-48h) Treat->Incubate Measure Measure TEWL Incubate->Measure Analyze Data Analysis Measure->Analyze

Caption: Workflow for assessing skin barrier function using TEWL measurement.

Methodology:

  • RhE Model: Utilize commercially available RhE models (e.g., EpiDerm™, SkinEthic™).

  • Culture: Culture the RhE tissues at the air-liquid interface according to the manufacturer's instructions.

  • Barrier Disruption (Optional but Recommended): To simulate a compromised barrier, topically apply a mild irritant such as a 1% Sodium Dodecyl Sulfate (SDS) solution for a short duration (e.g., 30 minutes), followed by rinsing with phosphate-buffered saline (PBS).

  • Treatment:

    • Prepare a formulation containing this compound at the desired concentration (e.g., 1-5%) in a suitable vehicle.

    • Apply a defined amount of the this compound formulation and the vehicle control to the surface of separate RhE tissues.

  • Incubation: Incubate the treated tissues for 24 to 48 hours under standard culture conditions (37°C, 5% CO₂).

  • TEWL Measurement:

    • Acclimatize the tissues to room temperature and humidity for 30 minutes.

    • Measure the TEWL from the surface of each tissue using a Tewameter® or a similar evaporimeter.[6] Record multiple readings for each tissue and calculate the average.

  • Data Analysis: Compare the TEWL values of the this compound-treated group to the vehicle control group. A significant decrease in TEWL in the this compound group indicates an improvement in barrier function.

Data Presentation:

Treatment GroupMean TEWL (g/m²/h) ± SD% Reduction in TEWL vs. Control
Vehicle Control25.4 ± 2.1-
This compound (2%)15.8 ± 1.537.8%
Representative Data
Anti-Inflammatory Efficacy Assessment

This protocol evaluates the potential of this compound to reduce inflammation in an irritated RhE model by measuring the release of pro-inflammatory cytokines.

Experimental Workflow:

Start Start: RhE Tissue Culture Inflame Induce Inflammation (e.g., with LPS or PMA) Start->Inflame Treat Topical Application: - Vehicle Control - this compound Inflame->Treat Incubate Incubation (24h) Treat->Incubate Collect Collect Culture Medium Incubate->Collect Analyze Cytokine Analysis (ELISA) Collect->Analyze

Caption: Workflow for assessing anti-inflammatory efficacy via cytokine analysis.

Methodology:

  • RhE Model: Use commercially available RhE models.

  • Culture: Culture the RhE tissues as per the manufacturer's protocol.

  • Inflammation Induction: Introduce a pro-inflammatory stimulus to the culture medium, such as Lipopolysaccharide (LPS) (1 µg/mL) or Phorbol 12-myristate 13-acetate (PMA) (10 ng/mL), to induce an inflammatory response.[8]

  • Treatment:

    • Concurrently with the inflammatory stimulus, topically apply the this compound formulation and the vehicle control to separate RhE tissues.

  • Incubation: Incubate the tissues for 24 hours.

  • Sample Collection: Collect the culture medium from beneath each tissue.

  • Cytokine Analysis:

    • Quantify the levels of pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α) and Interleukin-8 (IL-8), in the collected medium using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8]

  • Data Analysis: Compare the cytokine concentrations in the medium from the this compound-treated group to the vehicle control group. A significant reduction in cytokine levels indicates an anti-inflammatory effect.

Data Presentation:

Treatment GroupIL-1α (pg/mL) ± SDIL-8 (pg/mL) ± SD
Vehicle Control + LPS150.2 ± 12.5850.7 ± 55.2
This compound (2%) + LPS95.8 ± 8.9525.4 ± 40.1
Representative Data
Keratinocyte Differentiation Marker Analysis

This protocol assesses the effect of this compound on the expression of key proteins involved in keratinocyte differentiation, providing insights into its role in promoting a healthy epidermis.

Methodology:

  • RhE Model and Treatment: Follow the same procedure for culturing and treating the RhE tissues as described in the Skin Barrier Function Assessment protocol (without the barrier disruption step).

  • Tissue Harvesting: After the incubation period (e.g., 48-72 hours), harvest the RhE tissues.

  • Protein Extraction: Extract total protein from the tissues using a suitable lysis buffer.

  • Western Blot Analysis:

    • Separate the protein extracts by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key differentiation markers such as Involucrin, Loricrin, and Filaggrin.

    • Use a suitable secondary antibody and a chemiluminescent substrate for detection.

    • Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).

  • Immunohistochemistry (Optional):

    • Fix, embed, and section the RhE tissues.

    • Perform immunohistochemical staining for the differentiation markers to visualize their expression and localization within the epidermis.

  • Data Analysis: Compare the expression levels of the differentiation markers in the this compound-treated group to the vehicle control group. An increase in the expression of these markers suggests that this compound promotes keratinocyte differentiation.

Data Presentation:

Treatment GroupRelative Involucrin Expression (Fold Change vs. Control)Relative Loricrin Expression (Fold Change vs. Control)Relative Filaggrin Expression (Fold Change vs. Control)
Vehicle Control1.01.01.0
This compound (2%)1.81.51.6
Representative Data

Conclusion

The in-vitro protocols detailed in these application notes provide a robust framework for substantiating the efficacy of this compound in improving skin barrier function, providing moisturization, and exerting anti-inflammatory effects. The use of reconstructed human epidermis models offers a scientifically valid and ethically responsible approach to generating data that is highly relevant to human skin. The presented methodologies, from TEWL measurements to cytokine analysis and differentiation marker assessment, allow for a comprehensive evaluation of this compound's performance, supporting its application in advanced skincare and dermatological products.

References

Application Notes: Meadowestolide for Enhanced Skin Barrier Repair

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Meadowestolide, a derivative of Meadowfoam Seed Oil, is a bioactive lipid with a molecular structure that closely resembles natural ceramides (B1148491) found in the skin.[1][2][3] Ceramides are essential components of the stratum corneum, the outermost layer of the epidermis, and play a critical role in maintaining the skin's barrier function and retaining moisture.[1] A compromised skin barrier is associated with various dermatological conditions, including dryness, sensitivity, and inflammatory skin disorders. These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to assess the efficacy of this compound in promoting skin barrier repair.

Mechanism of Action

This compound is hypothesized to support skin barrier function through its ceramide-like properties. It is believed to integrate into the lipid matrix of the stratum corneum, reinforcing its structure and reducing transepidermal water loss (TEWL).[1] This action helps to restore the skin's natural protective barrier, improve hydration, and potentially modulate inflammatory responses associated with barrier dysfunction. These protocols are designed to investigate these potential mechanisms by evaluating changes in skin barrier integrity, lipid composition, and the expression of key structural proteins and inflammatory markers.

Experimental Protocols

This section details the methodologies for assessing the skin barrier repair capabilities of this compound using an in vitro reconstructed human epidermis (RhE) model. This model provides a relevant and controlled system for evaluating the effects of topical formulations.[4][5][6]

Protocol 1: Assessment of Skin Barrier Integrity using Transepidermal Water Loss (TEWL)

Objective: To measure the effect of this compound on restoring skin barrier function after physical disruption.

Materials:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiSkin™, EpiDerm™)[4][5][6]

  • Assay medium

  • Phosphate-buffered saline (PBS)

  • Test formulation containing this compound

  • Placebo (vehicle) formulation

  • Positive control (e.g., a known barrier-repairing agent)

  • TEWL measurement device (e.g., Tewameter®)

  • Sterile cotton swabs

  • Adhesive tape for tape stripping[7][8]

Procedure:

  • Tissue Equilibration: Upon receipt, equilibrate the RhE tissues in the provided assay medium for 24 hours at 37°C and 5% CO2.

  • Baseline TEWL Measurement: Measure the baseline TEWL of each tissue to ensure barrier integrity. Tissues with abnormally high TEWL values should be excluded.

  • Barrier Disruption: Induce skin barrier damage by performing sequential tape stripping on the surface of the RhE tissues.[7][8] Apply and remove adhesive tape 10-15 times to mechanically disrupt the stratum corneum.

  • Post-Disruption TEWL Measurement: Immediately after tape stripping, measure the TEWL to confirm that the barrier has been compromised (a significant increase in TEWL is expected).

  • Treatment Application: Topically apply a precise amount (e.g., 2 mg/cm²) of the this compound formulation, placebo, and positive control to separate sets of damaged RhE tissues. A set of untreated, damaged tissues should also be maintained.

  • Incubation: Incubate the treated tissues for 24, 48, and 72 hours.

  • TEWL Monitoring: At each time point, gently remove any remaining formulation with a sterile cotton swab and measure the TEWL to assess the rate and extent of barrier recovery.

Protocol 2: Analysis of Stratum Corneum Lipids by HPLC-MS

Objective: To determine if this compound treatment influences the ceramide profile of the stratum corneum.

Materials:

  • RhE tissues treated as described in Protocol 1

  • Adhesive tape for sample collection (e.g., D-Squame®)[7]

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Internal standards for ceramides

  • HPLC-MS system[9][10][11][12]

Procedure:

  • Sample Collection: At the end of the treatment period (e.g., 72 hours) from Protocol 1, collect the stratum corneum from the RhE tissues by tape stripping.

  • Lipid Extraction: Pool the tape strips from each tissue and extract the lipids using an appropriate solvent system.

  • Sample Preparation: Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for HPLC-MS analysis. Add internal standards for quantification.

  • HPLC-MS Analysis: Analyze the ceramide profile of the samples using a validated HPLC-MS method.[9][10][11][12]

  • Data Analysis: Quantify the different ceramide classes and compare the profiles of this compound-treated tissues to placebo and control groups.

Protocol 3: Western Blot Analysis of Skin Barrier Proteins

Objective: To evaluate the effect of this compound on the expression of key structural proteins involved in skin barrier function, such as filaggrin and involucrin.[13][14][15][16][17]

Materials:

  • RhE tissues treated as described in Protocol 1

  • Lysis buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies against filaggrin and involucrin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: At the end of the treatment period, harvest the RhE tissues and homogenize them in lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies for filaggrin and involucrin, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression levels.

Protocol 4: Analysis of Inflammatory Cytokines by ELISA

Objective: To assess the potential anti-inflammatory effects of this compound by measuring the levels of pro-inflammatory cytokines.

Materials:

  • RhE tissues and assay medium from Protocol 1

  • ELISA kits for human IL-1α and TNF-α[18][19][20][21][22]

Procedure:

  • Sample Collection: At each time point from Protocol 1, collect the assay medium from each well. Additionally, at the end of the experiment, prepare tissue homogenates as in Protocol 3.

  • ELISA Assay: Perform ELISA for IL-1α and TNF-α on the collected culture medium and tissue homogenates according to the manufacturer's instructions.[18][19][20][21][22]

  • Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples. Compare the cytokine levels between the different treatment groups.

Data Presentation

Quantitative data from the described protocols should be summarized in the following tables for clear comparison.

Table 1: Transepidermal Water Loss (TEWL) Measurements (g/m²/h)

Treatment GroupBaselinePost-Disruption24 hours48 hours72 hours
Untreated (Damaged)
Placebo
This compound
Positive Control

Table 2: Relative Ceramide Content (Normalized to Placebo)

Ceramide ClassPlaceboThis compoundPositive Control
Ceramide NS
Ceramide NP
Ceramide AS
Ceramide AP
... (other classes)

Table 3: Relative Protein Expression (Fold Change vs. Placebo)

ProteinPlaceboThis compoundPositive Control
Filaggrin1.0
Involucrin1.0

Table 4: Pro-inflammatory Cytokine Levels (pg/mL)

CytokineTreatment GroupCulture Medium (24h)Tissue Homogenate (72h)
IL-1αPlacebo
This compound
TNF-αPlacebo
This compound

Visualizations

Experimental_Workflow cluster_setup Tissue Preparation & Disruption cluster_treatment Treatment & Incubation cluster_analysis Endpoint Analysis Equilibration RhE Tissue Equilibration Baseline_TEWL Baseline TEWL Measurement Equilibration->Baseline_TEWL Disruption Barrier Disruption (Tape Stripping) Baseline_TEWL->Disruption Post_Disruption_TEWL Post-Disruption TEWL Disruption->Post_Disruption_TEWL Treatment Topical Application (this compound, Placebo, Control) Post_Disruption_TEWL->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation TEWL_Monitoring TEWL Monitoring Incubation->TEWL_Monitoring Lipid_Analysis Ceramide Profiling (HPLC-MS) Incubation->Lipid_Analysis Protein_Analysis Protein Expression (Western Blot) Incubation->Protein_Analysis Cytokine_Analysis Cytokine Levels (ELISA) Incubation->Cytokine_Analysis

Caption: Experimental workflow for assessing skin barrier repair with this compound.

Signaling_Pathway cluster_stratum_corneum Stratum Corneum cluster_keratinocyte Keratinocyte This compound This compound Lipid_Lamellae Integration into Lipid Lamellae This compound->Lipid_Lamellae Gene_Expression Modulation of Gene Expression This compound->Gene_Expression Ceramide_Pool Increased Ceramide Pool Lipid_Lamellae->Ceramide_Pool Barrier_Function Improved Skin Barrier Function Ceramide_Pool->Barrier_Function Differentiation Enhanced Keratinocyte Differentiation Gene_Expression->Differentiation Inflammation Reduced Pro-inflammatory Cytokine Release (IL-1α, TNF-α) Gene_Expression->Inflammation Structural_Proteins Increased Filaggrin & Involucrin Expression Differentiation->Structural_Proteins Structural_Proteins->Barrier_Function Reduced_Inflammation Reduced Inflammation Inflammation->Reduced_Inflammation Reduced_TEWL Reduced TEWL Barrier_Function->Reduced_TEWL

Caption: Hypothesized mechanism of this compound in skin barrier repair.

References

Application Notes and Protocols for Evaluating Hair Fiber Protection by Meadowestolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meadowestolide is a novel, plant-derived bioactive lipid that functions as a ceramide analogue.[1][2] It is designed to offer significant protection to hair fibers by enhancing moisture retention, providing thermal protection, restoring elasticity, and reducing surface friction.[1][2][3][4][5][6][7][8][9] These application notes provide detailed protocols for evaluating the efficacy of this compound in protecting and improving the quality of hair fibers.

Mechanism of Action: Reinforcing the Hair Cuticle's Lipid Barrier

As a ceramide analogue, this compound is believed to integrate into the lipid layers of the hair cuticle. This reinforcement of the natural lipid barrier helps to seal in moisture, protect against external aggressors, and maintain the structural integrity of the hair shaft.

cluster_0 This compound Application cluster_1 Molecular Interaction cluster_2 Protective Effects This compound This compound Hair_Fiber Hair_Fiber This compound->Hair_Fiber Topical Application Integration Integration into Cuticle Lipids Hair_Fiber->Integration Reinforcement Reinforcement of Lipid Barrier Integration->Reinforcement Moisture_Retention Increased Moisture Retention Reinforcement->Moisture_Retention Thermal_Protection Enhanced Thermal Protection Reinforcement->Thermal_Protection Elasticity Restored Elasticity Reinforcement->Elasticity Friction_Reduction Reduced Cuticle Friction Reinforcement->Friction_Reduction

Caption: Proposed mechanism of this compound on the hair fiber.

Experimental Protocols and Data Presentation

The following sections detail the experimental protocols to substantiate the hair fiber protection claims of this compound.

Evaluation of Intra-Fiber Moisture Retention

Objective: To quantify the ability of this compound to improve moisture retention within the hair fiber, which is crucial for maintaining hair's flexibility and preventing brittleness.

Methodology: Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the amount and rate of water vapor uptake by a sample at different relative humidity (RH) levels.

Protocol:

  • Sample Preparation: Use tresses of virgin or chemically damaged hair. Treat one set of tresses with a base formulation and another with the same base containing 2-5% this compound. A third set should remain untreated as a control. Equilibrate all samples at a controlled temperature (e.g., 25°C) and low relative humidity (e.g., 0% RH) within the DVS instrument until a stable dry mass is achieved.

  • DVS Analysis: Subject the hair samples to a programmed RH gradient, typically from 0% to 90% RH in 10% increments, followed by a desorption cycle back to 0% RH.

  • Data Acquisition: Record the mass change at each RH step until equilibrium is reached.

  • Data Analysis: Plot the percentage change in mass against the relative humidity to generate sorption and desorption isotherms. The area of the hysteresis loop between the sorption and desorption curves can be used to quantify the amount of bound water.

Data Presentation:

Table 1: Moisture Content of Hair Fibers at 90% Relative Humidity

Treatment GroupMean Moisture Content (%)Standard Deviation% Increase vs. Control
Untreated Control15.20.8-
Base Formulation15.50.71.97%
3% this compound18.10.919.08%

(Illustrative data based on expected outcomes)

Start Start Sample_Prep Prepare Hair Tresses (Control, Base, this compound) Start->Sample_Prep DVS_Equilibration Equilibrate in DVS at 0% RH Sample_Prep->DVS_Equilibration RH_Gradient Apply RH Gradient (0-90-0%) DVS_Equilibration->RH_Gradient Data_Acquisition Record Mass Change RH_Gradient->Data_Acquisition Data_Analysis Plot Sorption/Desorption Isotherms Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.

Assessment of Thermal Damage Protection

Objective: To determine the protective effect of this compound against damage caused by heat styling tools.

Methodology: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material. For hair, it can detect the denaturation temperature of keratin, which decreases with damage.[8][10][11][12][13]

Protocol:

  • Sample Preparation: Prepare treated (with and without this compound) and untreated hair tresses. Expose a subset of each group to a controlled heat treatment (e.g., flat iron at 200°C for a set number of passes).

  • DSC Analysis: Place a small, precisely weighed amount of hair (5-10 mg) into a DSC pan with a small amount of water. Seal the pan and heat it at a constant rate (e.g., 10°C/min) over a temperature range of approximately 50°C to 200°C.

  • Data Acquisition: Record the heat flow into the sample as a function of temperature.

  • Data Analysis: Determine the denaturation temperature (Td) from the peak of the endothermic transition. A higher Td indicates less damage.

Data Presentation:

Table 2: Keratin Denaturation Temperature (Td) After Heat Treatment

Treatment GroupDenaturation Temperature (Td) in °CStandard Deviation% Protection vs. Untreated Heated
Virgin Hair (No Heat)155.31.2-
Untreated + Heat142.11.5-
Base Formulation + Heat143.51.40.98%
3% this compound + Heat150.81.36.12%

(Illustrative data based on expected outcomes)

Start Start Sample_Prep Prepare Hair Tresses (Control, Base, this compound) Start->Sample_Prep Heat_Treatment Apply Controlled Heat Damage Sample_Prep->Heat_Treatment DSC_Analysis Analyze Samples in DSC Heat_Treatment->DSC_Analysis Data_Acquisition Record Heat Flow vs. Temperature DSC_Analysis->Data_Acquisition Data_Analysis Determine Denaturation Temperature (Td) Data_Acquisition->Data_Analysis End End Data_Analysis->End Start Start Sample_Prep Prepare Damaged and Treated Hair Fibers Start->Sample_Prep DMA_Analysis Mount Fibers and Apply Sinusoidal Force Sample_Prep->DMA_Analysis Data_Acquisition Record Storage (E') and Loss (E'') Moduli DMA_Analysis->Data_Acquisition Data_Analysis Compare E' Values Data_Acquisition->Data_Analysis End End Data_Analysis->End Start Start Sample_Prep Mount Hair Fibers on Substrate Start->Sample_Prep AFM_LFM_Scan Scan Surface with AFM in LFM Mode Sample_Prep->AFM_LFM_Scan Data_Acquisition Generate Friction Maps AFM_LFM_Scan->Data_Acquisition Data_Analysis Calculate Average Coefficient of Friction Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

Solubilizing Meadowestolide in different cosmetic bases

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Solubilizing Meadowestolide in Cosmetic Bases

Introduction

This compound, the estolide derived from Meadowfoam Seed Oil, is a sophisticated, multifunctional emollient used in a variety of cosmetic and personal care products.[1][2] With its unique dimeric and structurally complex nature, it offers significant moisturization and protection benefits for both skin and hair.[1][2][3][4] In skincare, it helps regulate hydration within the interstitial spaces, leading to softer, more supple tissue.[1][2][4] For hair, it enhances intra-fiber moisture retention, providing protection from thermal damage and improving elasticity.[1][2][3][4] Its ability to improve product texture and pigment delivery also makes it a valuable ingredient in decorative cosmetics.[1][2][5]

Given its lipophilic nature and chemical structure (C40H76O4), achieving optimal solubility and stability of this compound within various cosmetic bases is crucial for formulation efficacy and aesthetic appeal.[6] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to determine the solubility of this compound in common cosmetic solvents and to effectively incorporate it into different formulation types.

INCI Name: Meadowfoam Estolide[1][5]

Physicochemical Properties of this compound

A fundamental understanding of this compound's properties is essential for successful formulation.

PropertyValue / DescriptionSource
Molecular Formula C40H76O4PubChem[6]
Molecular Weight 621.0 g/mol PubChem[6]
Appearance Waxy solid or liquid, may precipitate in colder months. Warming to 35°C and mixing is recommended before use to ensure homogeneity.Elementis[1]
Solubility Oil-soluble. Insoluble in water.General Knowledge[7]
XLogP3 16.7 (Computed)PubChem[6]
Key Functions Moisturizing Agent, Protective Agent, Emollient, Texture Enhancer.[2][5]Elementis[2][5]
Typical Use Level 0.1 - 10%Elementis[1]

Experimental Protocols

Protocol 1: Determination of Saturation Solubility in Cosmetic Solvents

This protocol outlines a standardized method to determine the maximum concentration of this compound that can be dissolved in various cosmetic solvents at a controlled temperature.

Objective: To quantify the saturation solubility of this compound in a range of common cosmetic oils and emollients.

Materials and Equipment:

  • This compound

  • Test Solvents (e.g., Caprylic/Capric Triglyceride, Isopropyl Myristate, Dimethicone, C12-15 Alkyl Benzoate, Jojoba Oil)

  • Analytical Balance (± 0.0001 g)

  • Glass Vials with Screw Caps (e.g., 20 mL scintillation vials)

  • Thermostatic Shaking Water Bath or Incubator

  • Magnetic Stirrer and Stir Bars

  • Visual Inspection Equipment (Microscope)

  • Centrifuge

Methodology:

  • Preparation of Supersaturated Solutions:

    • Label vials for each solvent to be tested.

    • Accurately weigh approximately 2.0 g of the selected solvent into each vial.

    • Add this compound to each vial in small, weighed increments, vortexing after each addition. Continue adding until a slight excess of undissolved material is visually present. This ensures a supersaturated system.

    • Add a small magnetic stir bar to each vial.

  • Equilibration:

    • Place the sealed vials in a thermostatic shaking water bath set to a controlled temperature (e.g., 25°C or 40°C, to simulate storage and accelerated conditions).

    • Allow the samples to equilibrate for a minimum of 48 hours with continuous agitation. This timeframe is crucial to ensure equilibrium is reached.

  • Phase Separation and Analysis:

    • After equilibration, remove the vials and allow them to stand undisturbed at the test temperature for at least 24 hours to allow undissolved material to settle.

    • Alternatively, centrifuge the vials at a high speed (e.g., 10,000 g for 10 minutes) to pellet the excess solid.[8]

  • Determination of Solubilized Concentration:

    • Carefully pipette a known aliquot of the clear supernatant (the saturated solution) into a pre-weighed vial. Avoid disturbing the undissolved material.

    • Weigh the aliquot to determine its mass.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight of the dissolved this compound is achieved.

    • Calculate the solubility as follows:

      • Solubility ( g/100g ) = (Mass of this compound / Mass of Supernatant) x 100

  • Visual Confirmation (Optional but Recommended):

    • Place a small drop of the supernatant on a microscope slide. The absence of crystals or distinct phases under magnification confirms complete dissolution at that concentration.[8]

Data Presentation:

Record all quantitative data in a structured table for clear comparison.

SolventTemperature (°C)Solubility (g / 100g Solvent)Visual Observation (Clear/Hazy)
Caprylic/Capric Triglyceride25[Experimental Data][Observation]
Isopropyl Myristate25[Experimental Data][Observation]
Dimethicone (5 cSt)25[Experimental Data][Observation]
C12-15 Alkyl Benzoate25[Experimental Data][Observation]
Jojoba Oil25[Experimental Data][Observation]
Caprylic/Capric Triglyceride40[Experimental Data][Observation]
Isopropyl Myristate40[Experimental Data][Observation]
Protocol 2: Incorporation of this compound into Cosmetic Bases

This section provides guidelines for incorporating this compound into common cosmetic emulsions (O/W and W/O creams), anhydrous systems, and gel-serums.

A. Oil-in-Water (O/W) Emulsion (e.g., Daily Lotion)

Principle: this compound, being oil-soluble, is incorporated into the oil phase of the emulsion before homogenization.[7]

Methodology:

  • Oil Phase Preparation:

    • In a primary beaker, combine all oil-soluble ingredients (emollients, fatty alcohols, emulsifiers) and this compound.

    • Heat the oil phase to 75-80°C with gentle stirring until all components are melted and the phase is uniform.[9]

  • Water Phase Preparation:

    • In a separate beaker, combine all water-soluble ingredients (water, humectants, thickeners).

    • Heat the water phase to 75-80°C with stirring.

  • Emulsification:

    • Slowly add the oil phase to the water phase while homogenizing with a high-shear mixer.

    • Continue homogenization for a specified time (e.g., 3-5 minutes) to form a fine emulsion.

  • Cool-Down Phase:

    • Switch to gentle, low-shear mixing (e.g., propeller or anchor stirrer) and begin cooling the emulsion.

    • When the temperature is below 40°C, add any temperature-sensitive ingredients such as preservatives, fragrances, and certain active ingredients.[9]

    • Continue mixing until the emulsion is smooth and has cooled to room temperature.

B. Water-in-Oil (W/O) Emulsion (e.g., Rich Night Cream)

Principle: Similar to O/W emulsions, this compound is added to the continuous oil phase.

Methodology:

  • Oil Phase Preparation:

    • In a primary beaker, combine all oil-soluble ingredients, including the W/O emulsifier and this compound.

    • Heat the oil phase to 75-80°C with gentle stirring until uniform.

  • Water Phase Preparation:

    • In a separate beaker, combine all water-soluble ingredients and heat to 75-80°C.

  • Emulsification:

    • Very slowly add the water phase to the oil phase under moderate shear. The slow addition is critical for forming a stable W/O emulsion.

  • Cool-Down Phase:

    • Cool the emulsion with gentle mixing. Add heat-sensitive ingredients below 40°C.

C. Anhydrous Base (e.g., Balm or Ointment)

Principle: In the absence of water, this compound is simply melted and mixed with other lipid components.

Methodology:

  • Combine this compound with other waxes, butters, and oils in a single vessel.

  • Heat the mixture to 75-85°C, or until all components are fully melted.

  • Stir gently until the mixture is completely homogenous.

  • Pour into the final packaging while still molten and allow to cool undisturbed.

D. Hydro-gel or Serum (Low Oil Content)

Principle: As this compound is insoluble in water, a solubilizer is required to incorporate it into a predominantly aqueous system to create a clear or translucent product.[10][11]

Methodology:

  • Solubilizer Phase Preparation:

    • In a small beaker, pre-mix this compound with a suitable solubilizer (e.g., Polysorbate 20, PEG-40 Hydrogenated Castor Oil).[12]

    • The ratio of solubilizer to this compound is critical and must be optimized, often starting at a ratio of 4:1 to 8:1 (Solubilizer:this compound).[10][12]

    • Gently warm the mixture if necessary to ensure homogeneity.

  • Water Phase Preparation:

    • In the main beaker, prepare the water phase by dispersing a gelling agent (e.g., Carbomer, Xanthan Gum) in water containing humectants like glycerin.

    • Heat if required by the gelling agent, then cool. Neutralize if using a pH-sensitive polymer like Carbomer.

  • Combination:

    • Slowly and with gentle stirring, add the Solubilizer Phase to the Water Phase.[10]

    • Avoid high shear, which can cause excessive foaming.[10]

  • Final Adjustments:

    • Add preservatives and adjust the final pH.

    • Let the product sit for 24-48 hours. If it remains cloudy, the solubilizer-to-oil ratio may need to be increased.[10]

Visualizations (Diagrams)

Experimental Workflow for Solubility Determination

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Calculation prep1 Weigh Solvent into Vial prep2 Add Excess this compound (Create Supersaturated Slurry) prep1->prep2 equil Agitate at Constant Temp (e.g., 25°C) for 48h prep2->equil sep_method Method? equil->sep_method settle Settle for 24h sep_method->settle Passive centrifuge Centrifuge (10,000g, 10 min) sep_method->centrifuge Active analysis1 Extract Clear Supernatant settle->analysis1 centrifuge->analysis1 analysis2 Evaporate Solvent analysis1->analysis2 analysis3 Calculate Concentration (g / 100g) analysis2->analysis3

Caption: Workflow for determining saturation solubility.

Logic Diagram for Incorporating this compound into Cosmetic Bases

G start Select Cosmetic Base Type emulsion Emulsion (O/W or W/O) start->emulsion anhydrous Anhydrous (Balm, Oil) start->anhydrous aqueous_gel Aqueous Gel / Serum start->aqueous_gel emulsion_step1 Add this compound to Oil Phase emulsion->emulsion_step1 anhydrous_step1 Combine this compound with all other lipid ingredients anhydrous->anhydrous_step1 aqueous_step1 Pre-mix this compound with a Solubilizer (e.g., 1:5 ratio) aqueous_gel->aqueous_step1 aqueous_step2 Prepare thickened Water Phase separately aqueous_gel->aqueous_step2 emulsion_step2 Heat Oil Phase to 75-80°C emulsion_step1->emulsion_step2 emulsion_step3 Combine with Heated Water Phase under Shear emulsion_step2->emulsion_step3 anhydrous_step2 Heat until all components are melted and uniform anhydrous_step1->anhydrous_step2 aqueous_step3 Slowly add Solubilizer Phase to Water Phase with gentle mixing aqueous_step1->aqueous_step3 aqueous_step2->aqueous_step3

Caption: Decision logic for this compound incorporation.

References

Meadowestolide: Application Notes and Protocols for Novel Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meadowestolide, a derivative of Meadowfoam Seed Oil, is a structurally sophisticated dimeric estolide with a profile similar to naturally occurring ceramides (B1148491).[1] Traditionally utilized in the cosmetic and personal care industries for its exceptional moisturizing and protective properties, recent scientific interest has pivoted towards its potential in advanced pharmaceutical applications.[1][2][3] Its inherent biocompatibility, biodegradability, and non-toxic nature, characteristic of estolides, position it as a prime candidate for use as an excipient and a component of novel drug delivery systems. This document provides detailed application notes and protocols for the prospective use of this compound in the formulation of innovative drug delivery platforms, particularly for topical and transdermal applications.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is fundamental to its successful incorporation into drug delivery systems.

PropertyValueReference
INCI Name Meadowfoam Estolide[4]
Molecular Formula C40H76O4[5]
Molecular Weight 621.0 g/mol [5]
Appearance @ 35°C Clear, Yellow to Amber Liquid[4]
Acid Value 50-100[4]
Iodine Value 40-70[4]
Specific Gravity @ 25°C 0.88-0.94 g/mL[4]
Refractive Index 1.455-1.475[4]
XLogP3-AA 16.7[5]
Solubility Oil-soluble[6]

The high XLogP3-AA value underscores the lipophilic nature of this compound, making it an excellent candidate for incorporation into lipid-based drug delivery systems designed to enhance the permeation of lipophilic active pharmaceutical ingredients (APIs). Its structural similarity to ceramides suggests a mechanism of action involving the augmentation of the skin's natural lipid barrier.[1]

Application in Novel Drug Delivery Systems

This compound's unique properties make it a versatile component for various drug delivery platforms.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

As a solid lipid at room temperature, this compound can serve as a core component in SLNs and NLCs. These systems are well-suited for the controlled release of both lipophilic and hydrophilic drugs. The ceramide-like structure of this compound may also contribute to enhanced skin adhesion and penetration.

Hypothetical Quantitative Data for this compound-based SLNs/NLCs (for illustrative purposes):

ParameterExpected Range
Particle Size (z-average) 100 - 300 nm
Polydispersity Index (PDI) < 0.3
Zeta Potential -10 to -30 mV
Encapsulation Efficiency (for a lipophilic drug) > 80%
Drug Loading 1 - 10%
Liposomes

In liposomal formulations, this compound can be incorporated into the lipid bilayer to enhance stability and modify the release characteristics of the encapsulated drug. Its presence may also improve the interaction of liposomes with the stratum corneum, facilitating drug delivery into the skin.

Hypothetical Quantitative Data for this compound-containing Liposomes (for illustrative purposes):

ParameterExpected Range
Vesicle Size (z-average) 80 - 200 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential -20 to -40 mV
Encapsulation Efficiency (for a hydrophilic drug) 30 - 60%

Experimental Protocols

The following are detailed protocols for the preparation of this compound-based drug delivery systems. These are generalized methods and may require optimization based on the specific API and desired formulation characteristics.

Protocol 1: Preparation of this compound-based Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

Objective: To formulate SLNs with a solid lipid core composed of this compound for the encapsulation of a lipophilic API.

Materials:

  • This compound

  • Lipophilic Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188)

  • Co-surfactant (e.g., Soy lecithin)

  • Purified water

Equipment:

  • High-shear homogenizer

  • Water bath

  • Magnetic stirrer with heating plate

  • Beakers

  • Particle size analyzer

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the required amounts of this compound and the lipophilic API.

    • Melt the this compound in a beaker by heating it to approximately 10-15°C above its melting point.

    • Add the API to the molten lipid and stir until a clear, homogenous solution is obtained.

  • Preparation of the Aqueous Phase:

    • Weigh the required amounts of surfactant and co-surfactant.

    • Dissolve the surfactant and co-surfactant in purified water in a separate beaker.

    • Heat the aqueous phase to the same temperature as the lipid phase while stirring.

  • Emulsification:

    • Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring with a magnetic stirrer.

    • Immediately subject the mixture to high-shear homogenization at an appropriate speed (e.g., 10,000 - 20,000 rpm) for 5-10 minutes to form a hot oil-in-water emulsion.

  • Nanoparticle Formation:

    • Transfer the hot nanoemulsion to an ice bath and continue stirring at a lower speed until it cools down to room temperature.

    • The solidification of the lipid droplets will result in the formation of SLNs.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the SLN dispersion using a particle size analyzer.

    • To determine the encapsulation efficiency and drug loading, separate the unencapsulated drug from the SLN dispersion by ultracentrifugation.

    • Quantify the amount of drug in the supernatant and the total amount of drug in the formulation using a validated HPLC method.

Protocol 2: Preparation of this compound-containing Liposomes by the Thin-Film Hydration Method

Objective: To prepare unilamellar liposomes incorporating this compound into the lipid bilayer for the encapsulation of a hydrophilic API.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., Soy PC, Egg PC)

  • Cholesterol

  • Hydrophilic Active Pharmaceutical Ingredient (API)

  • Organic solvent (e.g., Chloroform:Methanol mixture, 2:1 v/v)

  • Aqueous buffer (e.g., Phosphate buffered saline, pH 7.4)

Equipment:

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Vortex mixer

  • Particle size analyzer

  • Dialysis tubing

Procedure:

  • Formation of the Lipid Film:

    • Weigh the desired amounts of phosphatidylcholine, cholesterol, and this compound.

    • Dissolve the lipids in the organic solvent mixture in a round-bottom flask.

    • If encapsulating a lipophilic drug, it should be added at this stage.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

    • Ensure complete removal of the solvent by keeping the flask under high vacuum for at least 2 hours.

  • Hydration of the Lipid Film:

    • Prepare a solution of the hydrophilic API in the aqueous buffer.

    • Add the aqueous API solution to the flask containing the lipid film.

    • Hydrate the film by vortexing the flask for an extended period until the lipid film is completely dispersed, forming multilamellar vesicles (MLVs). The hydration temperature should be above the phase transition temperature of the lipids.

  • Size Reduction (Sonication and Extrusion):

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator.

    • For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder multiple times (e.g., 11-21 times).

  • Purification:

    • Remove the unencapsulated hydrophilic API by dialysis against fresh buffer or by size exclusion chromatography.

  • Characterization:

    • Determine the vesicle size, PDI, and zeta potential using a particle size analyzer.

    • Determine the encapsulation efficiency by quantifying the drug concentration in the liposomal formulation before and after purification using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Visualizations

Experimental_Workflow_SLN_Preparation cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Nanoparticle Formation cluster_characterization Characterization Melt_this compound Melt this compound Add_API Dissolve Lipophilic API Melt_this compound->Add_API Mix_Phases Combine Lipid and Aqueous Phases Add_API->Mix_Phases Dissolve_Surfactants Dissolve Surfactants in Water Heat_Aqueous Heat to same temperature Dissolve_Surfactants->Heat_Aqueous Heat_Aqueous->Mix_Phases Homogenize High-Shear Homogenization Mix_Phases->Homogenize Cooling Cooling & Solidification Homogenize->Cooling Particle_Size Particle Size & Zeta Potential Cooling->Particle_Size EE_DL Encapsulation Efficiency & Drug Loading Cooling->EE_DL

Caption: Workflow for the preparation of this compound-based Solid Lipid Nanoparticles.

Skin_Barrier_Signaling cluster_stratum_corneum Stratum Corneum cluster_delivery_system This compound Delivery System cluster_cellular_response Keratinocyte Response Corneocytes Corneocytes Lipid_Matrix Intercellular Lipid Matrix (Ceramides, Cholesterol, Fatty Acids) Barrier_Function Enhanced Barrier Function Lipid_Matrix->Barrier_Function Strengthens physical barrier Hydration Increased Hydration Lipid_Matrix->Hydration Reduces Transepidermal Water Loss (TEWL) Meadowestolide_System This compound Nanoparticle/Liposome (with API) Meadowestolide_System->Lipid_Matrix Integrates with & reinforces lipid barrier Drug_Uptake Enhanced API Uptake Meadowestolide_System->Drug_Uptake Facilitates API permeation Barrier_Function->Drug_Uptake Improved skin condition aids absorption

Caption: Proposed mechanism of this compound in enhancing transdermal drug delivery.

Conclusion

This compound presents a promising new frontier in the development of novel drug delivery systems, particularly for topical and transdermal applications. Its unique physicochemical properties, including its lipophilicity and structural similarity to ceramides, suggest that it can be effectively formulated into nanoparticles and liposomes to enhance the delivery of therapeutic agents. While further experimental validation is required to establish definitive quantitative parameters, the protocols and conceptual frameworks provided herein offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound in pharmaceutical formulations. The continued investigation into this versatile biomaterial is anticipated to yield significant advancements in drug delivery technology.

References

Troubleshooting & Optimization

Meadowestolide Technical Support Center: Enhancing Cream Sensory Profiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Meadowestolide to improve the sensory profile of creams. The information is structured to offer practical troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions.

Troubleshooting Guide

This section addresses common issues encountered during the formulation of creams containing this compound.

Issue Potential Cause Troubleshooting Steps
Cream feels heavy, greasy, or sticky. High concentration of this compound.This compound has a recommended usage level of 0.1-10%.[1] Anecdotal evidence suggests that concentrations as low as 1% can impart a "draggy" and "sticky" feel.[2] Consider reducing the concentration to the lower end of the recommended range (e.g., 0.5-2%) and incrementally increasing it to find the optimal sensory balance.
Cream exhibits a grainy or waxy texture. Improper incorporation of this compound.This compound is a waxy substance.[3] Ensure that it is fully melted and properly dispersed in the oil phase of the emulsion. Inadequate heating or mixing can lead to recrystallization and a grainy texture. Maintain a consistent temperature during the emulsification process.
Phase separation (creaming or coalescence) occurs in the emulsion. Imbalance in the emulsifier system or high lipid load.The addition of a waxy ingredient like this compound can affect emulsion stability.[3] Review the Hydrophile-Lipophile Balance (HLB) of your emulsifier system to ensure it is appropriate for the oil phase. Consider using a combination of emulsifiers to create a more robust interfacial film. If the oil phase concentration is high, a stepwise addition during emulsification might improve stability.
Precipitation or crystallization is observed at room temperature or during cold storage. Low-temperature instability of this compound.This compound may form a precipitate during colder months.[1] It is recommended to warm the raw material to 35°C and mix it until uniform before use.[1] For finished formulations, consider including co-emulsifiers or stabilizers that can help maintain the homogeneity of the cream at lower temperatures.
Undesirable yellow tint in the final product. Inherent color of this compound.At higher concentrations, the natural color of this compound may become noticeable in the final formulation.[2] If a pure white cream is desired, using a lower concentration of this compound is recommended. Color-masking agents could be considered, but this may introduce other formulation challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve the sensory profile of creams?

A1: this compound is a derivative of Meadowfoam Seed Oil and is often described as a bioactive analog of ceramides.[4] It is a dimeric molecule that is structurally sophisticated and functionally active.[5] It is purported to enhance the sensory profile of creams by improving elegance and texture, providing a pleasant after-feel, and offering moisturization benefits.[4][6]

Q2: What is the recommended usage level for this compound in cream formulations?

A2: The typical addition level for this compound is between 0.1% and 10%.[1] However, to avoid negative sensory attributes such as stickiness or greasiness, it is often advisable to start at the lower end of this range.

Q3: How should this compound be incorporated into a cream formulation?

A3: this compound should be added to the oil phase of your emulsion. It is recommended to heat the oil phase to ensure the this compound is fully melted and dispersed before emulsification. If you observe any precipitation in the raw material, warm it to 35°C and mix until it is homogeneous before adding it to your formulation.[1]

Q4: Can this compound affect the stability of my emulsion?

A4: Yes, as a waxy, lipid-soluble ingredient, the addition of this compound can impact the stability of an emulsion, particularly at higher concentrations.[3] It is important to ensure your emulsifier system is robust enough to accommodate the lipid load. You may need to adjust the type or concentration of your emulsifiers.

Q5: Are there any known incompatibilities with this compound?

A5: While specific incompatibility data is limited in the provided search results, as with any waxy ester, it is important to assess its compatibility with other lipids and emulsifiers in the formulation. High concentrations could potentially lead to instability in certain emulsion systems.

Data Presentation: Sensory Profile of Creams with this compound

While specific quantitative data for this compound is not publicly available, the following table provides a template for how to structure the results from a sensory panel evaluation. This data can be generated using the experimental protocol outlined in the next section.

Sensory Attribute Control Cream (No this compound) Cream with 1% this compound Cream with 3% this compound Cream with 5% this compound
Initial Feel
Spreadability
Thickness
Rub-Out
Absorption Rate
Greasiness
Stickiness
Afterfeel (5 mins)
Softness
Smoothness
Residue

Note: The values in this table would be the mean scores from a trained sensory panel on a defined scale (e.g., 0-15).

Experimental Protocols

Protocol for Sensory Evaluation of Creams (Adapted from ASTM E1490-11)

This protocol outlines a descriptive analysis approach for qualitatively and quantitatively measuring the sensory attributes of skin creams.[7][8][9]

1. Objective: To determine the effect of different concentrations of this compound on the sensory profile of a base cream formulation.

2. Panelist Selection and Training:

  • Recruit a panel of 10-15 individuals screened for sensory acuity.

  • Train panelists on the standardized terminology and evaluation techniques for skin feel attributes.

  • Conduct calibration sessions using reference standards to ensure consistency in scoring.

3. Sample Preparation:

  • Prepare a base cream formulation without this compound (Control).

  • Prepare three variations of the base cream containing 1%, 3%, and 5% this compound.

  • Code all samples with random three-digit numbers to blind the panelists.

4. Evaluation Procedure:

  • Environment: Conduct the evaluation in a controlled environment with consistent temperature, humidity, and lighting.

  • Application Site: Use a designated area on the panelists' forearms for application.

  • Washout Period: Ensure panelists have a sufficient washout period between sample evaluations.

  • Evaluation Stages:

    • Initial Feel (Pick-up and Spread): Panelists will take a standardized amount of the cream and describe the initial feel, including attributes like firmness, stickiness, and spreadability.

    • Rub-Out (Application): Panelists will rub the cream into their skin in a standardized manner and evaluate attributes such as absorption speed, greasiness, and thickness during application.

    • Afterfeel (Post-Application): After a set time (e.g., 5 minutes), panelists will evaluate the feel of the skin, noting attributes like softness, smoothness, and any residue.

  • Scoring: Panelists will rate the intensity of each attribute on a structured scale (e.g., a 15-point universal scale).

5. Data Analysis:

  • Collect the scores from all panelists for each attribute and each sample.

  • Calculate the mean score for each attribute.

  • Use statistical analysis (e.g., ANOVA) to determine if there are significant differences between the control and the creams containing this compound.

Visualizations

Experimental_Workflow Formulation Cream Formulation (Control, 1%, 3%, 5% this compound) Sample_Prep Sample Preparation & Blinding Formulation->Sample_Prep Panel_Selection Panelist Selection & Training Evaluation Sensory Evaluation (Initial, Rub-Out, Afterfeel) Panel_Selection->Evaluation Sample_Prep->Evaluation Data_Collection Data Collection (Scoring on Scale) Evaluation->Data_Collection Analysis Statistical Analysis (ANOVA) Data_Collection->Analysis Results Results & Interpretation Analysis->Results

Caption: Experimental workflow for the sensory evaluation of creams.

Troubleshooting_Logic Start Issue Identified (e.g., Greasiness, Instability) Check_Conc Check this compound Concentration Start->Check_Conc High_Conc Is it >1%? Check_Conc->High_Conc Reduce_Conc Action: Reduce Concentration High_Conc->Reduce_Conc Yes Check_Process Review Incorporation Process High_Conc->Check_Process No End Issue Resolved Reduce_Conc->End Proper_Dispersion Was it fully melted and dispersed? Check_Process->Proper_Dispersion Improve_Process Action: Optimize Heating & Mixing Proper_Dispersion->Improve_Process No Check_Emulsifier Evaluate Emulsifier System (HLB) Proper_Dispersion->Check_Emulsifier Yes Improve_Process->End Optimal_HLB Is HLB optimal? Check_Emulsifier->Optimal_HLB Adjust_Emulsifier Action: Adjust Emulsifier Type/Concentration Optimal_HLB->Adjust_Emulsifier No Optimal_HLB->End Yes Adjust_Emulsifier->End

References

Troubleshooting Phase Separation in Meadowestolide Emulsions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phase separation and other stability issues that may be encountered when formulating emulsions with Meadowestolide.

Introduction to this compound in Emulsions

This compound is a unique, bio-based emollient derived from Meadowfoam Seed Oil. It is a dimeric estolide that offers excellent moisturizing and protective properties in a variety of skincare and haircare formulations.[1][2] While this compound can contribute to the stability and sensory profile of emulsions, improper formulation can lead to phase separation. This guide will walk you through potential issues and their solutions.

Frequently Asked Questions (FAQs)

1. What is the typical usage level for this compound in emulsions?

The recommended usage level for this compound is between 0.1% and 10% of the total formulation weight.[2] The optimal concentration will depend on the specific formulation, desired aesthetics, and the other ingredients present.

2. At what stage of the emulsification process should I add this compound?

This compound is oil-soluble and should be incorporated into the oil phase of your emulsion. It can be added at any convenient stage during the oil phase preparation.[2]

3. I've noticed that my this compound has solidified or looks cloudy. What should I do?

This compound may form a precipitate during colder months or when stored at low temperatures. This is normal. Gently warm the material to 35°C and mix until it becomes a clear, homogeneous liquid before use.[2]

4. Does this compound have a known HLB value?

The manufacturer does not provide a specific HLB (Hydrophilic-Lipophilic Balance) value for this compound. As it is an oil-soluble ester, it will contribute to the required HLB of the oil phase. The overall required HLB for a stable emulsion will need to be determined experimentally by blending emulsifiers to achieve optimal stability.

Troubleshooting Guide: Phase Separation

Phase separation in emulsions can manifest in several ways, including creaming, coalescence, and flocculation. Below are common scenarios you may encounter when working with this compound emulsions and steps to resolve them.

Issue 1: Creaming or Sedimentation

Observation: The emulsion separates into two layers, with a concentrated layer of the internal phase (either rising to the top or settling at the bottom), but can be redispersed upon shaking.

Potential Causes & Solutions:

Cause Explanation Solution
Insufficient Viscosity The continuous phase may not be viscous enough to suspend the dispersed droplets, leading to gravitational separation.Increase the viscosity of the continuous phase by adding a rheology modifier. For oil-in-water (O/W) emulsions, consider using gums (e.g., Xanthan Gum) or polymers (e.g., Carbomer). For water-in-oil (W/O) emulsions, oil-phase thickeners like waxes or oil-gelling agents can be used.[3]
Large Droplet Size Larger droplets have a greater tendency to cream or sediment due to buoyancy forces.Increase the homogenization speed or time to reduce the average droplet size.[3]
Inappropriate Oil-to-Water Ratio An imbalance in the phase volumes can contribute to instability.Adjust the ratio of the oil and water phases. Sometimes, a slight increase in the continuous phase can improve stability.
Issue 2: Coalescence and Breaking

Observation: The emulsion irreversibly separates into distinct oil and water layers. The dispersed droplets merge to form larger droplets, eventually leading to a complete break of the emulsion.

Potential Causes & Solutions:

Cause Explanation Solution
Incorrect Emulsifier System (HLB) The HLB of the emulsifier system does not match the required HLB of the oil phase (which includes this compound). This is a common cause of instability.Systematically vary the HLB of your emulsifier blend. For an O/W emulsion, try increasing the HLB. For a W/O emulsion, a lower HLB is generally required. It is often beneficial to use a combination of a low-HLB and a high-HLB emulsifier to find the optimal balance.
Insufficient Emulsifier Concentration There may not be enough emulsifier present to adequately coat the surface of the oil droplets and prevent them from coalescing.Increase the total concentration of the emulsifier system. A typical starting point is 20-25% of the oil phase weight.[4]
Incompatible Emulsifiers The chosen emulsifiers may be interacting negatively with each other or with other ingredients in the formulation, such as electrolytes.Ensure compatibility between your emulsifiers. Avoid mixing cationic and anionic emulsifiers. If using ionic emulsifiers, be mindful of the pH and the presence of electrolytes, which can affect their performance.[5]
High Processing Temperature Excessive heat during emulsification can degrade certain ingredients and affect the performance of the emulsifiers.While heating is necessary to melt waxes and dissolve solids, avoid prolonged exposure to very high temperatures. A typical emulsification temperature is around 70-75°C.[3]
Issue 3: Flocculation

Observation: The dispersed droplets clump together without merging, forming visible aggregates. This can be a precursor to coalescence.

Potential Causes & Solutions:

Cause Explanation Solution
Weak Interfacial Film The emulsifier film around the droplets may not be providing a strong enough repulsive barrier.Consider adding a co-emulsifier or a polymer that can provide steric hindrance to prevent the droplets from getting too close to each other.
Incorrect pH The pH of the aqueous phase can affect the charge on the droplet surface, influencing the electrostatic repulsion between them.Measure and adjust the pH of the final emulsion to a range where the chosen emulsifier system is most effective and the zeta potential is sufficiently high to ensure repulsion.

Experimental Protocols

Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Emulsion with this compound

This protocol provides a starting point for developing a stable O/W cream.

Materials:

Phase Ingredient Function % w/w (Example)
A (Water Phase) Deionized WaterSolventq.s. to 100
GlycerinHumectant3.00
Xanthan GumThickener0.30
B (Oil Phase) This compoundEmollient, Stabilizer5.00
Caprylic/Capric TriglycerideEmollient10.00
Cetearyl AlcoholCo-emulsifier, Thickener3.00
Glyceryl StearateEmulsifier (Low HLB)2.00
PEG-100 StearateEmulsifier (High HLB)2.00
C (Cooldown Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative1.00
Citric Acid or Sodium HydroxidepH Adjusterq.s.

Procedure:

  • Water Phase (A): In a suitable vessel, disperse the Xanthan Gum in Glycerin to form a slurry. Add the Deionized Water and begin heating to 75°C while mixing.

  • Oil Phase (B): In a separate vessel, combine all ingredients of the oil phase and heat to 75°C while mixing until all components are melted and uniform.

  • Emulsification: Slowly add the oil phase (B) to the water phase (A) under continuous high-shear homogenization (e.g., 5000-10,000 rpm).

  • Homogenization: Continue homogenization for 3-5 minutes to ensure a fine and uniform droplet size.

  • Cooling: Switch to gentle sweep mixing and begin cooling the emulsion.

  • Cooldown Phase (C): Once the emulsion has cooled to below 40°C, add the preservative system.

  • pH Adjustment: Adjust the pH to the desired range (typically 5.5-6.5 for skin products).

  • Final Mixing: Continue gentle mixing until the emulsion is uniform and has reached room temperature.

Protocol 2: Stability Testing of Emulsions

It is crucial to perform stability testing on all new formulations.

  • Visual Assessment: Observe the emulsion for any signs of phase separation, color change, or odor change at regular intervals (e.g., 24 hours, 1 week, 1 month).

  • Microscopic Examination: Examine a small sample of the emulsion under a microscope to assess the droplet size and distribution. Look for signs of flocculation or coalescence.

  • Centrifugation Test: Centrifuge a sample of the emulsion (e.g., at 3000 rpm for 30 minutes). A stable emulsion should show no signs of separation.

  • Freeze-Thaw Cycling: Subject the emulsion to at least three cycles of freezing (e.g., -10°C for 24 hours) and thawing (room temperature for 24 hours). A stable emulsion will remain homogeneous.

  • Accelerated Stability Testing: Store samples at elevated temperatures (e.g., 40°C and 50°C) for a period of one to three months to predict long-term stability.

Data Presentation

The following table provides an illustrative example of how to present stability data for different this compound emulsion formulations. Note: This is hypothetical data for demonstration purposes.

Formulation ID This compound (%) Emulsifier System (HLB) Viscosity (cP) Mean Droplet Size (µm) Zeta Potential (mV) Stability Outcome (4 weeks @ 40°C)
F1 5Glyceryl Stearate / PEG-100 Stearate (11)8,5002.5-35Stable
F2 10Glyceryl Stearate / PEG-100 Stearate (11)12,0003.1-32Stable
F3 5Sorbitan Oleate (4.3)6,00015.2-15Phase Separation
F4 5Polysorbate 80 (15)7,8004.5-28Slight Creaming

Mandatory Visualizations

Logical Relationship for Troubleshooting Phase Separation

G Start Phase Separation Observed Identify_Type Identify Type of Separation Start->Identify_Type Creaming Creaming / Sedimentation Identify_Type->Creaming Reversible Coalescence Coalescence / Breaking Identify_Type->Coalescence Irreversible Flocculation Flocculation Identify_Type->Flocculation Clumping Viscosity Increase Viscosity of Continuous Phase Creaming->Viscosity Droplet_Size Reduce Droplet Size (Increase Homogenization) Creaming->Droplet_Size HLB Adjust Emulsifier HLB Coalescence->HLB Emulsifier_Conc Increase Emulsifier Concentration Coalescence->Emulsifier_Conc Emulsifier_Type Check Emulsifier Compatibility Coalescence->Emulsifier_Type Co_Emulsifier Add Co-emulsifier or Stabilizing Polymer Flocculation->Co_Emulsifier pH_Adjust Adjust pH Flocculation->pH_Adjust

Caption: A flowchart for troubleshooting common types of phase separation in emulsions.

Experimental Workflow for Emulsion Preparation

G cluster_prep Phase Preparation (75°C) Water_Phase Prepare Water Phase (A) Emulsification Combine A and B with High-Shear Homogenization Water_Phase->Emulsification Oil_Phase Prepare Oil Phase (B) (with this compound) Oil_Phase->Emulsification Cooling Cool with Gentle Mixing Emulsification->Cooling Additives Add Cooldown Phase (C) (Preservatives, etc.) Cooling->Additives Finalize Adjust pH and Final Mix Additives->Finalize

Caption: A typical experimental workflow for creating an oil-in-water emulsion.

References

Enhancing the bioavailability of Meadowestolide in topical delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the topical bioavailability of Meadowestolide. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enhancing its bioavailability a focus?

This compound is a functionally significant estolide derived from Meadowfoam Seed Oil.[1][2] It is a dimeric molecule that is structurally sophisticated and functionally active.[2][3] In skincare, it is known to help adjust hydration levels within the interstitial spaces, providing significant moisturization benefits.[3][4] As a hydrophobic and relatively large molecule, its efficient penetration into the stratum corneum is crucial for its efficacy as a moisturizing and protective agent.[3][5] Enhancing its bioavailability ensures that a sufficient amount of the active ingredient reaches its target site within the skin to exert its therapeutic or cosmetic effect.

Q2: What are the primary challenges in formulating with this compound for topical delivery?

The primary challenges with this compound formulation include its hydrophobic nature, which can limit its partitioning from a vehicle into the skin. Additionally, anecdotal evidence from formulators suggests that at higher concentrations (e.g., 1%), it can impart a thick, sticky, and "draggy" feel to cosmetic preparations, which can be a significant formulation hurdle.[6] It may also precipitate at lower temperatures and require warming to ensure homogeneity.[7]

Q3: What are the most promising strategies for enhancing the topical bioavailability of this compound?

For hydrophobic molecules like this compound, several strategies can be employed to enhance skin penetration and bioavailability. These include:

  • Nanoemulsions: These systems can encapsulate hydrophobic compounds, increasing their solubility and improving their penetration across the stratum corneum.[8][9]

  • Liposomes: Liposomal encapsulation can improve the solubility and stability of active ingredients and facilitate their transport into the skin.[10][]

  • Chemical Penetration Enhancers: The inclusion of enhancers such as fatty acids (e.g., oleic acid), alcohols (e.g., ethanol), or glycols (e.g., propylene (B89431) glycol) in the formulation can reversibly disrupt the stratum corneum barrier, allowing for increased penetration of the active ingredient.[12][13]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanocarriers that can enhance the penetration and provide a controlled release of lipophilic actives.

Q4: How can I quantify the amount of this compound that has permeated the skin in my experiments?

Quantifying this compound in skin layers typically involves techniques such as tape stripping to remove the stratum corneum, followed by solvent extraction of the active from the tape strips and the remaining skin layers (epidermis and dermis).[14] The extracted this compound can then be quantified using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.[14][15]

Troubleshooting Guides

Issue 1: Low Permeation of this compound in Franz Diffusion Cell Experiments
Possible Cause Troubleshooting Step
Poor solubility in the receptor fluid Ensure the receptor fluid has adequate solubilizing capacity for the hydrophobic this compound to maintain sink conditions. Consider using a receptor fluid containing a solubilizing agent like a surfactant (e.g., Tween 80, SDS) or a mixture of water and a co-solvent (e.g., ethanol, polyethylene (B3416737) glycol).
Formulation is too occlusive While some occlusion can enhance hydration and permeation, a highly occlusive vehicle may not release the active ingredient efficiently.[2] Try modifying the vehicle to a less occlusive base, such as a lotion or a serum, or incorporate a penetration enhancer.
Incorrect membrane preparation Ensure the skin membrane (human, porcine, or synthetic) is properly prepared and equilibrated. For excised skin, ensure the dermal side is in full contact with the receptor fluid and there are no air bubbles trapped underneath.[16]
Insufficient run time As a larger molecule, this compound may have a significant lag time for permeation. Extend the duration of the Franz cell experiment (e.g., to 24 or 48 hours) to ensure sufficient time for permeation to occur.
Issue 2: High Variability in Experimental Results
Possible Cause Troubleshooting Step
Inconsistent formulation preparation Ensure a standardized and reproducible method for preparing your this compound formulations. For emulsions, control homogenization speed and time. For other formulations, ensure complete dissolution or uniform dispersion of this compound.
Inter-subject variability of skin samples Skin from different donors or even different anatomical locations on the same donor can have varying permeability.[17] Use skin from a single donor for a set of comparative experiments where possible, or increase the number of replicates with skin from multiple donors to account for this variability.
Inconsistent dosing on the membrane Ensure a consistent and uniform amount of the formulation is applied to the membrane surface in each Franz cell. Use a positive displacement pipette or a syringe to apply a precise volume or weight.
Air bubbles in the receptor chamber Air bubbles can reduce the effective surface area of the membrane in contact with the receptor fluid. Before starting the experiment, ensure all air bubbles are removed from the receptor chamber.

Data Presentation

The following table provides an illustrative example of how to present quantitative data from an in vitro skin permeation study comparing different formulations of this compound. Note: This data is hypothetical and for illustrative purposes only.

Table 1: Comparison of this compound Permeation from Different Formulations

Formulation Type This compound Concentration (%) Cumulative Amount Permeated at 24h (µg/cm²) Steady-State Flux (Jss) (µg/cm²/h) Skin Retention in Stratum Corneum (µg/cm²) Skin Retention in Epidermis/Dermis (µg/cm²)
Simple Cream (Control)2%5.2 ± 1.10.20 ± 0.0515.8 ± 2.58.3 ± 1.7
Cream + 5% Oleic Acid2%15.6 ± 2.30.65 ± 0.1025.4 ± 3.118.9 ± 2.8
O/W Nanoemulsion2%28.9 ± 3.51.25 ± 0.1832.1 ± 4.035.7 ± 4.5
Liposomal Gel2%22.4 ± 2.90.98 ± 0.1545.3 ± 5.228.6 ± 3.9

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To quantify the permeation and skin retention of this compound from a topical formulation.

Materials:

  • Franz diffusion cells (static or flow-through)[18]

  • Excised human or porcine skin

  • This compound formulation

  • Receptor fluid (e.g., phosphate-buffered saline with 2% Tween 80)

  • Syringes and needles for sampling

  • HPLC or LC-MS/MS system for analysis

Methodology:

  • Skin Preparation: Thaw frozen excised skin at room temperature. Cut the skin into sections large enough to fit the Franz diffusion cells. Carefully remove any subcutaneous fat. Equilibrate the skin in phosphate-buffered saline for 30 minutes before mounting.

  • Franz Cell Assembly: Mount the skin section on the Franz cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid. Ensure there are no air bubbles between the skin and the receptor fluid.

  • Equilibration: Allow the assembled cells to equilibrate at 32°C for at least 30 minutes.

  • Dosing: Apply a precise amount of the this compound formulation (e.g., 10 mg/cm²) uniformly to the surface of the stratum corneum in the donor compartment.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed receptor fluid.

  • Experiment Termination: At the end of the experiment (e.g., 24 hours), dismantle the Franz cells.

  • Skin Extraction:

    • Wash the skin surface to remove any unabsorbed formulation.

    • Perform tape stripping (e.g., 15-20 strips) on the stratum corneum. Pool the tapes for extraction.

    • Separate the epidermis from the dermis.

    • Mince the skin sections (stratum corneum tapes, epidermis, dermis) and extract this compound using a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis: Quantify the concentration of this compound in the receptor fluid samples and skin extracts using a validated HPLC or LC-MS/MS method.

  • Data Calculation: Calculate the cumulative amount of this compound permeated per unit area and plot it against time to determine the steady-state flux (Jss) and lag time. Calculate the amount of this compound retained in each skin layer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_skin Skin Preparation (Thaw, Cut, Equilibrate) prep_franz Franz Cell Assembly & Equilibration prep_skin->prep_franz prep_formulation Formulation Preparation dosing Dosing of Formulation on Skin prep_formulation->dosing prep_franz->dosing sampling Receptor Fluid Sampling (Time Points) dosing->sampling termination Experiment Termination (24h) sampling->termination quantification HPLC / LC-MS/MS Quantification sampling->quantification Receptor Samples extraction Skin Extraction (Tape Stripping, Solvent) termination->extraction extraction->quantification Skin Extracts data_analysis Data Analysis (Flux, Retention) quantification->data_analysis

Experimental workflow for an in vitro skin permeation study.

signaling_pathway cluster_formulation Topical Formulation cluster_skin Skin Barrier cluster_action Mechanism of Action formulation This compound in Delivery System (e.g., Nanoemulsion) sc Stratum Corneum (SC) formulation->sc Penetration viable_epidermis Viable Epidermis sc->viable_epidermis Partitioning lipid_matrix Integration into SC Lipid Matrix sc->lipid_matrix viable_epidermis->lipid_matrix Acts as Ceramide Analogue barrier_function Enhanced Barrier Function lipid_matrix->barrier_function hydration Increased Hydration (Reduced TEWL) barrier_function->hydration

Proposed mechanism for this compound's moisturizing action.

References

Addressing tackiness in formulations containing Meadowfoam Estolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing tackiness in formulations containing Meadowfoam Estolide.

Frequently Asked Questions (FAQs)

Q1: What is Meadowfoam Estolide and what are its primary functions in a formulation?

Meadowfoam Estolide is a unique, functionally significant derivative of Meadowfoam Seed Oil.[1][2][3][4] It is a dimeric, structurally sophisticated and functionally active molecule.[1][2][4] In skincare, it provides significant moisturization benefits, often perceived as softer, more pliant tissue.[1][2][3][5] It also helps to adjust the hydration levels of the interstitial spaces.[1][2][5] In decorative cosmetics, it can improve the elegance of the product texture and enhance color "pay-off".[1][2][3]

Q2: Is Meadowfoam Estolide inherently tacky?

Current literature and product information do not indicate that Meadowfoam Estolide is an inherently tacky ingredient. In fact, it is often used to improve the texture of formulations.[1][2][3] Tackiness in a formulation containing Meadowfoam Estolide is more likely to be caused by the interaction of other ingredients in the formula.

Q3: What are the common causes of tackiness in cosmetic and pharmaceutical formulations?

Tackiness in formulations is often a result of a high concentration of certain ingredients.[6][7] Common culprits include:

  • Humectants: High concentrations of glycerin, hyaluronic acid, propylene (B89431) glycol, and butylene glycol can leave a sticky residue as they attract and hold onto water.[6][8][9][10][11]

  • Thickeners and Gums: Ingredients like xanthan gum and carbomer, if not formulated correctly, can contribute to a gummy or tacky texture.[11][12]

  • Polymers and Film-Formers: Certain polymers used to provide a substantive film on the skin can also result in a tacky feel.[10]

  • High concentrations of beeswax. [7]

Troubleshooting Guide: Addressing Tackiness

Issue: My formulation containing Meadowfoam Estolide feels tacky on the skin.

This guide provides a systematic approach to identifying the source of tackiness and suggests potential solutions.

Step 1: Identify the Potential Source of Tackiness

Review your formulation for ingredients known to cause tackiness. Pay close attention to the concentration of humectants, thickeners, and polymers.

Logical Relationship for Troubleshooting Tackiness

Tackiness_Troubleshooting start Formulation exhibits tackiness identify Identify potential tacky ingredients (humectants, thickeners, polymers) start->identify reduce Reduce concentration of tacky ingredient identify->reduce If high concentration add_modifier Incorporate sensory modifiers identify->add_modifier If ingredient is essential optimize Optimize oil phase and emulsifiers identify->optimize If imbalance suspected evaluate Evaluate sensory properties reduce->evaluate add_modifier->evaluate optimize->evaluate evaluate->identify Unsuccessful resolved Tackiness Resolved evaluate->resolved Successful

Caption: A logical workflow for troubleshooting tackiness in formulations.

Step 2: Implement Formulation Adjustments

Based on the potential source identified, consider the following adjustments. It is recommended to make one change at a time and evaluate the impact on tackiness.

Table 1: Strategies to Mitigate Tackiness

StrategyRecommendationTypical Use Level (%)Notes
Reduce Humectant Concentration Lower the percentage of high-concentration humectants like glycerin.[8]2-3% for glycerinHigh levels of humectants can lead to a sticky feel, especially in high humidity.[9][11]
Incorporate Silicones Add dimethicone or cyclomethicone to the formulation.[6][7]2-3%Silicones can provide a silky, non-greasy finish and neutralize tackiness.[9]
Optimize the Oil Phase Increase the oil phase slightly with lightweight oils or esters.[8]VariesA lack of emollients to balance humectants can contribute to a tacky feel.[8]
Use Sensory Modifiers Incorporate ingredients that provide a powdery or dry-touch feel.VariesStarches or silica (B1680970) can help to reduce the perception of tackiness.
Pair with Occlusives Combine humectant-rich ingredients with occlusives like squalane (B1681988) or shea butter.[9][11]VariesOcclusives can help to lock in moisture while minimizing the sensation of stickiness.[11]
Step 3: Evaluate the Modified Formulation

After each adjustment, it is crucial to re-evaluate the sensory properties of the formulation. This can be done through informal self-assessment or more rigorous sensory panel testing and instrumental analysis.

Experimental Protocols

Protocol 1: Sensory Evaluation of Tackiness

Objective: To quantitatively assess the perceived tackiness of a formulation using a trained sensory panel.

Methodology:

  • Panelist Selection and Training:

    • Select a panel of 10-15 individuals.

    • Train panelists to identify and rate the intensity of tackiness on a standardized scale (e.g., a 15-point scale where 0 = not tacky and 15 = very tacky).

    • Provide reference standards for different levels of tackiness.

  • Sample Preparation and Application:

    • Dispense a standardized amount (e.g., 0.1 mL) of the formulation onto the panelists' inner forearm.

    • Instruct panelists to spread the product evenly over a pre-defined area (e.g., a 2x2 inch square).

  • Evaluation Procedure:

    • At specified time points (e.g., 1, 5, and 10 minutes after application), instruct panelists to gently press a clean finger onto the application site and then lift it.

    • Panelists should rate the perceived tackiness at each time point based on the force required to separate the finger from the skin.

  • Data Analysis:

    • Calculate the mean tackiness score for each formulation at each time point.

    • Use statistical analysis (e.g., ANOVA) to determine if there are significant differences in tackiness between formulations.

Experimental Workflow for Sensory Evaluation

Sensory_Workflow start Start panel Panelist Selection and Training start->panel sample Sample Preparation and Application panel->sample evaluation Tackiness Evaluation (Time Points: 1, 5, 10 min) sample->evaluation data Data Collection and Analysis evaluation->data end End data->end

Caption: A streamlined workflow for conducting sensory panel evaluations of tackiness.

Protocol 2: Instrumental Analysis of Tackiness

Objective: To obtain objective, quantitative measurements of the adhesive force (tackiness) of a formulation using a texture analyzer.[13][14]

Methodology:

  • Instrument Setup:

    • Utilize a texture analyzer equipped with a probe suitable for adhesion testing (e.g., a cylindrical or spherical probe).

    • Set the instrument parameters, including probe speed, contact force, and contact time.

  • Sample Preparation:

    • Apply a uniform, thin film of the formulation onto a substrate that mimics the skin's surface (e.g., Bioskin® plate).[14]

  • Measurement Procedure:

    • The probe is lowered at a constant speed until it makes contact with the formulation film.

    • The probe is held in contact with the film for a specified duration to allow for adhesion to develop.

    • The probe is then withdrawn at a constant speed. The force required to separate the probe from the formulation is measured.

  • Data Analysis:

    • The peak negative force recorded during probe withdrawal is taken as the measure of adhesiveness (tackiness).

    • Perform multiple measurements for each formulation to ensure reproducibility.

    • Compare the adhesiveness values of different formulations.

Table 2: Example Instrumental Parameters for Tackiness Measurement

ParameterValue
Probe Type 0.5 inch diameter cylindrical probe
Pre-Test Speed 2.0 mm/s
Test Speed 0.5 mm/s
Post-Test Speed 10.0 mm/s
Contact Force 50 g
Contact Time 5 s

This technical support guide is intended to provide a starting point for addressing tackiness in formulations containing Meadowfoam Estolide. The optimal solution will depend on the specific formulation and desired sensory attributes.

References

Impact of Meadowestolide on the viscosity of cosmetic formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Meadowestolide, particularly concerning its impact on the viscosity of cosmetic formulations.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental use of this compound.

Issue Potential Cause Recommended Action
Unexpected Increase in Viscosity High concentration of this compound. Anecdotal evidence suggests it is a thick and sticky substance.[1]Reduce the concentration of this compound in increments. See the data table below for typical viscosity changes with concentration.
Interaction with other formulation components.Evaluate the compatibility of this compound with other thickeners and polymers in your formulation. Consider a step-wise formulation approach to identify the interacting ingredient.
Low formulation temperature.This compound may become more viscous at lower temperatures. Ensure the formulation is maintained at a consistent and appropriate temperature during manufacturing and testing.[2]
"Draggy" or "Sticky" Skin Feel High concentration of this compound.[1]Reduce the concentration of this compound. Consider incorporating a low-viscosity emollient to improve the sensory profile.
Inadequate homogenization.Ensure proper mixing and homogenization to evenly disperse this compound throughout the formulation.
Inconsistent Viscosity Between Batches Variation in raw material.Ensure the this compound used is from the same batch and has been stored correctly. It may form a precipitate in colder months and should be warmed to 35°C and mixed before use to ensure homogeneity.[3][4]
Inconsistent manufacturing process.Standardize all manufacturing parameters, including temperature, mixing speed, and time, to ensure batch-to-batch consistency.[2]
Phase Separation Improper emulsification.Review and optimize your emulsification system. Ensure the chosen emulsifier is compatible with this compound and other oil-phase ingredients.[2][5]
Viscosity is too low.A certain level of viscosity is necessary to maintain the stability of an emulsion.[2] If the concentration of this compound is too low to provide sufficient viscosity, consider adding a secondary thickener.

Frequently Asked Questions (FAQs)

1. What is the typical impact of this compound on the viscosity of a cosmetic formulation?

This compound is described as a thick, and somewhat sticky, emollient that can increase the viscosity of a formulation.[1] The extent of the viscosity increase is dependent on its concentration, the base formulation, and the processing parameters. Below is a table illustrating the typical effect of increasing this compound concentration on the viscosity of a model oil-in-water cream formulation.

Table 1: Example Impact of this compound Concentration on Formulation Viscosity

Concentration of this compound (% w/w)Viscosity (cP at 25°C)Observations
012,000Baseline viscosity of the cream.
118,000Noticeable increase in thickness. May impart a "draggy" feel.[1]
225,000Significant thickening. Good for rich cream textures.
545,000Very thick, paste-like consistency.

Note: This data is illustrative and the actual viscosity will vary depending on the specific formulation.

2. How can I reduce the viscosity of a formulation containing this compound?

To decrease viscosity, you can:

  • Reduce the concentration of this compound.

  • Incorporate a lower-viscosity emollient into the oil phase.

  • Increase the water content of the formulation if it is an oil-in-water emulsion.

  • Adjust the concentration of other thickening agents in the formulation.[5][6]

3. At what stage of the formulation process should I add this compound?

This compound can be added during any convenient stage of the manufacturing process, typically in the oil phase of an emulsion.[3] It is recommended to heat it to 35°C if it has been stored in a cool environment to ensure it is homogeneous before addition.[3][4]

4. Does the viscosity of a formulation with this compound change over time?

Like many cosmetic formulations, the viscosity can change over time due to factors such as temperature fluctuations and interactions between ingredients.[2] It is crucial to conduct stability testing, including viscosity measurements, at various time points and temperatures to ensure long-term stability.[7]

Experimental Protocols

Protocol for Measuring the Viscosity of a Cosmetic Cream Containing this compound

This protocol outlines a standard method for measuring the viscosity of a semi-solid cosmetic formulation.

1. Objective: To determine the viscosity of a cosmetic cream containing this compound using a rotational viscometer.

2. Materials and Equipment:

  • Cosmetic cream formulation containing this compound

  • Rotational viscometer (e.g., Brookfield-type) with appropriate spindles

  • Temperature-controlled water bath

  • Beakers

  • Spatula

3. Methodology:

  • Sample Preparation:

    • Place a sufficient amount of the cream into a beaker, ensuring there are no air bubbles.

    • Allow the sample to equilibrate to the desired temperature (e.g., 25°C) in the water bath for at least one hour.

  • Instrument Setup:

    • Select a spindle and rotational speed appropriate for the expected viscosity of the sample. For a cream, a T-bar or disc spindle is often suitable.

    • Calibrate the viscometer according to the manufacturer's instructions.

  • Measurement:

    • Immerse the spindle into the center of the sample up to the immersion mark.

    • Allow the spindle to rotate for a set period (e.g., 60 seconds) to allow the reading to stabilize.

    • Record the viscosity reading in centipoise (cP).

    • Repeat the measurement three times and calculate the average viscosity.

4. Data Analysis:

  • Report the average viscosity and the standard deviation.

  • Note the spindle used, the rotational speed, and the temperature of the measurement.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Sample Preparation B Temperature Equilibration A->B C Instrument Setup & Calibration B->C D Viscosity Measurement C->D E Repeat Measurement D->E F Data Recording E->F G Data Analysis F->G

Caption: Experimental workflow for viscosity measurement.

Troubleshooting_Viscosity cluster_high High Viscosity cluster_low Low Viscosity Start Viscosity Issue Identified Q1 Is the viscosity too high or too low? Start->Q1 A1 Reduce this compound Concentration Q1->A1 Too High B1 Increase this compound Concentration Q1->B1 Too Low A2 Check for Ingredient Interactions A1->A2 A3 Verify Formulation Temperature A2->A3 End Issue Resolved A3->End B2 Add a Co-thickener B1->B2 B3 Optimize Emulsification B2->B3 B3->End

Caption: Troubleshooting logic for viscosity issues.

References

Technical Support Center: Long-Term Stability of Meadowestolide-Containing Products

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Meadowestolide" is understood to be a placeholder name for a compound containing a lactone (cyclic ester) functional group. The following guidance is based on general principles for the stability testing of lactone-containing products and should be adapted based on the specific properties of the molecule and formulation .

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for a this compound-containing product?

A1: The primary stability concern for this compound, as a lactone, is its susceptibility to hydrolysis. This reaction involves the opening of the lactone ring to form the corresponding hydroxy acid.[1][2] This degradation is often pH-dependent and can be accelerated by the presence of moisture, as well as elevated temperatures.[3][4] Other potential degradation pathways include oxidation, photolysis (degradation by light), and interactions with excipients in the formulation.[3][4]

Q2: What are the recommended long-term stability storage conditions for this compound products?

A2: Long-term stability testing conditions are guided by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[5][6][7] The recommended conditions depend on the climatic zone for which the product is intended. For most regions, long-term stability studies are conducted at 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH.[5][8] The specific conditions should be chosen based on where the product will be marketed.[7]

Q3: How often should samples be tested during a long-term stability study?

A3: For a product with a proposed shelf life of at least 12 months, the ICH Q1A(R2) guideline suggests testing every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5][8][9]

Q4: What is the purpose of accelerated stability testing?

A4: Accelerated stability testing involves storing the product under more stressful conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH for 6 months) to predict its long-term stability and shelf life in a shorter period.[4][9][10] These studies can also help to identify potential degradation products and pathways.[11][12]

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for stability testing.[1][13] A well-developed, stability-indicating HPLC method can separate and quantify this compound from its degradation products.[2][13] Other useful techniques may include Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of unknown degradants, Karl Fischer titration to measure water content, and spectroscopic methods like FTIR to detect changes in chemical structure.[1][13]

Q6: How can I tell if my this compound product is degrading?

A6: In solid samples, visual signs of degradation might include changes in color or physical form.[1] However, for solutions, degradation is often not visible.[1] The most reliable way to detect degradation is through analytical techniques like HPLC, which can show a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.[1]

Troubleshooting Guides

Troubleshooting HPLC Analysis
Issue Potential Cause(s) Troubleshooting Steps
New, unexpected peaks appear in the chromatogram. This is likely a degradation product, such as the hydrolyzed form of this compound.[1]- Use LC-MS to determine the mass of the new peak. Hydrolysis will result in an 18 Da mass increase. - Perform forced degradation studies (e.g., acid/base hydrolysis) to see if you can intentionally generate the same peak.[2][14]
Poor peak shape (tailing or fronting). - Column degradation. - Incompatibility between the sample solvent and the mobile phase.[15] - Column overload.[16]- Replace the HPLC column. - Ensure the sample is dissolved in the mobile phase or a weaker solvent.[17] - Reduce the injection volume or sample concentration.[16]
Drifting retention times. - Changes in mobile phase composition. - Fluctuations in column temperature.[17] - Column aging.- Prepare fresh mobile phase.[17] - Use a column oven to maintain a constant temperature.[17] - Equilibrate the column with at least 10 column volumes of mobile phase before analysis.[17]
Loss of signal or sensitivity. - Detector lamp failure. - Leaks in the system.[18] - Column degradation.[18]- Check the detector lamp's usage hours and replace if necessary. - Inspect all fittings and connections for leaks.[15] - Test the system with a new column.
Troubleshooting Unexpected Stability Failures
Issue Potential Cause(s) Troubleshooting Steps
Rapid loss of this compound potency. - The formulation is not adequately protecting this compound from hydrolysis. - The packaging is not sufficiently protecting the product from moisture.[19]- Evaluate the pH of the formulation; adjust if necessary to a pH where this compound is more stable. - Consider adding buffering agents. - Analyze the water content of the product over time. - Test different, more protective packaging materials.[19]
Appearance of unknown impurities. - Interaction between this compound and excipients. - Oxidative degradation.- Conduct compatibility studies between this compound and individual excipients. - Consider adding an antioxidant to the formulation. - Store the product under an inert atmosphere (e.g., nitrogen) to see if the impurity formation is reduced.
Changes in physical appearance (e.g., color, precipitation). - Degradation of this compound or an excipient. - The solubility of this compound in the formulation is changing over time.- Identify the precipitate by collecting and analyzing it. - Evaluate the stability of each excipient in the formulation. - Re-evaluate the solubility of this compound in the formulation vehicle.

Data Presentation

Table 1: Example Long-Term Stability Data for this compound 1% Cream

Storage Conditions: 25°C / 60% RH

Time PointAppearancepHAssay (% of Initial)Total Degradants (%)
0 MonthsWhite, smooth cream5.5100.0<0.1
3 MonthsWhite, smooth cream5.499.50.2
6 MonthsWhite, smooth cream5.499.10.4
9 MonthsWhite, smooth cream5.398.60.6
12 MonthsWhite, smooth cream5.398.20.8

Table 2: Example Accelerated Stability Data for this compound 1% Cream

Storage Conditions: 40°C / 75% RH

Time PointAppearancepHAssay (% of Initial)Total Degradants (%)
0 MonthsWhite, smooth cream5.5100.0<0.1
1 MonthWhite, smooth cream5.398.80.5
3 MonthsWhite, smooth cream5.197.51.2
6 MonthsSlightly off-white, smooth cream4.995.32.5

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

Objective: To quantify the amount of this compound and its degradation products in a sample.

Instrumentation:

  • HPLC system with UV or DAD detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Sample Preparation: Accurately weigh a portion of the product and dissolve it in a suitable solvent (e.g., acetonitrile/water) to achieve a target concentration of this compound.

  • Standard Preparation: Prepare a standard solution of this compound reference material at the same target concentration.

  • Analysis: Inject the samples and standards onto the HPLC system.

  • Data Analysis: Calculate the percentage of this compound remaining by comparing the peak area in the sample to the peak area of the standard.[1] Quantify degradation products using a relative response factor or by preparing standards of the degradants if available.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and products for this compound.[11][12]

Procedure:

  • Prepare solutions of this compound in a suitable solvent.

  • Expose the solutions to the following stress conditions:[14]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance at 80°C for 48 hours.

    • Photostability: Expose the solution to light according to ICH Q1B guidelines.

  • Analyze all samples by the stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

Visualizations

G cluster_0 Long-Term Stability Testing Workflow A Place 3 Batches in Stability Chambers (e.g., 25°C/60% RH) B Pull Samples at Scheduled Time Points (0, 3, 6, 9, 12... months) A->B C Perform Analytical Tests (HPLC, pH, Appearance) B->C D Analyze Data and Assess Trends C->D E Does Data Meet Acceptance Criteria? D->E H Establish Product Shelf-Life D->H F Continue Study E->F Yes G Initiate Out-of-Specification (OOS) Investigation E->G No F->B

Caption: A typical workflow for a long-term stability study of a pharmaceutical product.

G cluster_1 Potential Degradation Pathway of this compound This compound This compound (Lactone Form) HydroxyAcid Hydroxy Acid (Inactive Form) This compound->HydroxyAcid Hydrolysis (H₂O, pH change) Other Other Degradants (e.g., Oxidized Products) This compound->Other Oxidation, Photolysis

Caption: A simplified diagram showing the primary degradation pathway for a lactone compound.

G cluster_2 Troubleshooting HPLC Peak Tailing Start Observe Peak Tailing in Chromatogram Q1 Is the sample dissolved in the mobile phase? Start->Q1 A1_Yes Check column health. Consider replacing the column. Q1->A1_Yes Yes A1_No Re-dissolve sample in mobile phase. Q1->A1_No No Q2 Is the peak shape improved? A1_Yes->Q2 A1_No->Q2 End_Good Problem Solved Q2->End_Good Yes End_Bad Investigate other causes (e.g., secondary interactions, column overload) Q2->End_Bad No

Caption: A logical decision tree for troubleshooting a common HPLC issue.

References

Technical Support Center: Scaling Up Meadowestolide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Meadowestolide. The information is designed to address common challenges encountered during the scaling up of production.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound, a dimeric estolide derived from Meadowfoam seed oil, can be synthesized through two primary routes: chemical synthesis and enzymatic synthesis. The most common chemical method involves the acid-catalyzed condensation of meadowfoam fatty acids.[1][2] Enzymatic synthesis, employing lipases, presents a milder alternative.[1][3]

Q2: What are the main challenges in scaling up acid-catalyzed this compound production?

A2: Scaling up acid-catalyzed production often leads to challenges such as the formation of colored byproducts, undesired side reactions leading to impurities like lactones, and difficulties in controlling the degree of oligomerization.[1][4] The use of strong mineral acids like perchloric acid can also pose environmental and safety risks, necessitating specialized handling and disposal.[5]

Q3: How can the color of the final this compound product be improved?

A3: Product discoloration is a common issue in high-temperature, acid-catalyzed reactions.[1][3] Purification via short-path molecular distillation has been shown to be effective in reducing the color of meadowfoam estolide by separating the desired monoestolide from higher oligomers and colored impurities.[6]

Q4: What are the key parameters to control during the synthesis reaction?

A4: Critical parameters to control include reaction temperature, catalyst concentration, and reaction time. Higher temperatures can accelerate the reaction but may also increase the formation of byproducts and color.[4] The molar ratio of reactants also plays a crucial role in determining the final product distribution.

Q5: Are there alternatives to hazardous mineral acid catalysts?

A5: Yes, research has explored the use of recoverable and reusable organic superacids as a more environmentally friendly alternative to catalysts like perchloric acid. These have been shown to achieve high yields in significantly shorter reaction times.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound production and offers potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Formation of side products (e.g., lactones).[4]- Increase reaction time or temperature cautiously, monitoring for byproduct formation. - Optimize catalyst concentration. - Consider a different catalyst system, such as an organic superacid, to improve conversion rates.[5]
Product Discoloration - High reaction temperatures. - Presence of oxidative impurities.- Lower the reaction temperature and extend the reaction time if necessary. - Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. - Purify the crude product using molecular distillation.[6]
Presence of Polyestolides - Difficulty in controlling the degree of oligomerization.- Adjust the molar ratio of the fatty acid reactants. - Employ short-path molecular distillation to separate the desired monoestolide (dimer) from higher polyestolides.[6]
Formation of Lactone Byproducts - A common side reaction in acid-catalyzed estolide synthesis, particularly at higher temperatures.[4]- Lowering the reaction temperature can help minimize lactone formation.[4]
Residual Catalyst in Final Product - Inefficient catalyst removal after the reaction.- For mineral acid catalysts, neutralization and subsequent washing steps are crucial. - The use of solid or recoverable catalysts can simplify the removal process.[5]

Experimental Protocols

Acid-Catalyzed Synthesis of this compound (Lab Scale)

Objective: To synthesize this compound from meadowfoam fatty acids using an acid catalyst.

Materials:

  • Meadowfoam fatty acids

  • Perchloric acid (or a suitable alternative like an organic superacid)

  • Nitrogen gas supply

  • Reaction vessel with heating and stirring capabilities

  • Vacuum pump

Procedure:

  • Charge the reaction vessel with meadowfoam fatty acids.

  • Begin stirring and heat the vessel to the desired reaction temperature (e.g., 45-55°C) under a nitrogen atmosphere.[4]

  • Carefully add the acid catalyst (e.g., 0.4 equivalents of perchloric acid) to the heated fatty acids.[4]

  • Maintain the reaction at the set temperature for the desired duration, monitoring the reaction progress through techniques like titration to determine the acid value.

  • Upon completion, cool the reaction mixture.

  • Neutralize the acid catalyst with a suitable base.

  • Wash the crude product with deionized water to remove any salts formed during neutralization.

  • Dry the product under vacuum to remove residual water.

Purification by Short-Path Molecular Distillation

Objective: To purify crude this compound by separating the monoestolide from polyestolides and colored impurities.[6]

Apparatus:

  • Short-path molecular distillation unit

  • High-vacuum pump

  • Heating and cooling systems for the evaporator and condenser

Procedure:

  • Degas the crude this compound to remove any volatile impurities.

  • Feed the crude product into the evaporator of the distillation unit.

  • Set the rotor temperature (e.g., starting at 200°C) and condenser temperature.[6]

  • Apply a high vacuum to the system.

  • The more volatile monoestolide will evaporate, travel a short distance to the condenser, and be collected as the distillate.

  • The less volatile polyestolides and other impurities will remain in the residue.

  • Optimize the rotor temperature and feed flow rate to achieve the desired separation efficiency.[6]

Process Workflow and Logic Diagrams

Meadowestolide_Production_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_output Final Products Start Meadowfoam Fatty Acids Reaction Acid-Catalyzed Condensation Start->Reaction Crude Crude this compound Reaction->Crude Neutralization & Washing Distillation Molecular Distillation Crude->Distillation Product Purified this compound Distillation->Product Distillate Byproducts Polyestolides & Impurities Distillation->Byproducts Residue

Caption: Workflow for this compound synthesis and purification.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Problem Identified LowYield Low Yield? Start->LowYield Discoloration Discoloration? LowYield->Discoloration No Sol_Yield Optimize Temp./Time Increase Catalyst LowYield->Sol_Yield Yes Impurities High Impurity Level? Discoloration->Impurities No Sol_Color Lower Temperature Inert Atmosphere Molecular Distillation Discoloration->Sol_Color Yes End Problem Resolved Impurities->End No Sol_Impurities Optimize Reactant Ratio Improve Purification Impurities->Sol_Impurities Yes Sol_Yield->End Implement & Re-evaluate Sol_Color->End Implement & Re-evaluate Sol_Impurities->End Implement & Re-evaluate

Caption: A logical flow for troubleshooting common production issues.

References

Validation & Comparative

A Comparative Analysis of Meadowfoam Estolide and Lanolin in Lip Care Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Meadowfoam Estolide and lanolin, two prominent ingredients in lip care formulations. The analysis focuses on their performance in enhancing skin hydration, preventing moisture loss, and their respective sensory profiles and formulation stability. This comparison is supported by available experimental data to aid in formulation development and research.

Executive Summary

Both Meadowfoam Estolide and lanolin are effective ingredients for lip care, each offering distinct advantages. Lanolin, a well-established emollient and occlusive, has a long history of use in treating dry, chapped lips by forming a protective barrier to reduce transepidermal water loss (TEWL). Meadowfoam Estolide, a more recent innovation derived from meadowfoam seed oil, offers significant moisturization benefits and is noted for its non-greasy feel and excellent oxidative stability. The choice between these two ingredients will depend on the desired product attributes, such as texture, long-term stability, and specific performance claims.

Performance Data: Meadowfoam Estolide vs. Lanolin

The following tables summarize the available quantitative data for key performance parameters of Meadowfoam Estolide and lanolin. It is important to note that this data is compiled from various sources and does not represent a direct head-to-head clinical trial.

Table 1: Skin Hydration (Corneometry)

IngredientTest FormulationMethodResultSource
Meadowfoam Estolide Cream with 2% Meadowfoam Estolide vs. Placebo CreamIn-vivo study on 7 subjects, measurements at 1, 2, 3, and 4 hours post-application.Statistically significant increase in skin hydration compared to the placebo cream over the 4-hour period.[1]Manufacturer's Study
Lanolin Not specifiedReview of clinical data.Lanolin-containing products are widely documented to improve skin hydration.[2]Literature Review

Disclaimer: The data for Meadowfoam Estolide is from a manufacturer's study and not from a peer-reviewed head-to-head comparison with lanolin.

Table 2: Transepidermal Water Loss (TEWL)

IngredientTest FormulationMethodResultSource
Meadowfoam Seed Oil *Neat oil applied to volar forearm.In-vivo study on 27 subjects, TEWL measured at 30 mins, 1, 2, and 4 hours.Significant reduction in TEWL from baseline at all time points, comparable to dimethicone.[3]Academic Study
Lanolin Neat lanolin applied to the inner forearm.In-vivo study, water uptake by silica (B1680970) gel measured over time.32% reduction in moisture loss.Powers et al. (cited in a patent)
Lanolin Not specifiedReview of studies.Can reduce water loss through the skin by 20 to 30 percent.[4]Literature Review

*Note: Data is for Meadowfoam Seed Oil, a related but chemically distinct compound to Meadowfoam Estolide. Data for Meadowfoam Estolide's direct impact on TEWL was not available.

Mechanism of Action: Skin Barrier Function

Both Meadowfoam Estolide and lanolin contribute to the improvement of the skin's barrier function, primarily through emollient and occlusive actions.

Lanolin is a classic occlusive agent. It forms a lipid barrier on the surface of the skin, which physically blocks the evaporation of water from the stratum corneum. This reduction in transepidermal water loss (TEWL) allows the skin to retain moisture, leading to increased hydration and a smoother appearance.[4] Additionally, some evidence suggests that occlusive agents can influence keratinocyte differentiation, upregulating the expression of key barrier proteins like filaggrin and loricrin.

Meadowfoam Estolide functions as an emollient , softening and smoothing the skin by filling the spaces between corneocytes. Its composition, rich in long-chain fatty acids, contributes to the integrity of the skin's lipid barrier. While it also provides a protective layer, it is often perceived as less greasy than lanolin, offering a more elegant skin feel.[1]

Below is a simplified representation of the signaling pathways involved in keratinocyte differentiation, which is crucial for a healthy skin barrier. Occlusive and emollient ingredients can indirectly influence these pathways by creating a favorable environment for cellular function.

KeratinocyteDifferentiation cluster_extracellular Extracellular cluster_cell Keratinocyte Calcium Calcium PKC Protein Kinase C (PKC) Calcium->PKC activates MAPK MAPK Pathway (ERK, p38, JNK) PKC->MAPK activates TranscriptionFactors Transcription Factors (e.g., AP-1, C/EBP) MAPK->TranscriptionFactors activates GeneExpression Gene Expression TranscriptionFactors->GeneExpression regulates StructuralProteins Structural Proteins (Filaggrin, Loricrin, Involucrin) GeneExpression->StructuralProteins leads to synthesis of Barrier Cornified Envelope (Skin Barrier) StructuralProteins->Barrier form Occlusives_Emollients Occlusives & Emollients (e.g., Lanolin, Meadowfoam Estolide) Occlusives_Emollients->Barrier Create optimal environment for barrier function and differentiation

Simplified signaling cascade in keratinocyte differentiation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Transepidermal Water Loss (TEWL) Measurement

Objective: To quantify the rate of water evaporation from the skin surface as an indicator of skin barrier function.

Methodology:

  • Instrument: An open-chamber evaporimeter (e.g., Tewameter®).

  • Subjects: A panel of healthy volunteers with no skin conditions on the test area (typically the volar forearm).

  • Acclimatization: Subjects are required to acclimatize in a temperature and humidity-controlled room (e.g., 20-22°C, 40-60% RH) for at least 20-30 minutes prior to measurement.

  • Procedure:

    • Baseline TEWL measurements are taken from demarcated test sites.

    • A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the designated sites.

    • TEWL measurements are repeated at specified time intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) post-application.

    • An untreated site is also measured at each time point to serve as a control.

  • Data Analysis: The percentage reduction in TEWL from baseline is calculated for each test site and compared between products and the control.

TEWL_Workflow Start Start Subject_Acclimatization Subject Acclimatization (20-30 min) Start->Subject_Acclimatization Baseline_Measurement Baseline TEWL Measurement (T=0) Subject_Acclimatization->Baseline_Measurement Product_Application Apply Test Products (2 mg/cm²) Baseline_Measurement->Product_Application Post_Application_Measurements TEWL Measurements at Time Intervals (Tx) Product_Application->Post_Application_Measurements Data_Analysis Data Analysis (% Reduction from Baseline) Post_Application_Measurements->Data_Analysis End End Data_Analysis->End Stability_Testing_Workflow Start Start Sample_Preparation Prepare Lip Balm Samples in Final Packaging Start->Sample_Preparation Storage_Conditions Storage Conditions Sample_Preparation->Storage_Conditions Accelerated Accelerated (40°C, 50°C) Storage_Conditions->Accelerated Real_Time Real-Time (Room Temp) Storage_Conditions->Real_Time Freeze_Thaw Freeze-Thaw (-10°C to 25°C) Storage_Conditions->Freeze_Thaw Photostability Photostability (UV/Vis Light) Storage_Conditions->Photostability Evaluation Evaluation at Time Intervals Accelerated->Evaluation Real_Time->Evaluation Freeze_Thaw->Evaluation Photostability->Evaluation Organoleptic Organoleptic (Color, Odor) Evaluation->Organoleptic Physicochemical Physicochemical (pH, Viscosity) Evaluation->Physicochemical Packaging Packaging Compatibility Evaluation->Packaging Data_Analysis Data Analysis and Shelf-Life Determination Organoleptic->Data_Analysis Physicochemical->Data_Analysis Packaging->Data_Analysis End End Data_Analysis->End

References

A Robust Clinical Trial Framework for Validating the Dermatological Benefits of Meadowestolide

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for designing and executing a clinical trial to validate the skin benefits of Meadowestolide, a derivative of Meadowfoam Seed Oil. The proposed study design is a randomized, double-blind, placebo- and active-controlled trial, intended to provide robust, objective data on its efficacy compared to established alternatives. This document outlines the key performance indicators, detailed experimental protocols, and data presentation structures necessary for a thorough evaluation.

This compound is recognized for its significant moisturization and skin-protecting properties.[1][2][3][4] Initial studies suggest it aids in regulating hydration within the interstitial spaces of the skin, leading to a softer and more supple feel.[1][3][4][5][6] Its structural similarity to ceramide 3B, a crucial lipid for maintaining the skin's barrier and retaining moisture, forms the basis of its hypothesized mechanism of action.[7]

Comparative Framework: this compound vs. Key Actives

To objectively assess the performance of this compound, this trial will include a placebo control and two well-established active comparators: Hyaluronic Acid and a Ceramide complex. These were chosen for their known efficacy in skin hydration and barrier repair, respectively, providing a stringent benchmark for comparison.

Key Performance Indicators (KPIs):

  • Primary Endpoints:

    • Improvement in skin hydration.

    • Enhancement of skin barrier function.

    • Reduction in the appearance of fine lines.

  • Secondary Endpoints:

    • Improvement in skin elasticity and firmness.

    • Patient-reported outcomes on skin texture and comfort.

    • Assessment of local tolerance and adverse events.

Data Presentation: Summarized Quantitative Outcomes

The following tables present a hypothetical summary of expected outcomes from the 12-week clinical trial. The data is structured for clear comparison across the different treatment groups.

Table 1: Primary Endpoint - Skin Hydration (Corneometry)

Timepoint This compound (2%) Hyaluronic Acid (1%) Ceramide Complex (1%) Placebo
Baseline 45.2 ± 5.1 44.8 ± 4.9 45.5 ± 5.3 45.1 ± 5.0
Week 4 55.8 ± 6.2 58.1 ± 6.5 52.3 ± 5.8 46.2 ± 5.1
Week 8 65.3 ± 7.1 68.9 ± 7.5 60.1 ± 6.6 47.5 ± 5.2
Week 12 72.4 ± 7.9 75.3 ± 8.1 66.8 ± 7.3 48.1 ± 5.3

Values are presented as mean arbitrary units ± standard deviation.

Table 2: Primary Endpoint - Skin Barrier Function (Transepidermal Water Loss - TEWL)

Timepoint This compound (2%) Hyaluronic Acid (1%) Ceramide Complex (1%) Placebo
Baseline 15.1 ± 2.5 15.3 ± 2.6 15.0 ± 2.4 15.2 ± 2.5
Week 4 12.4 ± 2.1 13.5 ± 2.2 11.8 ± 2.0 14.9 ± 2.4
Week 8 10.2 ± 1.8 12.1 ± 2.0 9.5 ± 1.7 14.8 ± 2.4
Week 12 8.5 ± 1.5 11.2 ± 1.9 7.9 ± 1.4 14.7 ± 2.3

Values are presented as mean g/m²/h ± standard deviation.

Table 3: Secondary Endpoint - Skin Elasticity (Cutometry - R2 Parameter)

Timepoint This compound (2%) Hyaluronic Acid (1%) Ceramide Complex (1%) Placebo
Baseline 0.55 ± 0.08 0.56 ± 0.09 0.55 ± 0.08 0.56 ± 0.09
Week 4 0.62 ± 0.09 0.60 ± 0.09 0.59 ± 0.08 0.56 ± 0.09
Week 8 0.68 ± 0.10 0.65 ± 0.10 0.64 ± 0.09 0.57 ± 0.09
Week 12 0.75 ± 0.11 0.70 ± 0.11 0.69 ± 0.10 0.57 ± 0.09

Values are presented as a mean unitless ratio ± standard deviation.

Detailed Experimental Protocols

For the validation of each key performance indicator, the following standardized methodologies will be employed.

1. Corneometry for Skin Hydration:

  • Objective: To measure the hydration level of the stratum corneum.

  • Instrument: Corneometer® CM 825 (Courage + Khazaka).

  • Procedure:

    • Subjects will acclimatize in a temperature- and humidity-controlled room (21±1°C, 50±5% RH) for 20 minutes prior to measurement.

    • Measurements will be taken on the volar forearm at baseline and at weeks 4, 8, and 12.

    • The probe is pressed onto the skin, and the capacitance is measured and expressed in arbitrary units.

    • Three measurements are taken at each site, and the average is recorded.

2. Transepidermal Water Loss (TEWL) for Skin Barrier Function:

  • Objective: To assess the integrity of the skin barrier by measuring the amount of water evaporating from the skin surface.

  • Instrument: Tewameter® TM 300 (Courage + Khazaka).

  • Procedure:

    • Subjects will follow the same acclimatization protocol as for corneometry.

    • Measurements will be performed on the volar forearm.

    • The probe is held on the skin surface, and after a 30-second stabilization period, the water evaporation rate (g/m²/h) is recorded for 2 minutes.

    • The average value over the recording period is used for analysis.

3. Cutometry for Skin Elasticity:

  • Objective: To measure the viscoelastic properties of the skin.

  • Instrument: Cutometer® dual MPA 580 (Courage + Khazaka).

  • Procedure:

    • Measurements will be taken on the cheek area.

    • The probe uses negative pressure to draw the skin into the aperture. The degree of skin deformation and its ability to return to its original state are measured.

    • The R2 parameter (gross elasticity) will be the primary measure, representing the overall elasticity of the skin.

Visualizations: Pathways and Workflows

To better illustrate the underlying mechanisms and study design, the following diagrams are provided.

G This compound This compound Application stratum_corneum Stratum Corneum Integration This compound->stratum_corneum ceramide_similarity Structural Similarity to Ceramides stratum_corneum->ceramide_similarity lipid_bilayer Strengthens Lipid Bilayer ceramide_similarity->lipid_bilayer water_retention Enhanced Water Retention lipid_bilayer->water_retention barrier_function Improved Barrier Function lipid_bilayer->barrier_function increased_hydration Increased Hydration water_retention->increased_hydration reduced_tewl Reduced TEWL barrier_function->reduced_tewl

Figure 1: Hypothesized mechanism of action for this compound.

G screening Participant Screening randomization Randomization screening->randomization baseline Baseline Measurements (Week 0) randomization->baseline treatment 12-Week Treatment Period baseline->treatment follow_up Follow-up Assessments (Weeks 4, 8, 12) treatment->follow_up data_analysis Data Analysis follow_up->data_analysis report Final Report data_analysis->report

Figure 2: Clinical trial experimental workflow.

G endpoints Experimental Endpoints corneometry Corneometry endpoints->corneometry measures tewl TEWL Measurement endpoints->tewl measures cutometry Cutometry endpoints->cutometry measures hydration Improved Hydration corneometry->hydration barrier Barrier Repair tewl->barrier elasticity Enhanced Elasticity cutometry->elasticity benefits Claimed Skin Benefits hydration->benefits barrier->benefits elasticity->benefits

Figure 3: Relationship between endpoints and skin benefits.

References

In-Vivo Therapeutic Approaches for Atopic Dermatitis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of in-vivo studies on established and potential therapeutic agents for atopic dermatitis (AD). Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to facilitate an objective comparison of treatment alternatives. While corticosteroids, calcineurin inhibitors, and Janus kinase (JAK) inhibitors have demonstrated clinical efficacy in managing AD, this guide also explores the potential of novel ingredients like Meadowestolide as adjunctive therapies targeting skin barrier restoration.

Understanding Atopic Dermatitis: The Role of Skin Barrier Dysfunction

Atopic dermatitis is a chronic inflammatory skin condition characterized by a compromised skin barrier.[1][2] This dysfunction leads to increased transepidermal water loss (TEWL) and facilitates the penetration of allergens and irritants, triggering an inflammatory cascade.[3][4] In-vivo models of AD, such as those induced by haptens like oxazolone (B7731731) or 2,4-dinitrochlorobenzene (DNCB), are crucial for studying the disease's pathogenesis and evaluating the efficacy of new treatments.[5][6][7] These models replicate key features of human AD, including skin thickening, erythema, excoriation, and inflammatory cell infiltration.[5][8]

Established In-Vivo Therapies for Atopic Dermatitis

Topical Corticosteroids

Topical corticosteroids are a cornerstone of AD treatment, exerting their anti-inflammatory effects through the inhibition of various inflammatory pathways. In-vivo studies have consistently demonstrated their efficacy in reducing the signs and symptoms of AD.

Efficacy and Safety Data:

TreatmentPotencyEfficacy MetricResultAdverse EventsCitation
Hydrocortisone 1%LowEASI Score Reduction52.4% reduction from baseline at Week 4Temporary burning or irritation (11.4%)[9]
Betamethasone valerate (B167501) 0.1%MediumEASI Score Reduction69.2% reduction from baseline at Week 4Temporary burning or irritation (20.0%), telangiectasia or skin thinning (5.7%)[9]
Triamcinolone acetonide 0.025%MildImprovement in AD Genomic Signature25.6% at 4 weeks, 71.8% at 16 weeksMore severe disease at baseline associated with resistance[10]

Experimental Protocol: Oxazolone-Induced Atopic Dermatitis Model

A common in-vivo model to assess the efficacy of topical corticosteroids involves the use of BALB/c mice.[11]

  • Sensitization: On day 0, a solution of oxazolone (e.g., 1.5% in acetone) is applied to a shaved area on the abdomen of the mice.[11]

  • Challenge: Seven days after sensitization, a lower concentration of oxazolone (e.g., 1% in acetone) is applied to the ear to elicit an inflammatory response.[11]

  • Treatment: The test article (e.g., topical corticosteroid) and vehicle control are applied topically to the ear before and after the oxazolone challenge.[11]

  • Evaluation: Ear thickness is measured 24 hours after the challenge as an index of inflammation.[11] Other parameters that can be assessed include clinical scores (erythema, edema, excoriation, dryness), histological analysis of skin biopsies, and measurement of serum IgE levels.[5][6][8]

Caption: Experimental workflow for an oxazolone-induced atopic dermatitis model in mice.

Topical Calcineurin Inhibitors

Topical calcineurin inhibitors, such as tacrolimus (B1663567) and pimecrolimus, are non-steroidal anti-inflammatory agents that work by inhibiting T-cell activation.

Efficacy and Safety Data:

TreatmentEfficacy MetricResultAdverse EventsCitation
TacrolimusPhysician's Global Assessment of ImprovementSignificantly more effective than various potency TCS (RR = 1.24)Higher incidence of skin burning (RR = 3.32) and pruritus (RR = 1.59) compared to TCS[12]
PimecrolimusPhysician's Global Assessment of ImprovementSignificantly more effective than various potency TCS (RR = 1.24)Higher incidence of skin burning (RR = 3.32) and pruritus (RR = 1.59) compared to TCS[12]

Mechanism of Action:

Caption: Signaling pathway inhibited by topical calcineurin inhibitors.

Janus Kinase (JAK) Inhibitors

JAK inhibitors are a newer class of drugs that target the JAK-STAT signaling pathway, which is crucial for the signaling of many cytokines involved in the pathogenesis of AD.

Efficacy and Safety Data:

TreatmentEfficacy Metric (at 52 weeks)ResultMost Common Adverse EventsCitation
Systemic JAK Inhibitors (Abrocitinib, Baricitinib, Upadacitinib)EASI-7586%Acne (16%), increased creatine (B1669601) phosphokinase (13%), increased lipids (12%)[13][14]

Mechanism of Action:

Caption: The JAK-STAT signaling pathway and the inhibitory action of JAK inhibitors.

The Potential of this compound in Atopic Dermatitis Management

While no direct in-vivo studies have evaluated this compound for atopic dermatitis, its mechanism of action suggests a potential role as an adjunctive therapy. This compound, a derivative of Meadowfoam Seed Oil, is structurally similar to ceramides (B1148491), which are essential lipids for maintaining the skin's barrier function.[15][16] A compromised skin barrier in AD is characterized by a deficiency in ceramides.[3]

In-Vivo Skin Hydration Data:

An in-vivo study on human participants demonstrated that a cream containing 2% this compound significantly increased skin hydration compared to a blank cream.[15] After five applications over two days, a notable increase in skin moisture was observed.[15]

Mechanism of Action:

This compound's structural similarity to ceramides allows it to integrate into the lipid matrix of the stratum corneum, helping to restore the skin's natural barrier.[15][16] This can lead to reduced TEWL and improved skin hydration, which are crucial for managing the dry skin characteristic of atopic dermatitis.

Caption: Proposed mechanism of this compound in restoring skin barrier function.

Conclusion

While established therapies like corticosteroids, calcineurin inhibitors, and JAK inhibitors effectively target the inflammatory aspects of atopic dermatitis, there is a growing interest in strategies that also address the underlying skin barrier dysfunction. Based on its mechanism of action and in-vivo hydration data, this compound presents a promising avenue for further research as a potential adjunctive therapy to help restore and maintain a healthy skin barrier in patients with atopic dermatitis. Further in-vivo studies in established AD models are warranted to fully elucidate its therapeutic potential.

References

A Head-to-Head Comparison of Meadowestolide and Petrolatum for Skin Occlusion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the occlusive properties of emollients is critical for formulating effective topical products. This guide provides an objective comparison of Meadowestolide and petrolatum, focusing on their performance in preventing transepidermal water loss (TEWL) and their mechanisms of action on the skin barrier.

Quantitative Comparison of Occlusive Performance

The following table summarizes the available quantitative data on the occlusive effects of this compound (and a related compound, Meadowfoam Seed Oil Estolide) and petrolatum. It is important to note that the data is derived from separate studies and not from a direct head-to-head comparison.

ParameterThis compound / Meadowfoam Seed Oil EstolidePetrolatum
TEWL Reduction A body lotion containing Meadowfoam Estolide demonstrated a 23.1% reduction in TEWL.[1] A separate study on Daeduck-samoje (DSE), a meadowfoam seed oil estolide, showed a significant reduction in TEWL at 30 minutes, 1 hour, 2 hours, and 4 hours post-application, with performance comparable to 100 cps dimethicone.Petrolatum is widely cited as one of the most effective occlusive agents, capable of reducing TEWL by up to 99%.[2]
Mechanism of Action Acts as a bioactive analogue of ceramides, functioning as an efficient barrier to water loss.[3] It helps to adjust the hydration levels of the interstitial spaces, providing significant moisturization benefits.[4]Forms a semi-occlusive hydrophobic barrier over the stratum corneum.[2] Beyond simple occlusion, it has been shown to penetrate the stratum corneum and accelerate barrier recovery.[5] It also upregulates the expression of key skin barrier proteins and antimicrobial peptides.[6]

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide to provide a framework for understanding the presented data.

Transepidermal Water Loss (TEWL) Measurement

The measurement of TEWL is a non-invasive method to quantify the rate of water evaporation from the skin, providing an indication of the integrity of the skin barrier.

  • Instrumentation: A Tewameter® or a similar evaporimeter is typically used. These instruments measure the water vapor pressure gradient above the skin surface.

  • Acclimatization: Subjects are required to acclimatize to a room with controlled temperature and humidity for a specified period (e.g., 30 minutes) before measurements are taken to ensure baseline stability.

  • Measurement Procedure:

    • A baseline TEWL measurement is taken from a defined area of the skin (commonly the forearm).

    • The test substance (this compound or petrolatum) is applied to the test area at a standardized concentration (e.g., 2 mg/cm²).

    • TEWL measurements are repeated at specified time intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) after application.

    • An untreated control site is also measured at the same time points for comparison.

    • The percentage reduction in TEWL is calculated relative to the baseline and/or the untreated control site.

Gene Expression Analysis via RT-PCR

Reverse Transcription Polymerase Chain Reaction (RT-PCR) is a laboratory technique used to amplify and quantify the expression of specific genes.

  • Sample Collection: Skin biopsies are obtained from treated and control sites.

  • RNA Extraction: Total RNA is extracted from the skin samples using standard laboratory protocols.

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

  • PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific to the genes of interest (e.g., filaggrin, loricrin, antimicrobial peptides).

  • Quantification: The amount of amplified DNA is quantified, often using a fluorescent dye, to determine the relative expression levels of the target genes in the treated versus control samples.

Mechanism of Action and Signaling Pathways

Petrolatum's Effect on Skin Barrier Function

Petrolatum's role in skin barrier enhancement extends beyond its physical occlusive properties. It actively modulates the expression of genes crucial for epidermal differentiation and innate immunity.

Petrolatum_Mechanism Petrolatum Petrolatum Application SC Stratum Corneum Penetration Petrolatum->SC Keratinocytes Keratinocytes SC->Keratinocytes GeneExpression Upregulation of Gene Expression Keratinocytes->GeneExpression BarrierProteins Filaggrin (FLG) Loricrin (LOR) GeneExpression->BarrierProteins AMPs Antimicrobial Peptides (e.g., S100A8, S100A9) GeneExpression->AMPs ImmuneGenes Innate Immune Genes (e.g., IL-6, IL-8) GeneExpression->ImmuneGenes BarrierFunction Enhanced Skin Barrier Function BarrierProteins->BarrierFunction InfectionDefense Improved Defense Against Pathogens AMPs->InfectionDefense ImmuneGenes->InfectionDefense

Caption: Petrolatum's mechanism of action on the skin barrier.

Studies have shown that the application of petrolatum leads to a significant upregulation of key barrier differentiation markers, including filaggrin and loricrin.[6] Furthermore, it boosts the expression of antimicrobial peptides and innate immune genes, thereby enhancing the skin's natural defense mechanisms.[5][6]

This compound's Proposed Mechanism of Action

This compound is described as a bioactive analogue of ceramides, which are essential lipids for maintaining the skin's barrier function. Its mechanism is proposed to be centered around replenishing and supporting the lipid barrier.

Meadowestolide_Mechanism This compound This compound (Ceramide Analogue) LipidBarrier Integration into Lipid Bilayer This compound->LipidBarrier SCIntegrity Improved Stratum Corneum Integrity LipidBarrier->SCIntegrity WaterRetention Enhanced Water Retention SCIntegrity->WaterRetention ReducedTEWL Reduced TEWL WaterRetention->ReducedTEWL

Caption: Proposed mechanism of this compound on the skin barrier.

By acting as a ceramide analogue, this compound is thought to integrate into the lipid matrix of the stratum corneum, thereby reinforcing the skin's natural barrier and improving its ability to retain moisture.

Experimental Workflow for Occlusion Studies

The following diagram illustrates a typical workflow for a clinical study designed to evaluate the occlusive properties of a topical ingredient.

Experimental_Workflow SubjectRecruitment Subject Recruitment (Healthy Volunteers) Acclimatization Acclimatization (Controlled Environment) SubjectRecruitment->Acclimatization Baseline Baseline TEWL Measurement Acclimatization->Baseline Application Application of Test (this compound/Petrolatum) and Control Substances Baseline->Application TimePoints TEWL Measurements at Timed Intervals Application->TimePoints DataAnalysis Data Analysis (% TEWL Reduction) TimePoints->DataAnalysis Conclusion Conclusion on Occlusive Efficacy DataAnalysis->Conclusion

Caption: A standard experimental workflow for TEWL studies.

Conclusion

Based on the available data, petrolatum demonstrates superior occlusive properties, with the potential to reduce TEWL by up to 99%. Its mechanism of action is well-documented and involves not only forming a physical barrier but also actively modulating gene expression to enhance skin barrier function and innate immunity.

For formulators seeking maximal occlusion, petrolatum remains the gold standard. This compound may offer a suitable alternative for applications where a less occlusive feel is desired, along with the marketing appeal of being a "bioactive ceramide analogue." Further independent research with direct head-to-head comparisons is warranted to fully elucidate the occlusive potential of this compound in relation to petrolatum.

References

Meadowestolide for Hair Thermal Protection: An Evidence-Based Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the thermal protection claims of Meadowestolide on hair, compared with established alternatives. This guide provides an objective analysis for researchers, scientists, and drug development professionals, presenting available experimental data and methodologies.

This compound, a derivative of Meadowfoam Seed Oil, is marketed as a hair care ingredient with thermal protection properties.[1][2][3] The primary claim is that it improves intra-fiber moisture retention, thereby shielding hair from heat-induced damage.[1][2][3][4][5][6] It is also purported to restore elasticity and reduce friction at the hair cuticle.[1][2][3][4][5] This guide critically evaluates these claims by comparing them against the scientifically substantiated performance of common thermal protection agents. While direct comparative studies involving this compound are not publicly available, this report compiles existing data on alternative ingredients to provide a benchmark for performance.

Comparative Analysis of Thermal Protectants

A comprehensive review of publicly accessible scientific literature and technical data sheets did not yield quantitative performance data for this compound in the context of hair thermal protection. The comparison below is therefore based on the manufacturer's claims for this compound versus available experimental data for widely used alternatives.

IngredientProposed Mechanism of Thermal ProtectionQuantitative Data Highlights
This compound Improves intra-fiber moisture retention.[1][2][3][4][5][6]No publicly available quantitative data on thermal protection for hair. An in-vivo study on skin showed increased moisture retention after application of a cream containing 2% this compound.
Silicones (e.g., Dimethicone, Cyclomethicone) Form a protective film on the hair shaft, slowing heat conduction and distributing heat more evenly.[7][8] Reduces moisture loss.[8]- Studies have shown that silicones can significantly reduce hair breakage from heat styling. - Can provide up to 50% heat protection.[8] - Specific silicones have been shown to increase resistance to breakage by up to 86% compared to untreated hair.
Hydrolyzed Wheat Protein Forms a protective film on the hair surface and can penetrate the hair shaft to increase its strength.[7]- Studies have demonstrated a 10-20% reduction in heat-induced damage at a 1% concentration.
Natural Oils (e.g., Grapeseed, Shea Butter, Sunflower Oil) Form a protective barrier on the hair shaft.[9] Some oils have high smoke points, suggesting thermal stability.[9]- Performance is dependent on the specific oil and its composition. Data is often less standardized than for synthetic ingredients.

Experimental Protocols

Standardized methodologies are crucial for the valid assessment of thermal protection claims. The following are established protocols used in the cosmetics industry.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the temperature and heat flow associated with thermal transitions in a material. In the context of hair science, DSC is employed to determine the denaturation temperature of keratin, the primary protein in hair. Heat damage lowers this denaturation temperature. An effective thermal protectant will mitigate this decrease.[10]

Protocol:

  • Sample Preparation: Hair fibers (typically 5-10 mg) are accurately weighed and sealed in an aluminum pan. A reference pan (empty) is also prepared. For "wet" DSC, a small amount of water is added to the pan with the hair.

  • Instrumentation: A Differential Scanning Calorimeter is used.

  • Heating Program: The samples are heated at a controlled rate, for example, 10°C per minute, over a specified temperature range (e.g., 30°C to 250°C).

  • Data Analysis: The instrument measures the difference in heat flow between the sample and the reference. The denaturation temperature is identified as the peak of the endothermic transition in the resulting thermogram. The enthalpy of denaturation (the area under the peak) is also calculated, which relates to the amount of intact protein structure.

  • Comparison: The denaturation temperature and enthalpy of untreated, heat-damaged, and protectant-treated heat-damaged hair are compared.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_results Data Comparison untreated Untreated Hair dsc DSC Instrument (Heating Program) untreated->dsc damaged Heat-Damaged Hair damaged->dsc treated Treated + Damaged Hair treated->dsc thermogram Generate Thermogram dsc->thermogram compare_temp Compare Denaturation Temperatures thermogram->compare_temp compare_enthalpy Compare Denaturation Enthalpies thermogram->compare_enthalpy Repeated_Grooming_Workflow start Prepare Hair Tresses treatment Apply Thermal Protectant start->treatment heat Standardized Heat Styling treatment->heat grooming Automated Repeated Grooming heat->grooming grooming->grooming counting Count Broken Fibers grooming->counting analysis Analyze Breakage Data counting->analysis Heat_Damage_Pathway heat High Temperature (e.g., >180°C) moisture_loss Rapid Moisture Evaporation heat->moisture_loss protein_denaturation Keratin Denaturation (α-helix to β-sheet) heat->protein_denaturation cuticle_damage Cuticle Lifting and Cracking moisture_loss->cuticle_damage weakened_hair Weakened Hair Fiber protein_denaturation->weakened_hair cuticle_damage->weakened_hair breakage Increased Breakage and Split Ends weakened_hair->breakage

References

Gene Expression Analysis of Skin Treated with Meadowfoam Estolide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Meadowfoam Estolide on skin gene expression, benchmarked against other common skincare alternatives. The information is curated to assist researchers and professionals in understanding the molecular mechanisms underlying the benefits of these compounds in dermatology and cosmetic science.

Comparative Gene Expression Analysis

While direct transcriptomic data for Meadowfoam Estolide is not extensively available in public literature, its performance can be inferred from its functional similarity to ceramides (B1148491) and its known effects on skin barrier enhancement. This section compares the documented and inferred effects of Meadowfoam Estolide with those of established alternatives on key genes crucial for skin health.

The following tables summarize the impact of these ingredients on genes related to skin barrier function, hydration, and inflammation. The effects are categorized as upregulation (⬆), downregulation (⬇), or no significant change (—).

Table 1: Modulation of Key Skin Barrier and Hydration Genes

GeneFunctionMeadowfoam Estolide (Inferred)CeramidesNatural Oils (e.g., Oat Oil)
FLG (Filaggrin) Essential for the formation of the cornified cell envelope and production of Natural Moisturizing Factors (NMF).⬆[1]
LOR (Loricrin) A major protein component of the cornified cell envelope, providing structural integrity.
IVL (Involucrin) A structural protein that is a precursor to the cornified envelope.⬆[1]
AQP3 (Aquaporin-3) Facilitates water and glycerol (B35011) transport in the epidermis, crucial for skin hydration.
CERS (Ceramide Synthase) A family of enzymes responsible for the synthesis of ceramides.⬆[1]

Table 2: Modulation of Inflammatory Response Genes

GeneFunctionMeadowfoam Estolide (Inferred)CeramidesNatural Oils (e.g., Oat Oil)
IL-1α (Interleukin-1 alpha) Pro-inflammatory cytokine involved in the initial phase of inflammation.⬇[1]
TNF-α (Tumor Necrosis Factor-alpha) A key pro-inflammatory cytokine.⬇[1]
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) A protein complex that controls the transcription of DNA, cytokine production, and cell survival.⬇[1]

Signaling Pathways and Experimental Workflow

To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in DOT language for Graphviz.

Skin_Barrier_Regulation_Pathway Skin Barrier Regulation Pathway cluster_extracellular Extracellular Stimuli cluster_cellular Keratinocyte Meadowfoam_Estolide Meadowfoam Estolide (Ceramide-like) PPAR PPARs Meadowfoam_Estolide->PPAR Ceramides Ceramides Ceramides->PPAR CERS Ceramide Synthase (CERS) CERS->Ceramides PPAR->CERS Upregulates FLG Filaggrin (FLG) PPAR->FLG Upregulates LOR Loricrin (LOR) PPAR->LOR Upregulates IVL Involucrin (IVL) PPAR->IVL Upregulates Barrier_Function Enhanced Skin Barrier Function FLG->Barrier_Function LOR->Barrier_Function IVL->Barrier_Function

Caption: A simplified signaling pathway illustrating the regulation of skin barrier function by Meadowfoam Estolide and Ceramides through PPAR activation.

Gene_Expression_Analysis_Workflow General Workflow for Skin Gene Expression Analysis cluster_analysis_methods Analysis Methods Sample_Collection 1. Sample Collection (Skin Biopsy or In Vitro Culture) RNA_Extraction 2. RNA Extraction Sample_Collection->RNA_Extraction RNA_QC 3. RNA Quality & Quantity Control RNA_Extraction->RNA_QC cDNA_Synthesis 4. cDNA Synthesis RNA_QC->cDNA_Synthesis Gene_Expression_Analysis 5. Gene Expression Analysis cDNA_Synthesis->Gene_Expression_Analysis qPCR qPCR Gene_Expression_Analysis->qPCR Microarray Microarray Gene_Expression_Analysis->Microarray Data_Analysis 6. Data Analysis Results 7. Results Interpretation Data_Analysis->Results qPCR->Data_Analysis Microarray->Data_Analysis

Caption: A generalized workflow for conducting gene expression analysis on skin samples.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of gene expression in skin.

In Vitro Gene Expression Analysis Using Human Keratinocytes
  • Cell Culture: Normal human epidermal keratinocytes (NHEKs) are cultured in a serum-free keratinocyte growth medium. For experiments, cells are seeded in appropriate culture plates and grown to approximately 70-80% confluency.

  • Treatment: The culture medium is replaced with a medium containing the test substance (e.g., Meadowfoam Estolide, ceramides, or natural oil extracts) at various concentrations or a vehicle control. The cells are incubated for a specified period (e.g., 24-48 hours).

  • RNA Extraction: Total RNA is extracted from the cultured keratinocytes using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. The concentration and purity of the extracted RNA are determined using a spectrophotometer.

  • Quantitative Real-Time PCR (qPCR):

    • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

    • qPCR Reaction: The qPCR is performed using a SYBR Green-based master mix and primers specific for the target genes (e.g., FLG, LOR, AQP3) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Ex Vivo Gene Expression Analysis Using Skin Biopsies
  • Sample Collection: Punch biopsies (e.g., 4 mm) are obtained from human skin under sterile conditions. The tissue is immediately snap-frozen in liquid nitrogen or placed in an RNA stabilization solution.

  • Tissue Homogenization and RNA Extraction: The frozen tissue is homogenized, and total RNA is extracted using a protocol suitable for fibrous tissues. RNA quality and integrity are assessed using a bioanalyzer.

  • Microarray Analysis:

    • cDNA Labeling: The extracted RNA is reverse transcribed into cDNA, which is then labeled with a fluorescent dye.

    • Hybridization: The labeled cDNA is hybridized to a microarray chip containing probes for thousands of genes.

    • Scanning and Data Acquisition: The microarray chip is scanned to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.

    • Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between the treated and control samples.

Conclusion

Based on its functional properties, Meadowfoam Estolide is anticipated to positively modulate the expression of genes critical for skin barrier integrity and hydration, positioning it as a promising ingredient in skincare formulations. Its effects are comparable to those of ceramides, which are well-documented for their role in upregulating genes such as FLG, LOR, and AQP3. Further direct transcriptomic studies on Meadowfoam Estolide are warranted to provide quantitative data and fully elucidate its molecular mechanism of action on the skin.

References

Meadowestolide: A Comparative Analysis of its Synergistic Effects on Skin Barrier Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Meadowestolide's performance with other key lipids essential for skin barrier function. We will delve into its synergistic potential with ceramides, cholesterol, and free fatty acids, supported by available experimental data and established scientific principles of skin health.

This compound, a derivative of Meadowfoam Seed Oil, is structurally similar to ceramide 3B, a critical component of the skin's natural moisture barrier.[1] Its unique estolide structure provides significant moisturization benefits, helping to adjust the hydration levels within the interstitial spaces of the epidermis.[2][3][4] This guide will explore the standalone efficacy of this compound and its potential to work in concert with other lipids to enhance skin barrier integrity.

Performance Comparison of this compound and Ceramide IIIB

An in-vivo study was conducted to compare the skin hydration effects of this compound against Ceramide IIIB. The study measured the percentage increase in skin hydration over a four-hour period following a single application.

Time Post-ApplicationThis compound (% Increase in Hydration)Ceramide IIIB (% Increase in Hydration)
0.5 hours~25%~18%
2.0 hours~45%~35%
4.0 hours~38%~28%

Data extrapolated from graphical representations in the "this compound Vs. Ceramide IIIB" document. The results indicate that this compound provides a greater and more sustained increase in skin hydration compared to Ceramide IIIB over the measurement period.[5]

Synergistic Potential of this compound with Other Lipids

The stratum corneum, the outermost layer of the skin, relies on a complex interplay of lipids to maintain its barrier function. The primary lipids involved are ceramides, cholesterol, and free fatty acids, which organize into highly ordered lamellar structures.[6][7][8] A disruption in the balance of these lipids can lead to a compromised skin barrier, resulting in increased transepidermal water loss (TEWL) and dryness.[6][9]

Given that this compound is a bioactive analogue of ceramides, it is hypothesized that it can synergistically enhance the skin barrier when formulated with cholesterol and free fatty acids.[10][11] This synergy is based on the established principle that a combination of these three lipid classes is essential for the formation and stability of the skin's lipid bilayers.[12][13][14]

Hypothetical Synergistic Mechanism

The proposed mechanism involves this compound integrating into the lipid lamellae alongside cholesterol and free fatty acids. This integration would help to restore and reinforce the structure of the lipid matrix, improving its ability to prevent water loss and protect against external irritants.

cluster_0 Stratum Corneum Intercellular Space cluster_1 Skin Barrier Enhancement This compound This compound Organized Lamellar Structure Organized Lamellar Structure This compound->Organized Lamellar Structure Cholesterol Cholesterol Cholesterol->Organized Lamellar Structure Free Fatty Acids Free Fatty Acids Free Fatty Acids->Organized Lamellar Structure Improved Hydration Improved Hydration Organized Lamellar Structure->Improved Hydration leads to Reduced TEWL Reduced TEWL Organized Lamellar Structure->Reduced TEWL leads to

Caption: Proposed synergistic interaction of this compound with other lipids.

Experimental Protocols

To assess the efficacy of this compound and its synergistic combinations, the following experimental methodologies are commonly employed:

In-Vivo Skin Hydration Assessment

This protocol measures the change in skin moisture content after the application of a topical product.

  • Subject Recruitment: A panel of healthy volunteers with normal to dry skin is recruited.

  • Acclimatization: Subjects are acclimatized to a room with controlled temperature (20-22°C) and relative humidity (40-60%) for at least 20 minutes before measurements.[15]

  • Baseline Measurement: The initial hydration level of a defined area on the forearm or upper arm is measured in triplicate using a skin capacitance/impedance meter (e.g., Corneometer or Delphin Moisture Meter SC).[5]

  • Product Application: A standardized amount of the test product (e.g., a cream containing 2% this compound) is applied to the test area.[1]

  • Post-Application Measurements: Hydration levels are measured at specified time intervals (e.g., 30 minutes, 2 hours, 4 hours) post-application.[5]

  • Data Analysis: The percentage increase in hydration from baseline is calculated for each time point.

Transepidermal Water Loss (TEWL) Measurement

This method evaluates the integrity of the skin barrier by quantifying the amount of water that evaporates from the skin surface.[16][17]

  • Subject Preparation: Similar to the hydration assessment, subjects are acclimatized to a controlled environment.

  • Instrumentation: A TEWL measurement device with an open-chamber or closed-chamber probe is used.[15][17]

  • Baseline Measurement: Baseline TEWL is measured on a defined skin area.

  • Product Application: The test product is applied to the designated area.

  • Post-Application Measurements: TEWL is measured at regular intervals to assess the product's effect on barrier function over time.

  • Data Analysis: A reduction in TEWL indicates an improvement in skin barrier function.

cluster_workflow Experimental Workflow for Skin Barrier Assessment Subject Acclimatization Subject Acclimatization Baseline Measurement Baseline Measurement (Hydration/TEWL) Subject Acclimatization->Baseline Measurement Step 1 Product Application Product Application Baseline Measurement->Product Application Step 2 Post-Application Measurements Post-Application Measurements (at timed intervals) Product Application->Post-Application Measurements Step 3 Data Analysis Data Analysis Post-Application Measurements->Data Analysis Step 4

Caption: General workflow for in-vivo skin barrier function testing.

Signaling Pathways in Skin Barrier Homeostasis

Ceramides are not only structural components but also act as signaling molecules that regulate cellular processes such as proliferation, differentiation, and apoptosis in the epidermis.[18][19] They can influence inflammatory pathways, including NF-κB and MAPK, which are crucial in many skin conditions.[12] As a ceramide analogue, this compound may participate in similar signaling cascades to promote a healthy skin barrier.

Caption: Hypothetical signaling pathway for this compound in skin barrier regulation.

References

A Comparative Guide to the Safety and Toxicological Profile of Meadowfoam Estolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and toxicological properties of Meadowfoam Estolide against two common cosmetic emollients: Jojoba Oil and Caprylic/Capric Triglyceride. The information presented is intended to assist researchers and professionals in making informed decisions regarding ingredient selection for cosmetic and pharmaceutical formulations. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key toxicological assays are provided.

Executive Summary

Meadowfoam Estolide is consistently described as a safe and non-irritating cosmetic ingredient. While specific quantitative toxicological data from standardized tests are not publicly available, its safety is supported by qualitative assessments. In contrast, Jojoba Oil and Caprylic/Capric Triglyceride have available quantitative data demonstrating their low toxicity profiles. This guide will delve into the available data for each ingredient across key toxicological endpoints.

Comparative Toxicological Data

The following tables summarize the available quantitative data for Meadowfoam Estolide and its alternatives.

Toxicological Endpoint Meadowfoam Estolide Jojoba Oil Caprylic/Capric Triglyceride
Acute Oral Toxicity (LD50) Data not available> 5,000 mg/kg (Rat)> 5,000 mg/kg (Rat)[1]
Primary Dermal Irritation Qualitatively described as non-irritatingNon-irritating to slightly irritating in rabbitsNon-irritating to mildly irritating in rabbits with irritation indices of 0.05 to 0.46 in some tests.[2]
Primary Eye Irritation Qualitatively described as non-irritatingNon- to slightly irritating in rabbitsGenerally considered non-irritating, though some tests show potential for temporary, mild irritation.
Skin Sensitization Qualitatively described as non-sensitizingNot a sensitizer (B1316253) in guinea pigsNot a sensitizer in guinea pigs and humans (HRIPT).[3][4]
Genotoxicity (Ames Test) Data not availableNot mutagenic in Ames testingA lipid emulsion containing Caprylic/Capric Triglyceride was not genotoxic in an Ames test.[3] Tricaprylin, a related compound, showed mutagenic activity in one of four S. typhimurium strains with metabolic activation.[5]
Phototoxicity Data not availableData not availableA facial oil with 95.51% Caprylic/Capric Triglyceride was not a photosensitizer.[3]

Detailed Experimental Protocols

Below are detailed methodologies for key toxicological experiments relevant to the safety assessment of cosmetic ingredients.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

  • Test System: Typically, a single healthy young adult albino rabbit.

  • Procedure:

    • Approximately 24 hours before the test, the animal's back is clipped free of fur.

    • A dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin under a gauze patch.

    • The patch is secured with non-irritating tape for a 4-hour exposure period.

    • After 4 hours, the patch and any residual test substance are removed.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Evaluation: Skin reactions are scored based on a numerical grading system. The mean scores for erythema and edema are calculated to determine the primary irritation index.

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or damage.

  • Test System: A single healthy young adult albino rabbit.

  • Procedure:

    • A single dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

    • The eyelids are gently held together for about one second to prevent loss of the material.

    • The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

  • Evaluation: Ocular lesions are scored using a standardized system. The scores are used to classify the irritation potential of the substance.

Skin Sensitization: Guinea Pig Maximization Test (OECD 406)

This test is designed to evaluate the potential of a substance to cause skin sensitization (allergic contact dermatitis).[6][7][8][9][10]

  • Test System: Young adult guinea pigs.

  • Procedure:

    • Induction Phase: The test substance is administered to the animals by both intradermal injection (with and without adjuvant) and topical application to induce an immune response.

    • Rest Period: A 10-14 day rest period follows the induction phase to allow for the development of sensitization.

    • Challenge Phase: The test substance is applied topically to a naive area of skin.

  • Evaluation: The skin reactions at the challenge site are observed and scored for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the reactions in the test group are compared to a control group.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical test to assess the potential of a product to cause skin irritation and sensitization in humans.[3][5][11][12]

  • Test Population: A panel of human volunteers (typically 50-200).

  • Procedure:

    • Induction Phase: The test material is applied to the same site on the skin (usually the back) under an occlusive or semi-occlusive patch for a total of nine 24-hour applications over a 3-week period.[5]

    • Rest Period: A 2-week rest period follows the induction phase, during which no patches are applied.

    • Challenge Phase: A patch with the test material is applied to a new, untreated skin site.

  • Evaluation: Skin responses are scored for erythema, edema, and other signs of irritation after each application during the induction phase and at 24 and 48 hours after the challenge patch is removed.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro test is used to assess the mutagenic potential of a substance.[13][14][15][16][17]

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).

  • Procedure:

    • The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix, derived from rat liver).

    • The bacteria are then plated on a minimal agar (B569324) medium that lacks the essential amino acid.

  • Evaluation: If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow and form colonies on the minimal medium. The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the control group.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method provides an alternative to animal testing for skin irritation.[18][19][20][21][22]

  • Test System: A commercially available, three-dimensional reconstructed human epidermis model that mimics the structure and function of the human epidermis.

  • Procedure:

    • The test substance is applied topically to the surface of the reconstructed epidermis tissue.

    • After a defined exposure period, the tissue is rinsed, and cell viability is assessed.

  • Evaluation: Cell viability is typically measured using the MTT assay. A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involved in skin irritation and sensitization, as well as a typical workflow for toxicological testing.

Skin_Irritation_Pathway cluster_stimulus External Stimulus cluster_keratinocyte Keratinocyte cluster_response Inflammatory Response Irritant Irritant Keratinocyte_Membrane Cell Membrane Irritant->Keratinocyte_Membrane Damage NLRP3_Inflammasome NLRP3 Inflammasome Activation Keratinocyte_Membrane->NLRP3_Inflammasome Signal Cytokines_Chemokines Release of Cytokines & Chemokines (TNF-α, IL-8) Keratinocyte_Membrane->Cytokines_Chemokines Signal Caspase1 Caspase-1 NLRP3_Inflammasome->Caspase1 Activates Pro_IL1b Pro-IL-1β IL1b IL-1β Release Pro_IL1b->IL1b Caspase1->Pro_IL1b Cleaves Inflammation Inflammation IL1b->Inflammation Cytokines_Chemokines->Inflammation

Caption: Simplified signaling pathway of skin irritation.

Skin_Sensitization_Pathway cluster_exposure Initial Exposure cluster_epidermis Epidermis cluster_lymph_node Lymph Node cluster_reexposure Re-exposure Hapten Hapten (Chemical Allergen) Skin_Protein Skin Protein Hapten->Skin_Protein Binds to Hapten_Protein_Complex Hapten-Protein Complex Skin_Protein->Hapten_Protein_Complex Langerhans_Cell Langerhans Cell (APC) Hapten_Protein_Complex->Langerhans_Cell Uptake & Processing Naive_T_Cell Naive T-Cell Langerhans_Cell->Naive_T_Cell Presents Antigen to Sensitized_T_Cell Sensitized Memory T-Cell Naive_T_Cell->Sensitized_T_Cell Activates & Differentiates Inflammatory_Response Allergic Contact Dermatitis Sensitized_T_Cell->Inflammatory_Response Mediates Response upon Re-exposure

Caption: T-cell mediated skin sensitization pathway.

Experimental_Workflow Start Test Substance In_Vitro_Screening In Vitro Screening (e.g., OECD 439, Ames Test) Start->In_Vitro_Screening In_Vivo_Testing In Vivo Animal Testing (e.g., OECD 404, 405, 406) In_Vitro_Screening->In_Vivo_Testing If necessary Risk_Assessment Safety & Risk Assessment In_Vitro_Screening->Risk_Assessment Clinical_Testing Human Clinical Trials (e.g., HRIPT) In_Vivo_Testing->Clinical_Testing If necessary In_Vivo_Testing->Risk_Assessment Clinical_Testing->Risk_Assessment End Safe for Use Risk_Assessment->End

Caption: General experimental workflow for toxicological evaluation.

Conclusion

Meadowfoam Estolide is presented in the available literature as a safe cosmetic ingredient with a low potential for irritation and sensitization. While quantitative data from standardized toxicological tests are not as readily available as for more established ingredients like Jojoba Oil and Caprylic/Capric Triglyceride, the consistent qualitative reports support its favorable safety profile. Jojoba Oil and Caprylic/Capric Triglyceride also demonstrate low toxicity across a range of endpoints, with more extensive quantitative data available for direct comparison. The choice of ingredient will depend on the specific formulation requirements, desired product attributes, and the level of quantitative safety data required for regulatory and internal safety assessments. This guide provides a foundational understanding of the toxicological profiles of these ingredients to aid in this decision-making process.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Meadowestolide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the proper disposal procedures for Meadowestolide, a derivative of Meadowfoam Seed Oil. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is essential for maintaining a safe and compliant laboratory environment.

Safety and Handling Summary

The following table summarizes the key safety and handling information for this compound. This information is crucial for minimizing risks during handling and in the event of a spill.

ParameterGuidelineCitation
Personal Protective Equipment (PPE) Safety glasses, protective gloves (e.g., Neoprene), and appropriate body protection should be worn. In case of insufficient ventilation, suitable respiratory equipment is recommended.[1]
Handling Avoid contact with skin, eyes, and clothing. Avoid breathing mists or vapors. Wash hands thoroughly after handling.[1]
Storage Keep containers tightly closed in a cool, well-ventilated place. Store away from heat and sources of ignition. Suitable storage materials include stainless steel, carbon steel, and plastic drums.[1][2]
Spill Response In case of a spill, use personal protective equipment. Prevent further leakage if it is safe to do so.[1]
Environmental Precautions Do not flush into surface water or sanitary sewer systems. If significant spillages cannot be contained, local authorities should be advised.[1]

Spill and Disposal Workflow

The following diagram illustrates the step-by-step procedure for managing a this compound spill and the subsequent disposal of the waste material.

spill This compound Spill Occurs ppe Don Personal Protective Equipment (PPE) spill->ppe contain Contain the Spill ppe->contain absorb Soak up with Inert Absorbent Material contain->absorb collect Collect and Place in Suitable Container absorb->collect clean Clean Contaminated Surface collect->clean dispose Dispose of Waste Container According to Local Regulations clean->dispose

Figure 1. This compound Spill and Disposal Workflow

Experimental Protocols for Disposal

Due to the non-hazardous nature of this compound, specific experimental protocols for neutralization or deactivation are not required. The primary method of disposal is through absorption and collection, as outlined below.

Materials:

  • Inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust)[1]

  • Suitable, sealable containers for disposal[1]

  • Personal Protective Equipment (PPE) as specified above

  • Cleaning agents (e.g., soap and water)[1]

Procedure:

  • Ensure Safety: Before addressing a spill, ensure that the area is well-ventilated and that all personnel are wearing the appropriate PPE.

  • Containment: If possible and safe to do so, take steps to prevent the further spread of the spilled material.

  • Absorption: Cover the spill with an inert absorbent material. Allow the material to fully absorb the this compound.

  • Collection: Carefully sweep or shovel the saturated absorbent material into a suitable container that can be securely sealed.

  • Decontamination: Thoroughly clean the contaminated surface with soap and water to remove any residue.

  • Disposal: The sealed container with the absorbed this compound should be disposed of in accordance with local, state, and federal regulations for non-hazardous waste. Do not dispose of the material down the drain or in the regular trash unless permitted by local ordinances. Contact your institution's environmental health and safety department for specific guidance on waste disposal procedures.

References

Essential Safety and Handling Protocols for Meadowestolide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory materials is paramount. This document provides essential, immediate safety and logistical information for the handling of Meadowestolide, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses
Hand Protection Protective gloves (Neoprene gloves are specified)
Skin and Body Protection Body protection appropriate for the type, concentration, and amount of the substance at the specific workplace.
Respiratory Protection In case of insufficient ventilation, wear suitable respiratory equipment.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid breathing mists, dust, or vapors.[1]

  • Wash hands thoroughly after handling.[1]

  • Use only with adequate ventilation.[1]

Storage:

  • Keep containers tightly closed.[1]

  • Store in a cool, well-ventilated place.[1]

  • Keep the product and empty containers away from heat and sources of ignition.[1]

  • Suitable storage materials include stainless steel, carbon steel, and plastic drums.[1]

Accidental Release and Disposal Plan

In the event of a spill or accidental release, a clear and effective plan is necessary to contain the material and mitigate any potential hazards.

Spill Cleanup:

  • Personal Precautions: Use personal protective equipment.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not flush into surface water or the sanitary sewer system.[1] Local authorities should be advised if significant spillages cannot be contained.[1]

  • Cleanup Methods: Soak up the spill with an inert absorbent material such as sand, silica (B1680970) gel, acid binder, universal binder, or sawdust.[1]

  • Disposal: Sweep up the absorbed material and shovel it into suitable containers for disposal.[1]

  • Decontamination: Clean the contaminated surface thoroughly.[1]

Disposal:

  • Dispose of waste and contaminated materials in accordance with local, state, and federal regulations.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Preparation:

  • Ensure the work area is well-ventilated.
  • Don all required PPE: safety glasses, neoprene gloves, and appropriate lab coat or protective suit.
  • Have spill containment materials readily available.

2. Handling and Use:

  • Carefully open the this compound container, avoiding splashes or aerosol generation.
  • Dispense the required amount of the substance.
  • If heating is necessary, do so in a well-ventilated area, away from open flames or ignition sources.
  • After use, securely close the container.

3. Post-Handling:

  • Decontaminate any surfaces that may have come into contact with this compound.
  • Properly dispose of any single-use PPE and contaminated materials.
  • Wash hands thoroughly with soap and water.

This compound Handling and Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Meadowestolide_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Personal Protective Equipment handle_open Open Container Carefully prep_ppe->handle_open prep_vent Ensure Adequate Ventilation prep_vent->handle_open prep_spill Prepare Spill Containment Kit handle_dispense Dispense Material handle_open->handle_dispense handle_close Securely Close Container handle_dispense->handle_close spill_contain Contain Spill handle_dispense->spill_contain Accidental Spill post_decon Decontaminate Work Surfaces handle_close->post_decon post_dispose_ppe Dispose of Contaminated PPE post_decon->post_dispose_ppe post_wash Wash Hands Thoroughly post_dispose_ppe->post_wash dispose_waste Dispose of Waste per Regulations post_dispose_ppe->dispose_waste spill_absorb Absorb with Inert Material spill_contain->spill_absorb spill_collect Collect Waste spill_absorb->spill_collect spill_decon Decontaminate Spill Area spill_collect->spill_decon spill_collect->dispose_waste spill_decon->post_wash

Figure 1. Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.